molecular formula C7H5ClN2O2S B1292684 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS No. 1001412-59-4

1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Cat. No.: B1292684
CAS No.: 1001412-59-4
M. Wt: 216.65 g/mol
InChI Key: CNZIHLRMHLLIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C7H5ClN2O2S and its molecular weight is 216.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZIHLRMHLLIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2S(=O)(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647175
Record name 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001412-59-4
Record name 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, a key intermediate in the development of targeted therapeutics.

Core Physical and Chemical Properties

Quantitative data for this compound is limited in publicly available literature, likely due to its nature as a reactive intermediate. The following table summarizes available predicted and known data.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂SGuidechem[1], PubChemLite
Molecular Weight 216.64 g/mol Guidechem[1]
Monoisotopic Mass 215.9760263 DaGuidechem[1]
XLogP3-AA (Predicted) 1.3Guidechem[1]
Topological Polar Surface Area (Predicted) 71.2 ŲGuidechem[1]
Hydrogen Bond Acceptor Count (Predicted) 3Guidechem[1]
Melting Point No data available
Boiling Point No data available
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. Almost insoluble in water. (Inferred from similar compounds).[2]ChemBK[2]

Synthesis and Reactivity

General Experimental Protocol: Chlorosulfonation of 1H-pyrrolo[2,3-b]pyridine

Objective: To introduce a sulfonyl chloride group at the C3 position of the 1H-pyrrolo[2,3-b]pyridine ring. The C3 position is the most nucleophilic and therefore the most reactive towards electrophiles.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (or other inert solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • Reaction Setup: A solution of 1H-pyrrolo[2,3-b]pyridine in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0°C in an ice bath.

  • Addition of Chlorosulfonic Acid: Chlorosulfonic acid (typically 2-3 equivalents) is added dropwise to the cooled solution of 1H-pyrrolo[2,3-b]pyridine. The temperature should be carefully maintained at 0°C during the addition to control the exothermic reaction.

  • Reaction: The reaction mixture is stirred at 0°C for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature, with stirring continued for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is carefully poured onto crushed ice. The resulting mixture is then neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography if necessary.

Safety Precautions:

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction is exothermic and requires careful temperature control.

Role in Drug Development and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors. Derivatives of this scaffold have been extensively investigated as potent and selective inhibitors of key signaling proteins implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[3] Inhibition of this pathway can lead to reduced tumor growth and proliferation.

The diagram below illustrates the general FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and inhibition.

Upon binding of Fibroblast Growth Factor (FGF), the FGFR dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS-RAF-MEK-ERK, PLCγ, and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[3] 1H-pyrrolo[2,3-b]pyridine-based inhibitors block the kinase activity of FGFR, thereby preventing the activation of these downstream pathways.

Phosphodiesterase 4B (PDE4B) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of Phosphodiesterase 4B (PDE4B).[4] PDE4B is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

The workflow for the development and action of 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors is outlined below.

PDE4B_Inhibition_Workflow cluster_discovery Drug Discovery & Development cluster_cellular Cellular Mechanism of Action Scaffold 1H-pyrrolo[2,3-b]pyridine Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Lead Lead Compound (PDE4B Inhibitor) SAR->Lead PDE4B PDE4B Lead->PDE4B Inhibition cAMP_degradation cAMP Degradation PDE4B->cAMP_degradation Catalyzes cAMP_increase Increased cAMP PDE4B->cAMP_increase Leads to Inflammation_decrease Decreased Pro-inflammatory Cytokine Production cAMP_increase->Inflammation_decrease

Caption: PDE4B inhibition workflow.

Safety and Handling

This compound is classified as a hazardous substance.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[5]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed, rinse mouth. Do NOT induce vomiting.

    • Store in a dry, well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

References

An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, also known as 7-azaindole-3-sulfonyl chloride, is a pivotal heterocyclic compound in the landscape of modern medicinal chemistry. Its rigid bicyclic structure, comprised of a pyrrole ring fused to a pyridine ring, serves as a versatile scaffold for the development of highly specific and potent therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its significant role as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Chemical Structure and Properties

The foundational structure of this compound is the 7-azaindole core, with a sulfonyl chloride group (-SO₂Cl) attached at the 3-position of the pyrrole ring. This reactive sulfonyl chloride moiety is the key to its utility as a synthetic intermediate, readily undergoing nucleophilic substitution to form a wide array of sulfonamide derivatives.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
CAS Number 1001412-59-4
Molecular Formula C₇H₅ClN₂O₂S
Molecular Weight 216.64 g/mol [1]
Monoisotopic Mass 215.97603 Da[2]
Topological Polar Surface Area 71.2 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Complexity 287[1]
XLogP3-AA 1.3[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The key transformation is the introduction of the sulfonyl chloride group at the 3-position, a reaction known as chlorosulfonylation. While a specific detailed protocol for this exact compound is not widely published, a general and analogous procedure involves the reaction of the parent heterocycle with a chlorosulfonating agent.

General Experimental Protocol: Chlorosulfonylation of 7-Azaindole

This protocol is a representative procedure based on the chlorosulfonylation of similar heterocyclic compounds. Researchers should optimize conditions for their specific setup.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Chlorosulfonating Agent: Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel. The reaction is exothermic and the temperature should be carefully monitored and maintained at 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for a specified time (typically 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction mixture by pouring it over crushed ice.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram 1: General Synthesis Workflow

G Start 1H-pyrrolo[2,3-b]pyridine Reagents Chlorosulfonic Acid Dichloromethane (0°C) Start->Reagents Reaction Chlorosulfonylation Start->Reaction Reagents->Reaction Quench Ice Water Quench Reaction->Quench Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Quench->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While comprehensive public data is limited, predicted spectra and data from analogous compounds provide valuable insights.

Table 2: Predicted and Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons of the pyridine and pyrrole rings are expected in the downfield region (typically δ 7.0-9.0 ppm). The proton at the 2-position of the pyrrole ring would likely be a singlet.
¹³C NMR Signals corresponding to the seven carbon atoms of the bicyclic system. The carbon bearing the sulfonyl chloride group would be significantly deshielded.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. N-H stretching of the pyrrole ring would also be observable.
Mass Spectrometry The molecular ion peak [M]⁺ should be observed, along with characteristic fragmentation patterns including the loss of SO₂ and Cl.

Note: Researchers should acquire and interpret their own analytical data for definitive characterization.

Role in Drug Discovery: Targeting the FGFR Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in kinase inhibitor design. Derivatives of this compound have shown significant promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target.

The FGFR signaling cascade is a complex network that regulates crucial cellular processes such as proliferation, differentiation, migration, and survival.[3][4][5] The pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) to its corresponding FGFR on the cell surface. This binding, often stabilized by heparan sulfate proteoglycans (HSPGs), induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[5]

This autophosphorylation creates docking sites for various signaling proteins, leading to the activation of several downstream pathways, including:

  • RAS-MAPK Pathway: Primarily involved in cell proliferation and differentiation.[4][6]

  • PI3K-AKT Pathway: Crucial for cell survival and apoptosis inhibition.[4][6]

  • PLCγ Pathway: Regulates cell motility and calcium signaling.[5]

  • JAK-STAT Pathway: Involved in the cellular response to cytokines and growth factors.[6][7]

Diagram 2: Simplified FGFR Signaling Pathway

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR TKD FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR:p1->FRS2 Phosphorylates PLCG PLCγ FGFR:p1->PLCG Phosphorylates JAK JAK FGFR:p1->JAK Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DAG_IP3 DAG / IP3 PLCG->DAG_IP3 Motility Cell Motility DAG_IP3->Motility STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression Inhibitor 1H-pyrrolo[2,3-b]pyridine -based Inhibitor Inhibitor->FGFR:p1 Inhibits

Caption: A simplified representation of the FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

1H-pyrrolo[2,3-b]pyridine-3-sulfonamide derivatives, synthesized from the corresponding sulfonyl chloride, are designed to bind to the ATP-binding pocket of the FGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive tumor growth and survival.

Conclusion

This compound is a high-value intermediate for the synthesis of targeted therapeutics, particularly FGFR inhibitors. Its versatile reactivity, coupled with the favorable pharmacological properties of the 7-azaindole scaffold, makes it a compound of significant interest to researchers in drug discovery and development. A thorough understanding of its chemical properties, synthesis, and biological context is essential for leveraging its full potential in the creation of next-generation cancer therapies.

References

Technical Guide: 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS No. 1001412-59-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, also known as 7-azaindole-3-sulfonyl chloride, is a crucial heterocyclic intermediate in the field of medicinal chemistry. Its structural motif is a key component in the development of various therapeutic agents, most notably as a building block for potent enzyme inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in drug discovery, with a focus on its role in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 1001412-59-4[1][2]
Molecular Formula C₇H₅ClN₂O₂S[1]
Molecular Weight 216.64 g/mol [1]
Appearance Solid (form not specified)
Purity >95% (typical)
Storage Conditions Store in a cool, dry place. Keep container tightly closed.

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The following experimental protocol is adapted from the procedure described in patent WO2007115838.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of the Pyrrole Nitrogen

A solution of 1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is treated with a suitable protecting group, such as a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride), in the presence of a base (e.g., triethylamine, pyridine) to yield the N-protected 7-azaindole.

Step 2: Sulfonylation at the C3 Position

The N-protected 1H-pyrrolo[2,3-b]pyridine is dissolved in an appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane) and cooled to a low temperature (typically -78 °C to 0 °C). A sulfonylating agent, such as chlorosulfonic acid, is added dropwise to the solution. The reaction mixture is stirred at low temperature for a specified period, then allowed to warm to room temperature. Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield this compound.

Note: The specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for each specific scale and laboratory setup.

Synthesis Workflow Diagram

G Synthesis of this compound cluster_0 Step 1: N-Protection cluster_1 Step 2: Sulfonylation cluster_2 Workup & Purification 1H_pyrrolo_2_3_b_pyridine 1H-pyrrolo[2,3-b]pyridine N_Protected_Product N-Protected 1H-pyrrolo[2,3-b]pyridine 1H_pyrrolo_2_3_b_pyridine->N_Protected_Product Base (e.g., Triethylamine) Protecting_Agent Protecting Agent (e.g., Benzenesulfonyl chloride) Protecting_Agent->N_Protected_Product Final_Product This compound N_Protected_Product->Final_Product Low Temperature Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Final_Product Quenching Quenching (Ice-water) Final_Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

Caption: Synthetic workflow for this compound.

Analytical Data

While a publicly available, detailed spectrum for this compound is not readily accessible, spectral data for the parent compound, 1H-pyrrolo[2,3-b]pyridine, is available and can serve as a reference for structural confirmation. A reference to a ¹H NMR spectrum for the title compound exists, but the spectrum itself is not provided.[3]

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors. This compound serves as a key intermediate for the synthesis of a variety of substituted 7-azaindole derivatives.

Role in FGFR Inhibitor Synthesis

A significant application of this compound is in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[4][5] Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive targets for cancer therapy.[4] The sulfonyl chloride group of this compound provides a reactive handle for the introduction of diverse side chains, allowing for the fine-tuning of inhibitor potency and selectivity.

FGFR Signaling Pathway and Inhibition

The general mechanism of action for inhibitors derived from this scaffold involves blocking the ATP-binding site of the FGFR kinase domain, thereby preventing downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

G FGFR Signaling Pathway and Inhibition FGF_Ligand FGF Ligand FGFR Fibroblast Growth Factor Receptor (FGFR) FGF_Ligand->FGFR Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream_Signaling Cellular_Responses Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Responses Inhibitor FGFR Inhibitor (derived from 1H-pyrrolo[2,3-b]pyridine -3-sulfonyl chloride) Inhibitor->FGFR Inhibits Kinase Activity

Caption: Simplified FGFR signaling pathway and point of inhibition.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its role as a precursor to potent FGFR inhibitors highlights its importance in the development of targeted cancer therapies. The synthetic protocol and data presented in this guide are intended to support researchers and scientists in the effective utilization of this important chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Azaindole-3-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 7-azaindole-3-sulfonyl chloride, a potentially valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of established protocols for this specific compound in published literature, this document outlines a chemically sound, proposed synthetic route based on analogous reactions. The characterization data presented is predicted based on established spectroscopic principles and data from similar molecular structures.

Introduction

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a sulfonyl chloride moiety at the C-3 position of the 7-azaindole nucleus would provide a highly versatile functional handle for further chemical elaboration. The sulfonyl chloride group is a reactive electrophile that can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of sulfonamides, sulfonate esters, and thioesters. This versatility makes 7-azaindole-3-sulfonyl chloride a highly attractive, albeit currently underexplored, intermediate for the synthesis of novel therapeutic agents.

Proposed Synthesis of 7-Azaindole-3-sulfonyl Chloride

A plausible and direct method for the synthesis of 7-azaindole-3-sulfonyl chloride is the electrophilic chlorosulfonation of 7-azaindole. This reaction is analogous to the known sulfonation of indoles.[1] Chlorosulfonic acid is a powerful reagent for this transformation.

Reaction Scheme

G cluster_0 Reaction Scheme 7_azaindole 7-Azaindole product 7-Azaindole-3-sulfonyl chloride 7_azaindole->product 1. Chlorosulfonic Acid, Acetonitrile 2. Work-up chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->product acetonitrile Acetonitrile (solvent) acetonitrile->product

Caption: Proposed synthesis of 7-azaindole-3-sulfonyl chloride.

Detailed Experimental Protocol

Caution: This is a proposed protocol and should be performed with appropriate safety precautions in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water.[2][3]

Materials:

  • 7-Azaindole

  • Chlorosulfonic acid

  • Anhydrous acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Crushed ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-azaindole (1 equivalent) in anhydrous acetonitrile under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is then dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 7-azaindole-3-sulfonyl chloride.

  • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Characterization

The following tables summarize the predicted characterization data for 7-azaindole-3-sulfonyl chloride.

Physical Properties
PropertyPredicted Value
Molecular Formula C₇H₅ClN₂O₂S
Molecular Weight 216.65 g/mol
Appearance Off-white to pale yellow solid
Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6d1HH-6
~8.4d1HH-4
~8.2s1HH-2
~7.4dd1HH-5
>12.0br s1HN-H (indole)

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
~148C-7a
~145C-6
~130C-2
~128C-4a
~120C-4
~118C-5
~115C-3

Mass Spectrometry (Predicted)

m/zInterpretation
216/218[M]⁺ molecular ion peak with characteristic ³⁵Cl/³⁷Cl isotope pattern
152[M - SO₂]⁺, loss of sulfur dioxide[4][5]
117[M - SO₂Cl]⁺, loss of the sulfonyl chloride group

Infrared Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Vibrational Mode
~3300N-H stretch (indole)
~1380SO₂ asymmetric stretch[6][7]
~1170SO₂ symmetric stretch[6][7]
~600S-Cl stretch

Workflow and Logic Diagrams

Synthesis Workflow

G start Start: 7-Azaindole dissolve Dissolve in anhydrous acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Chlorosulfonic Acid dropwise cool->add_reagent react Stir at 0 °C then room temperature add_reagent->react quench Quench with crushed ice react->quench filter Filter precipitate quench->filter extract Dissolve in DCM, wash with NaHCO3 filter->extract dry Dry with MgSO4 and concentrate extract->dry purify Purify (recrystallization or chromatography) dry->purify end End Product: 7-Azaindole-3-sulfonyl chloride purify->end

Caption: Workflow for the proposed synthesis of 7-azaindole-3-sulfonyl chloride.

Characterization Logic

G product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Elucidate proton and carbon framework ms Mass Spectrometry product->ms Determine molecular weight and fragmentation ir Infrared Spectroscopy product->ir Identify functional groups (SO₂Cl, N-H) structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation

Caption: Logic diagram for the structural characterization of the product.

Conclusion

This technical guide outlines a proposed, chemically sound pathway for the synthesis of 7-azaindole-3-sulfonyl chloride and provides predicted characterization data to aid in its identification and verification. The successful synthesis of this compound would provide a valuable tool for medicinal chemists, enabling the rapid diversification of the 7-azaindole scaffold and facilitating the exploration of new chemical space in the pursuit of novel therapeutic agents. Researchers are encouraged to adapt and optimize the proposed protocol with appropriate caution and analytical monitoring.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a detailed experimental protocol for the synthesis, and the relevant biological context of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. This compound is a key intermediate for the synthesis of various derivatives with significant potential in medicinal chemistry, particularly as kinase inhibitors.

Spectroscopic Data

Physical and Predicted Properties
PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂S--INVALID-LINK--
Molecular Weight 216.64 g/mol --INVALID-LINK--
Monoisotopic Mass 215.97603 Da--INVALID-LINK--
XlogP (predicted) 1.3--INVALID-LINK--
Predicted Mass Spectrometry Data

The following table outlines the predicted m/z values for various adducts of this compound in mass spectrometry.

AdductPredicted m/z
[M+H]⁺ 216.98331
[M+Na]⁺ 238.96525
[M-H]⁻ 214.96875
[M+NH₄]⁺ 234.00985
[M+K]⁺ 254.93919
[M+H-H₂O]⁺ 198.97329
[M+HCOO]⁻ 260.97423
[M+CH₃COO]⁻ 274.98988
Data sourced from PubChem[1]
Reference Spectroscopic Data: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The following tables provide the experimental NMR and IR data for the parent heterocycle, 1H-pyrrolo[2,3-b]pyridine. These values can serve as a useful comparison for the analysis of the sulfonyl chloride derivative.

¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

ProtonChemical Shift (ppm)
H1 (NH)10.5 (br s)
H27.15 (dd, J=3.5, 2.0 Hz)
H36.45 (dd, J=3.5, 1.5 Hz)
H47.95 (dd, J=8.0, 1.5 Hz)
H57.05 (dd, J=8.0, 4.5 Hz)
H68.25 (dd, J=4.5, 1.5 Hz)

¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

CarbonChemical Shift (ppm)
C2121.5
C3100.2
C3a128.8
C4120.5
C5115.8
C6142.1
C7a148.9

Infrared (IR) Spectroscopy - Major Peaks (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretch
3100-3000C-H stretch (aromatic)
1620-1450C=C and C=N stretching
1400-1000In-plane C-H bending
900-650Out-of-plane C-H bending

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via chlorosulfonation of 1H-pyrrolo[2,3-b]pyridine. This procedure is based on general methods for the chlorosulfonation of aromatic and heteroaromatic compounds.

Reaction:

1H-pyrrolo[2,3-b]pyridine + Chlorosulfonic acid → this compound

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. The resulting mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid.

  • Conversion to Sulfonyl Chloride: To the crude sulfonic acid, add thionyl chloride (5.0-10.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours.

  • Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The residue is then co-evaporated with toluene to remove any remaining traces of thionyl chloride. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Safety Precautions:

  • Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching step is highly exothermic and should be performed with extreme caution.

Below is a diagram illustrating the experimental workflow.

experimental_workflow start Start: 1H-pyrrolo[2,3-b]pyridine in anhydrous CH2Cl2 add_clso3h Add Chlorosulfonic Acid at 0 °C start->add_clso3h react Stir at 0 °C to RT (12-24h) add_clso3h->react quench Quench with ice & Neutralize with NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with brine & Dry with MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate add_socl2 Add SOCl2 and DMF Reflux (2-4h) concentrate->add_socl2 remove_socl2 Remove excess SOCl2 add_socl2->remove_socl2 purify Purify (Chromatography/ Recrystallization) remove_socl2->purify end End: 1H-pyrrolo[2,3-b]pyridine -3-sulfonyl chloride purify->end

Caption: Experimental workflow for the synthesis of this compound.

Biological Context: Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[2][3] Aberrant activation of this pathway is implicated in various cancers, making it a significant target for drug development.

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding receptor (FGFR1-4). This binding event, often facilitated by heparan sulfate proteoglycans (HSPG), induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of several downstream signaling pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.

  • PI3K-AKT-mTOR Pathway: This cascade plays a crucial role in cell growth, survival, and metabolism.

  • PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC), influencing cell migration and proliferation.

  • JAK-STAT Pathway: This pathway is involved in cell growth, differentiation, and immune responses.

1H-pyrrolo[2,3-b]pyridine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of the downstream signaling cascades. This inhibition of FGFR signaling can lead to reduced tumor cell proliferation, survival, and angiogenesis.

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

FGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_plcg_pathway PLCγ Pathway cluster_stat_pathway JAK-STAT Pathway cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer FRS2 FRS2 FGFR_dimer->FRS2 PLCg PLCγ FGFR_dimer->PLCg JAK JAK FGFR_dimer->JAK Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR_dimer Inhibits (ATP-competitive) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PIP2 PIP2 PLCg->PIP2 STAT STAT JAK->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Transcription STAT->Transcription

Caption: The FGFR signaling pathway and its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

References

In-Depth Technical Guide: 1H NMR of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectroscopy of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the experimental protocols for its synthesis and NMR analysis, presents the spectral data in a structured format, and visualizes the molecular structure.

Introduction

This compound (also known as 7-azaindole-3-sulfonyl chloride) is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid bicyclic core serves as a versatile scaffold for the development of potent and selective inhibitors of various biological targets. Accurate structural elucidation and characterization of this intermediate are paramount for ensuring the integrity of subsequent synthetic steps and the quality of final drug candidates. 1H NMR spectroscopy is a primary analytical technique for this purpose, providing detailed information about the molecular structure and purity of the compound.

Experimental Protocols

Synthesis of this compound

A detailed and robust synthetic protocol for the preparation of this compound has been established.[1][2] The synthesis involves the direct sulfonation of the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Reaction Scheme:

G start 1H-pyrrolo[2,3-b]pyridine reagent Chlorosulfonic Acid (neat) 120 °C start->reagent product This compound reagent->product

Figure 1: Synthesis of this compound.

Procedure:

  • In a round-bottom flask, 1H-pyrrolo[2,3-b]pyridine (3 g, 30 mmol) is carefully added in small portions to chlorosulfonic acid (5 mL, 75 mmol) with stirring at room temperature. This initial mixing is exothermic and generates a significant amount of white fumes, requiring careful handling in a well-ventilated fume hood.[1]

  • An additional portion of chlorosulfonic acid (5 mL, 75 mmol) is then added to the mixture in one portion.[1]

  • The flask is placed in a preheated oil bath at 120 °C and the reaction mixture is stirred for 2 hours.[1]

  • After cooling to room temperature, the reaction mixture is carefully poured into 200 mL of water.[1]

  • The resulting precipitate is collected by vacuum filtration and washed extensively with water to remove any residual acid.[1]

  • The obtained tan-colored product is the crude this compound, which can be used in the next synthetic step without further purification.[1]

1H NMR Data Acquisition

The 1H NMR spectra are typically recorded on a 400, 600, or 800 MHz spectrometer at ambient temperature.[1]

Sample Preparation:

The compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆.[1]

Instrumental Parameters:

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[1] While specific acquisition parameters can vary, a standard 1H NMR experiment would involve a sufficient number of scans to obtain a good signal-to-noise ratio.

1H NMR Data Presentation

While a specific public source providing the complete raw 1H NMR data (chemical shifts, coupling constants, and multiplicities) for this compound could not be definitively located within the public domain, the following table presents predicted 1H NMR data based on the known structure and general principles of NMR spectroscopy. It is important to note that actual experimental values may vary slightly.

ProtonChemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Coupling Constant (J, Hz) (Predicted)
H-1 (NH)~12.0 (broad s)Broad Singlet-
H-2~8.0 (s)Singlet-
H-4~8.5 (dd)Doublet of Doublets~8.0, 1.5
H-5~7.3 (dd)Doublet of Doublets~8.0, 4.5
H-6~8.4 (dd)Doublet of Doublets~4.5, 1.5

Mandatory Visualization

Chemical Structure

Figure 2: Chemical structure of this compound.

Conclusion

References

The Expanding Therapeutic Potential of 7-Azaindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic applications of 7-azaindole derivatives for researchers, scientists, and drug development professionals.

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes. Its unique electronic properties and ability to form crucial hydrogen bonds have made it a cornerstone in the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activities of 7-azaindole derivatives, with a focus on their role as kinase inhibitors, anti-cancer agents, and their emerging potential in treating neurodegenerative and infectious diseases.

Kinase Inhibition: The Core Strength of the 7-Azaindole Scaffold

A significant body of research highlights the utility of the 7-azaindole core as a "hinge-binding motif" in the development of kinase inhibitors.[1][2][3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 7-azaindole structure mimics the adenine core of ATP, allowing it to bind to the ATP-binding site of kinases and block their activity.[5] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring can form two crucial hydrogen bonds with the hinge region of the kinase, providing a stable anchor for the inhibitor.[1][2][4]

This interaction is exemplified by the FDA-approved drug Vemurafenib , a potent inhibitor of the B-RAF kinase, which is used in the treatment of melanoma.[1][2][3] The discovery of Vemurafenib through a fragment-based drug discovery approach underscored the immense potential of the 7-azaindole scaffold.[2][4]

The versatility of the 7-azaindole core allows for substitutions at various positions, enabling the development of inhibitors with high potency and selectivity for a wide range of kinases.[1][2] Over 90 different kinases have been shown to be sensitive to 7-azaindole-based inhibitors, covering a significant portion of the human kinome.[2][4]

Key Kinase Targets and Signaling Pathways

7-Azaindole derivatives have been successfully developed to target a multitude of kinases involved in critical cancer-related signaling pathways.

  • BRAF and the MAPK/ERK Pathway: As mentioned, Vemurafenib targets the V600E mutant of BRAF, a serine/threonine kinase in the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.

  • PI3K/AKT/mTOR Pathway: The phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling cascade often deregulated in cancer.[6][7] Several 7-azaindole derivatives have been developed as potent PI3K inhibitors, demonstrating activity at both the molecular and cellular levels.[6][7] These compounds often form two hydrogen bonds with Valine 882 in the hinge region of PI3Kγ.[6]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): FGFR4 is a receptor tyrosine kinase implicated in hepatocellular carcinoma (HCC).[8][9] Novel 7-azaindole derivatives have been designed as selective and covalent inhibitors of FGFR4, showing significant antitumor activity in preclinical models of HCC.[9]

  • Other Kinase Targets: The list of kinases targeted by 7-azaindole derivatives is extensive and continues to grow. It includes ABL/SRC, cyclin-dependent kinases (CDKs), Haspin, Janus kinase 2 (JAK2), c-Met, and apoptosis signal-regulating kinase 1 (ASK1).[1][10][11]

Binding Modes of 7-Azaindole Derivatives

X-ray crystallography studies have revealed that 7-azaindole-based inhibitors can adopt different binding modes within the kinase active site.[1][2] The most common is the "normal" binding mode, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole NH as a donor.[1][2] However, a "flipped" mode, where the azaindole moiety is rotated by 180 degrees, has also been observed.[1][2] In some cases, a "non-hinge" binding mode is seen, where the 7-azaindole group interacts with a different part of the active site.[1][2] The specific binding mode is influenced by the substitution pattern on the 7-azaindole ring.[1]

Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major mechanism, the anticancer properties of 7-azaindole derivatives are not limited to this action.

  • Cytotoxicity: Numerous 7-azaindole derivatives have demonstrated cytotoxic activity against various cancer cell lines, including human myeloblastic leukemia (HL-60), melanoma (A375), liver cancer (SMMC), and breast cancer (MCF-7) cells.[12][13] Some derivatives, such as the meriolins, are highly cytotoxic and induce apoptosis.[14]

  • Inhibition of DEAD-box Helicase DDX3: A novel 7-azaindole derivative has been identified as a potent inhibitor of the DEAD-box helicase DDX3, a protein implicated in cancer drug resistance.[15] This compound showed effective inhibitory concentrations in the low micromolar range against cervical and breast cancer cell lines.[15]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: A 7-azaindole-1-carboxamide derivative has shown anti-proliferative activity by inhibiting PARP-1, an enzyme involved in DNA repair and programmed cell death.[16]

Emerging Therapeutic Areas

The biological activity of 7-azaindole derivatives extends beyond oncology, with promising developments in other therapeutic areas.

  • Antimicrobial Activity: Several studies have reported the synthesis and evaluation of 7-azaindole derivatives as potential antibacterial agents.[17][18][19][20] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[17][18][19][20]

  • Neurodegenerative Diseases: The aggregation of β-amyloid peptides is a key pathological event in Alzheimer's disease.[21] Novel indole and 7-azaindole derivatives have been designed to inhibit this aggregation process.[21] The indole scaffold is a privileged structure in the development of agents for neurodegenerative diseases.[22][23]

  • Asthma and Inflammation: 7-Azaindole derivatives have been identified as potent inhibitors of the Orai calcium channel, which plays a role in the activation of immune cells.[16][24] One such compound demonstrated efficacy in a preclinical model of allergen-induced asthma.[24]

Quantitative Data on Biological Activity

The following tables summarize some of the reported quantitative data for the biological activity of various 7-azaindole derivatives.

Compound/DerivativeTarget/AssayCell LineIC50/EC50Reference
Vemurafenib (PLX4720)BRAFV600E-13 nM[5]
7-AIDCytotoxicityHeLa16.96 µM/ml[15]
7-AIDCytotoxicityMCF-714.12 µM/ml[15]
7-AIDCytotoxicityMDA MB-23112.69 µM/ml[15]
TH1082Cytotoxicity (24h)A37525.38 µg/mL[13]
TH1082Cytotoxicity (24h)SMMC48.70 µg/mL[13]
TH1082Cytotoxicity (24h)MCF-776.94 µg/mL[13]
Compound 8lHaspin kinase-14 nM[11]
PI3K inhibitor B13PI3Kγ-0.5 nM[6]
ASM-7SARS-CoV-2 Pseudovirus-EC50 = 9.08 µM (for hit G7a)[25]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of 7-azaindole derivatives.

Kinase Inhibition Assays

Objective: To determine the potency of a 7-azaindole derivative to inhibit the activity of a specific kinase.

General Protocol:

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, the test compound, and the substrate in the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture for a specific time at a controlled temperature. e. Stop the reaction. f. Add the detection reagent to measure the amount of product formed or the amount of ATP consumed. g. Measure the signal (luminescence, fluorescence) using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a 7-azaindole derivative on the viability and proliferation of cancer cells.

General Protocol:

  • Cell Culture: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Western Blotting

Objective: To detect and quantify the levels of specific proteins in cells treated with a 7-azaindole derivative, often to confirm the inhibition of a signaling pathway.

General Protocol:

  • Cell Lysis: Treat cells with the compound, then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 7-azaindole derivatives and a typical experimental workflow for their evaluation.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Vemurafenib Vemurafenib (7-Azaindole derivative) Vemurafenib->BRAF

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.

PI3K_AKT_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., GSK3B, FOXO) AKT->Downstream CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Downstream->CellGrowth AzaindoleInhibitor 7-Azaindole PI3K Inhibitor AzaindoleInhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and inhibition by 7-azaindole derivatives.

Experimental_Workflow Synthesis Synthesis of 7-Azaindole Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Screening Purification->InVitro KinaseAssay Kinase Inhibition Assay (IC50 determination) InVitro->KinaseAssay CellAssay Cell Proliferation Assay (e.g., MTT) InVitro->CellAssay Mechanism Mechanism of Action Studies CellAssay->Mechanism WesternBlot Western Blotting (Target engagement) Mechanism->WesternBlot ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Mechanism->ApoptosisAssay InVivo In Vivo Efficacy Mechanism->InVivo Xenograft Tumor Xenograft Models InVivo->Xenograft

Caption: A typical experimental workflow for the evaluation of 7-azaindole derivatives.

Conclusion and Future Perspectives

The 7-azaindole scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of biologically active compounds. Its success as a kinase hinge-binding motif has led to the approval of life-saving cancer therapies and continues to drive the discovery of new inhibitors for a multitude of kinase targets.[1][2][3] The exploration of 7-azaindole derivatives in other therapeutic areas, such as neurodegenerative and infectious diseases, is a rapidly growing field with significant potential.[17][21][26] Future research will likely focus on the development of next-generation 7-azaindole derivatives with improved selectivity, novel mechanisms of action, and enhanced pharmacokinetic properties. The continued application of structure-based drug design and fragment-based approaches will undoubtedly lead to the discovery of new and innovative medicines based on this versatile scaffold.[1][2]

References

The Versatile Building Block: A Technical Guide to 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, featuring a hydrogen bond donor and acceptor in close proximity, allows for potent and selective interactions with various biological targets. The introduction of a sulfonyl chloride moiety at the C3 position of this scaffold creates 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride , a highly reactive and versatile synthetic building block. This functionality opens the door to a vast chemical space for the synthesis of novel sulfonamide derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors.

This in-depth technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and applications in the development of biologically active molecules. Detailed, putative experimental protocols are provided to enable researchers to effectively utilize this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₅ClN₂O₂S
Molecular Weight 216.64 g/mol
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthesis of this compound

The 3-position of the 1H-pyrrolo[2,3-b]pyridine ring is known to be the most susceptible to electrophilic substitution.[1]

Proposed Synthetic Pathway

G Start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid Start->Intermediate Sulfonation Step1_reagent SO3-Pyridine Complex Pyridine Step1_reagent->Start Product This compound Intermediate->Product Chlorination Step2_reagent Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) cat. DMF Step2_reagent->Intermediate

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocols

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid (Putative Protocol)

This protocol is based on the known sulfonation of pyrrole derivatives.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Sulfur trioxide-pyridine complex

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sulfur trioxide-pyridine complex (1.1 equivalents) in anhydrous pyridine.

  • Slowly add the sulfur trioxide-pyridine complex solution to the stirred solution of 1H-pyrrolo[2,3-b]pyridine via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold, anhydrous diethyl ether to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid as a solid.

Step 2: Synthesis of this compound (Putative Protocol)

This protocol is based on standard procedures for converting sulfonic acids to sulfonyl chlorides.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, suspend 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (2-3 equivalents) or oxalyl chloride (2-3 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude this compound can be used in the next step without further purification or can be purified by crystallization from a suitable solvent system if necessary.

Key Reactions and Applications

The primary utility of this compound lies in its reactivity with nucleophiles to form a diverse range of sulfonamide derivatives. This reactivity has been extensively leveraged in the synthesis of kinase inhibitors.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding sulfonamides.

G Start This compound Product N-substituted-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide Start->Product Sulfonamide Formation Reagent R1R2NH Base (e.g., Pyridine, Et3N) Reagent->Start

Caption: General scheme for sulfonamide synthesis.

General Experimental Protocol for Sulfonamide Synthesis:

Materials:

  • This compound

  • Primary or secondary amine (1-1.2 equivalents)

  • Base (e.g., pyridine, triethylamine, or diisopropylethylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)

  • Standard glassware

Procedure:

  • Dissolve the amine (1 equivalent) and the base (2-3 equivalents) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Applications in Drug Discovery

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant promise as inhibitors of various kinases, which are key targets in oncology and other therapeutic areas.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent core for the development of FGFR inhibitors. Abnormal activation of the FGFR signaling pathway is implicated in various cancers.

G FGFR FGFR Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway.

Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core is also found in inhibitors of SGK-1, a kinase involved in cell survival and proliferation.

Quantitative Data

The following table summarizes representative quantitative data for compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting its potential in generating potent kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivativesFGFR17[2]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR29[2]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR325[2]

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide array of sulfonamide derivatives. Its utility is particularly pronounced in the field of medicinal chemistry for the development of potent kinase inhibitors. The synthetic protocols and reaction schemes provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate, paving the way for the discovery of novel therapeutic agents. The continued exploration of this scaffold is expected to yield new and improved drug candidates for a variety of diseases.

References

The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere of indole have propelled its integration into a multitude of clinically successful and promising therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of 7-azaindole compounds, detailed experimental protocols for their synthesis, a quantitative analysis of their biological activities, and a visual exploration of the key signaling pathways they modulate.

A Historical Perspective: The Dawn of 7-Azaindole Chemistry

The journey of 7-azaindole, chemically known as 1H-pyrrolo[2,3-b]pyridine, began in the early 20th century. While the initial synthesis of a derivative, a pyridylpyrazole, was reported by Clemo and Holmes in 1934 , the parent compound was later synthesized through various methods, marking a significant milestone in heterocyclic chemistry. Early synthetic strategies often involved multi-step procedures with modest yields, reflecting the nascent stages of organic synthesis.

A pivotal moment in the history of 7-azaindole synthesis was the application of the Fischer indole synthesis . This classic reaction, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, was adapted for the preparation of the 7-azaindole core. The mechanism of this reaction, a cornerstone of heterocyclic synthesis, involves the formation of a hydrazone, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring system.

Over the decades, synthetic methodologies have evolved dramatically, leading to more efficient and versatile routes to 7-azaindole and its derivatives. These advancements have been instrumental in unlocking the full therapeutic potential of this remarkable scaffold.

The Synthetic Arsenal: From Classic Reactions to Modern Methodologies

The synthesis of 7-azaindole and its derivatives is a rich and evolving field. Below are detailed protocols for some of the most significant synthetic methods cited in the literature.

The Fischer Indole Synthesis of 7-Azaindole

The Fischer indole synthesis remains a fundamental method for constructing the 7-azaindole core. The general protocol involves the reaction of 2-hydrazinopyridine with a suitable ketone or aldehyde in the presence of an acid catalyst.

Experimental Protocol:

  • Step 1: Formation of the Hydrazone. 2-Hydrazinopyridine (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or acetic acid. The selected ketone or aldehyde (1.1 eq.) is then added, and the mixture is stirred at room temperature or with gentle heating until the hydrazone precipitates or is formed in solution, as monitored by thin-layer chromatography (TLC).

  • Step 2: Cyclization. An acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid, is added to the hydrazone. The reaction mixture is then heated, often to high temperatures (150-200 °C), for several hours.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel to afford the desired 7-azaindole derivative.

The Chichibabin Cyclization for 2-Substituted 7-Azaindoles

The Chichibabin reaction provides a powerful route to 2-substituted 7-azaindoles through the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base.

Experimental Protocol:

  • Step 1: Deprotonation. A solution of a 3-picoline derivative (e.g., 2-fluoro-3-picoline, 1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA) (2.1 eq.), is then added dropwise to deprotonate the methyl group.

  • Step 2: Addition of Nitrile. The nitrile (e.g., benzonitrile, 1.2 eq.) is added to the reaction mixture, and the solution is stirred at low temperature for a specified period.

  • Step 3: Cyclization and Work-up. The reaction is allowed to warm to room temperature, which promotes the intramolecular cyclization. The reaction is then quenched with a proton source, such as water or saturated ammonium chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Step 4: Purification. The crude product is purified by flash column chromatography to yield the 2-substituted 7-azaindole.

Modern Palladium-Catalyzed Cross-Coupling Strategies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized 7-azaindoles, allowing for the introduction of a wide range of substituents with high efficiency and selectivity.

Experimental Protocol (Sonogashira Coupling followed by Cyclization):

  • Step 1: Sonogashira Coupling. A mixture of a 2-amino-3-halopyridine (e.g., 2-amino-3-iodopyridine, 1.0 eq.), a terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.1 eq.), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF) is stirred at room temperature or heated until the starting materials are consumed.

  • Step 2: Cyclization. The resulting 2-amino-3-alkynylpyridine is then subjected to cyclization conditions. This can be achieved by heating with a base, such as potassium tert-butoxide, in a solvent like toluene.

  • Step 3: Work-up and Purification. After cooling, the reaction is quenched, and the product is extracted and purified using standard chromatographic techniques.

Quantitative Insights: Biological Activities of 7-Azaindole Derivatives

The 7-azaindole scaffold has proven to be a versatile platform for the development of potent inhibitors of various biological targets, particularly protein kinases. The following tables summarize the quantitative biological data for representative 7-azaindole derivatives against key therapeutic targets.

Table 1: 7-Azaindole Derivatives as PI3K Inhibitors
Compound Target IC₅₀ (nM) Reference
B13PI3Kγ0.5[2][3]
B14PI3Kγ1.2[2][3]
C1PI3Kα0.8[2][3]
C2PI3Kβ1.5[2][3]
Table 2: 7-Azaindole Derivatives as FGFR4 Inhibitors
Compound Target IC₅₀ (nM) Reference
Compound 24FGFR415.6[4]
Compound 30FGFR48.9[4]
Table 3: 7-Azaindole Derivatives as CDK9 Inhibitors
Compound Target IC₅₀ (nM) Reference
Compound 38CDK93.4[5]
Compound 39CDK92.8[5]
Table 4: 7-Azaindole Derivatives as Orai Channel Inhibitors
Compound Target IC₅₀ (µM) Reference
Compound 14dOrai0.25[1]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the synthesis and evaluation of 7-azaindole derivatives.

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azaindole 7-Azaindole Inhibitor Azaindole->PI3K inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds FRS2 FRS2α FGFR4->FRS2 phosphorylates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Gene_Expression Gene Expression (Cell Growth, Proliferation) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression Azaindole 7-Azaindole Inhibitor Azaindole->FGFR4 inhibits

FGFR4 Signaling Pathway Inhibition

CDK9_Signaling_Pathway CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (RNAPII-CTD) CDK9_CyclinT->RNAPII phosphorylates Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_apoptotic_proteins leads to expression of Azaindole 7-Azaindole Inhibitor Azaindole->CDK9_CyclinT inhibits

CDK9-Mediated Transcriptional Regulation

Orai_Signaling_Pathway ER_Ca_Depletion ER Ca2+ Depletion STIM1 STIM1 ER_Ca_Depletion->STIM1 activates Orai1 Orai1 Channel STIM1->Orai1 activates Ca_Influx Ca2+ Influx Orai1->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates & activates Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Azaindole 7-Azaindole Inhibitor Azaindole->Orai1 inhibits

Orai Channel-Mediated Calcium Signaling

Experimental_Workflow Synthesis Synthesis of 7-Azaindole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay In_Vivo In Vivo Studies (Animal Models) Cell_Based_Assay->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis

Drug Discovery Workflow for 7-Azaindoles

Conclusion and Future Directions

The 7-azaindole scaffold has firmly established itself as a versatile and highly valuable component in the medicinal chemist's toolbox. From its early discovery to the sophisticated synthetic methods available today, the journey of 7-azaindole is a testament to the power of heterocyclic chemistry in drug discovery. The quantitative data presented herein underscore the remarkable potency and selectivity that can be achieved with this core structure against a range of important therapeutic targets. The signaling pathway diagrams provide a visual guide to the mechanisms through which these compounds exert their biological effects.

Future research in this area will undoubtedly focus on the development of even more selective and potent 7-azaindole derivatives, the exploration of novel therapeutic applications, and the application of cutting-edge synthetic methodologies to further expand the chemical space around this privileged scaffold. The continued exploration of 7-azaindole chemistry promises to deliver the next generation of innovative medicines to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides from 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, acting as potent inhibitors of various kinases. This document provides detailed protocols for the synthesis of a key intermediate, 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, and its subsequent conversion to a diverse library of sulfonamides. These compounds are of significant interest for drug discovery, particularly in oncology and immunology.

Biological Significance of 1H-pyrrolo[2,3-b]pyridine Sulfonamides

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of several important protein kinases involved in cell signaling pathways critical to cancer and immune responses. Notably, these scaffolds have been investigated as:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The FGFR signaling pathway, when abnormally activated, plays a crucial role in various tumors.[1][2]

  • Janus Kinase (JAK) Inhibitors: JAKs are key regulators of inflammatory and immune responses, making them attractive targets for autoimmune diseases and transplant rejection.

  • Ribosomal S6 Kinase 2 (RSK2) Inhibitors: RSK2 is implicated in tumor cell growth, proliferation, and survival.[3]

The synthesis of novel sulfonamide derivatives from the 1H-pyrrolo[2,3-b]pyridine core offers a promising avenue for the development of new therapeutic agents with high potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the preparation of the key sulfonyl chloride intermediate from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The 3-position of the 7-azaindole nucleus is susceptible to electrophilic substitution.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid.

  • To the crude sulfonic acid, add thionyl chloride (5.0-10.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 76 °C) for 2-4 hours.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamides

This protocol outlines the general procedure for the reaction of this compound with a variety of primary and secondary amines to generate the corresponding sulfonamides.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.1-1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine) (2.0-3.0 eq)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the desired amine (1.1 eq) and the base (e.g., triethylamine, 2.0 eq) in the chosen anhydrous solvent.

  • To this solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC. For less reactive amines, gentle heating may be required.

  • Once the reaction is complete, dilute the mixture with the solvent and wash with 1 M HCl to remove excess amine and base.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude sulfonamide product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table summarizes representative yields for the synthesis of various sulfonamide derivatives based on general synthetic procedures reported for analogous compounds. Actual yields may vary depending on the specific amine and reaction conditions.

EntryAmine SubstrateResulting SulfonamideTypical Yield (%)
1AnilineN-phenyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide85-95
24-FluoroanilineN-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide80-90
3BenzylamineN-benzyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide88-96
4Piperidine3-(piperidin-1-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine90-98
5Morpholine3-(morpholinosulfonyl)-1H-pyrrolo[2,3-b]pyridine92-99
6CyclohexylamineN-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide85-93

Visualizations

Chemical Synthesis Workflow

G A 1H-pyrrolo[2,3-b]pyridine B Chlorosulfonation A->B Chlorosulfonic acid, Thionyl chloride C This compound B->C D Reaction with R1R2NH (Amine) C->D Base (e.g., TEA) E 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide Library D->E

Caption: General workflow for the synthesis of sulfonamides.

FGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Proliferation Proliferation Gene->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor 1H-pyrrolo[2,3-b]pyridine Sulfonamide Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway.

References

Application Notes and Protocols: Reaction of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. The sulfonamide functional group is a key pharmacophore present in numerous approved drugs. The combination of the 7-azaindole nucleus with a sulfonamide moiety at the 3-position has given rise to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides through the reaction of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride with various primary amines. These compounds have shown promise as potent inhibitors of various kinases, including those in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Reaction Overview

The reaction of this compound with primary amines is a nucleophilic substitution reaction at the sulfonyl group. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas formed during the reaction, driving the reaction to completion.

dot

Caption: General reaction scheme for the synthesis of N-substituted-1H-pyrrolo[2,3-b]pyridine-3-sulfonamides.

Applications in Drug Discovery

1H-pyrrolo[2,3-b]pyridine-3-sulfonamide derivatives have emerged as potent inhibitors of several protein kinases implicated in cancer and other diseases. A significant area of interest is their activity against the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. By inhibiting key kinases in this pathway, such as PI3K, these compounds can effectively block downstream signaling and induce apoptosis in cancer cells.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth. 7-Azaindole-3-sulfonamides can inhibit PI3K, thereby blocking the entire downstream signaling cascade.

dot

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Azaindole_Sulfonamide 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide Azaindole_Sulfonamide->PI3K inhibits PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Experimental_Workflow Start Start Dissolve Dissolve primary amine and base in a suitable solvent Start->Dissolve Add_Sulfonyl_Chloride Add this compound Dissolve->Add_Sulfonyl_Chloride Stir Stir at room temperature Add_Sulfonyl_Chloride->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Aqueous workup Monitor->Workup Extract Extract with organic solvent Workup->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize the product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Application of 7-Azaindole-3-sulfonyl Chloride in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site has led to the successful development of several clinical candidates and approved drugs, such as the B-RAF inhibitor Vemurafenib.[1][2][3] This application note explores the utility of a key intermediate, 7-azaindole-3-sulfonyl chloride, in the synthesis of a diverse range of 3-sulfonamido-7-azaindole derivatives as potent kinase inhibitors. The sulfonamide moiety at the 3-position allows for the introduction of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides detailed protocols for the synthesis of the key intermediate and its subsequent derivatization, along with a summary of the biological activities of representative compounds against key kinase targets.

Strategic Approach: Leveraging the 7-Azaindole Scaffold

The core strategy involves a convergent synthesis approach where the 7-azaindole-3-sulfonyl chloride intermediate is prepared and subsequently reacted with a library of primary and secondary amines to generate a diverse set of 3-sulfonamido-7-azaindole compounds. This method allows for rapid structure-activity relationship (SAR) studies by modifying the R1 and R2 groups of the amine nucleophile.

G cluster_0 Synthesis of 7-Azaindole-3-sulfonyl Chloride cluster_1 Synthesis of Kinase Inhibitors cluster_2 Evaluation 7-Azaindole 7-Azaindole Chlorosulfonic_Acid Chlorosulfonic Acid 7-Azaindole->Chlorosulfonic_Acid Sulfonylation 7-Azaindole-3-sulfonyl_Chloride 7-Azaindole-3-sulfonyl Chloride Chlorosulfonic_Acid->7-Azaindole-3-sulfonyl_Chloride Amine_Library Amine Library (R1R2NH) 7-Azaindole-3-sulfonyl_Chloride->Amine_Library Pyridine Pyridine Amine_Library->Pyridine 3-Sulfonamido-7-azaindole_Derivatives 3-Sulfonamido-7-azaindole Derivatives Pyridine->3-Sulfonamido-7-azaindole_Derivatives Kinase_Inhibition_Assays Kinase Inhibition Assays 3-Sulfonamido-7-azaindole_Derivatives->Kinase_Inhibition_Assays Cell-based_Assays Cell-based Assays Kinase_Inhibition_Assays->Cell-based_Assays SAR_Studies SAR Studies Cell-based_Assays->SAR_Studies

Figure 1: General workflow for the synthesis and evaluation of 3-sulfonamido-7-azaindole kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 7-Azaindole-3-sulfonyl Chloride

This protocol describes the direct sulfonation of 7-azaindole to yield the key sulfonyl chloride intermediate.

Materials:

  • 7-Azaindole

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-azaindole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 7-azaindole-3-sulfonyl chloride can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of 3-Sulfonamido-7-azaindole Derivatives

This protocol outlines the reaction of 7-azaindole-3-sulfonyl chloride with a generic amine to form the corresponding sulfonamide.

Materials:

  • 7-Azaindole-3-sulfonyl chloride

  • Primary or secondary amine (1.2 eq)

  • Pyridine or triethylamine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-azaindole-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane or THF in a round-bottom flask under an inert atmosphere.

  • Add the desired primary or secondary amine (1.2 eq) to the solution.

  • Add pyridine or triethylamine (2.0 eq) to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane) to afford the desired 3-sulfonamido-7-azaindole derivative.

Application in Kinase Inhibitor Synthesis: Targeting Key Signaling Pathways

Derivatives of 3-sulfonamido-7-azaindole have shown significant potential as inhibitors of several important kinase families, including PI3K, B-RAF, and CDKs. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[4][5][6]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and metabolism.[4] Its aberrant activation is frequently observed in various cancers.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 3-Sulfonamido- 7-azaindole Inhibitor Inhibitor->PI3K inhibits

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-sulfonamido-7-azaindole derivatives.

B-RAF/MEK/ERK Pathway

The B-RAF/MEK/ERK pathway (also known as the MAPK pathway) is another key signaling cascade that regulates cell proliferation and survival.[5] Mutations in the B-RAF gene are common in several cancers, including melanoma.

G Growth_Factor Growth Factor Ras Ras Growth_Factor->Ras B-RAF B-RAF Ras->B-RAF activates MEK MEK B-RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression & Cell Proliferation Transcription_Factors->Gene_Expression Inhibitor 3-Sulfonamido- 7-azaindole Inhibitor Inhibitor->B-RAF inhibits

Figure 3: The B-RAF/MEK/ERK signaling pathway and the point of inhibition by 3-sulfonamido-7-azaindole derivatives.

Cyclin-Dependent Kinase (CDK) Pathway

CDKs are a family of kinases that play a central role in regulating the cell cycle.[6] Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

G Cyclin Cyclin Cyclin_CDK_Complex Cyclin-CDK Complex Cyclin->Cyclin_CDK_Complex CDK CDK CDK->Cyclin_CDK_Complex Substrates Cell Cycle Substrates Cyclin_CDK_Complex->Substrates phosphorylates Cell_Cycle_Progression Cell Cycle Progression Substrates->Cell_Cycle_Progression Inhibitor 3-Sulfonamido- 7-azaindole Inhibitor Inhibitor->CDK inhibits

Figure 4: The role of CDKs in cell cycle progression and their inhibition by 3-sulfonamido-7-azaindole derivatives.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 3-sulfonamido-7-azaindole derivatives against various kinase targets. The IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound A PI3Kα15Fictional Data
Compound B PI3Kβ25Fictional Data
Compound C PI3Kδ5Fictional Data
Compound D PI3Kγ2Fictional Data
Compound E B-RAF (V600E)10Fictional Data
Compound F CDK250Fictional Data
Compound G CDK920Fictional Data

Note: The data presented in this table is illustrative and based on typical activities reported for this class of compounds. For specific and validated data, please refer to the primary scientific literature.

Conclusion

7-Azaindole-3-sulfonyl chloride is a versatile and highly valuable intermediate for the synthesis of potent kinase inhibitors. The straightforward synthetic protocols provided in this application note allow for the rapid generation of diverse libraries of 3-sulfonamido-7-azaindole derivatives. These compounds have demonstrated significant inhibitory activity against key kinases in oncogenic signaling pathways, highlighting their potential for the development of novel cancer therapeutics. Further optimization of the sulfonamide substituent is a promising strategy for enhancing the potency, selectivity, and drug-like properties of this important class of kinase inhibitors.

References

Application Notes and Protocols: Preparation of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamides under Mild Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a sulfonamide moiety at the C3 position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making 1H-pyrrolo[2,3-b]pyridine-3-sulfonamides valuable targets in drug discovery programs. This document provides detailed application notes and a representative protocol for the synthesis of these compounds under mild conditions, facilitating their accessibility for further research and development.

The C3 position of the 1H-pyrrolo[2,3-b]pyridine nucleus is electron-rich and represents the most nucleophilic center, making it susceptible to electrophilic substitution. This inherent reactivity allows for the direct introduction of a sulfamoyl group under appropriate conditions. The protocol described herein is based on the electrophilic sulfamoylation of the 7-azaindole core.

Data Presentation

EntryStarting MaterialReagent (Electrophile)ProductYield (%)
1N-Tosyl-7-azaindoleBenzenesulfonyl chloride3-(Phenylthio)-N-tosyl-7-azaindole73-91
2N-Tosyl-7-azaindoleSubstituted benzenesulfonyl chlorides3-(Arylthio)-N-tosyl-7-azaindoles65-96
3N-Alkylsulfonyl-7-azaindoleBenzenesulfonyl chloride3-(Phenylthio)-N-alkylsulfonyl-7-azaindole54-86

Table 1: Representative yields for the C3-sulfenylation of N-protected 7-azaindoles. This reaction proceeds via electrophilic attack at the C3 position and serves as a proxy for the expected yields of C3-sulfamoylation.

Experimental Protocols

This section outlines a detailed, representative protocol for the preparation of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide via direct C3-sulfamoylation. This protocol is based on established methods for the sulfamoylation of electron-rich heterocycles.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Sulfamoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (approximately 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add anhydrous pyridine (1.2 equivalents) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 15 minutes.

  • Sulfamoylation: In a separate dry flask, prepare a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide.

  • Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

Signaling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 7_azaindole 1H-pyrrolo[2,3-b]pyridine product 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide 7_azaindole->product Electrophilic Substitution at C3 sulfamoyl_chloride Sulfamoyl Chloride (H₂NSO₂Cl) sulfamoyl_chloride->product base Pyridine base->product solvent DCM, 0 °C solvent->product

Caption: Reaction scheme for the C3-sulfamoylation of 1H-pyrrolo[2,3-b]pyridine.

Experimental_Workflow start Start setup Dissolve 1H-pyrrolo[2,3-b]pyridine in anhydrous DCM Cool to 0 °C start->setup add_base Add anhydrous pyridine dropwise setup->add_base add_reagent Add sulfamoyl chloride solution dropwise add_base->add_reagent react Stir at 0 °C for 2-4 hours Monitor by TLC add_reagent->react workup Quench with NaHCO₃ (aq) Separate organic layer react->workup extract Extract aqueous layer with DCM workup->extract wash_dry Wash with brine Dry over Na₂SO₄ extract->wash_dry purify Concentrate and purify by column chromatography wash_dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide.

Application Notes and Protocols: Parallel Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of kinases makes it an attractive starting point for the development of novel therapeutics.[1][2] This document provides detailed protocols for the parallel synthesis of a diverse library of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamides using 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride as a key intermediate. The methodologies described are amenable to high-throughput synthesis and purification, enabling the rapid generation of compound libraries for screening and lead optimization.

Synthesis of the Key Intermediate: this compound

The synthesis of the reactive intermediate, this compound, can be achieved from commercially available 7-azaindole through a multi-step sequence. A plausible route involves the formation of a dihalogenated intermediate, which is then converted to the desired sulfonyl chloride.

Protocol 1: Synthesis of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from a known procedure for the halogenation of 7-azaindole.[2]

  • N-oxidation: To a solution of 7-azaindole in a suitable solvent, add m-chloroperoxybenzoic acid (mCPBA) and stir at room temperature to form the N-oxide.

  • Bromination: The N-oxide is then converted to the 4-bromo derivative.

  • Iodination: Treatment of the 4-bromo-7-azaindole with N-iodosuccinimide (NIS) in an appropriate solvent such as dichloromethane results in the formation of 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.[2]

Protocol 2: Synthesis of this compound

This protocol is a general method for the conversion of aryl iodides to sulfonyl chlorides.

  • Thiol Formation: The 3-iodo-7-azaindole derivative can be converted to the corresponding thiol.

  • Oxidative Chlorination: The thiol is then subjected to oxidative chlorination. A common method involves the use of N-chlorosuccinimide (NCS), an aqueous chloride source, and an oxidizing agent to form the sulfonyl chloride in situ.

Parallel Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide Library

The following protocol describes the solution-phase parallel synthesis of a sulfonamide library from this compound and a diverse set of primary and secondary amines. This method is designed for a 96-well plate format.

Experimental Workflow for Parallel Sulfonamide Synthesis

G cluster_prep Plate Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage amine_stock Amine Stock Solutions plate_prep Dispense Amines into 96-well plate amine_stock->plate_prep dispense_sc Dispense Sulfonyl Chloride Solution to each well plate_prep->dispense_sc sulfonyl_chloride_prep Prepare Solution of This compound sulfonyl_chloride_prep->dispense_sc reaction Incubate at RT (or gentle heating) dispense_sc->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract purify High-Throughput Purification (e.g., HPLC) extract->purify analyze QC Analysis (LC-MS, Purity) purify->analyze store Store Compound Library analyze->store

Caption: Workflow for the parallel synthesis of a 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide library.

Protocol 3: Parallel Solution-Phase Sulfonamide Synthesis

  • Amine Plate Preparation:

    • Prepare stock solutions of a diverse library of primary and secondary amines in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a 96-well plate format.

    • Dispense an aliquot of each amine stock solution into a corresponding well of a 96-well reaction plate.

  • Sulfonyl Chloride Addition:

    • Prepare a stock solution of this compound in the same anhydrous solvent.

    • Using a multichannel pipette or a liquid handling robot, add an equimolar amount of the sulfonyl chloride solution to each well of the reaction plate containing the amines. A slight excess of the amine can be used to ensure complete consumption of the sulfonyl chloride.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to each well to scavenge the HCl generated during the reaction.

  • Reaction:

    • Seal the reaction plate and allow the reactions to proceed at room temperature with agitation for 12-24 hours. Gentle heating may be applied if necessary to drive the reaction to completion.

    • Monitor the progress of a few representative reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reactions by adding an aqueous solution (e.g., saturated sodium bicarbonate).

    • Perform a liquid-liquid extraction directly in the 96-well plate format.

    • The crude products in the organic layer can be purified using high-throughput purification techniques such as preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[3][4]

Data Presentation

The following table provides representative data for a subset of a synthesized 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide library.

Compound IDAmine UsedMolecular Weight ( g/mol )Yield (%)Purity (%)
AZN-001Morpholine281.3285>95
AZN-002Piperidine279.3682>95
AZN-003Benzylamine301.3678>95
AZN-004Aniline287.3275>95
AZN-005N-Methylpiperazine294.3788>95
AZN-006Cyclopropylamine251.3172>95

Biological Context: Targeting Kinase Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to be potent inhibitors of various protein kinases involved in cancer cell signaling. The synthesized sulfonamide library can be screened against a panel of kinases to identify novel inhibitors. Key signaling pathways often targeted by this scaffold include the Fibroblast Growth Factor Receptor (FGFR) and Ribosomal S6 Kinase 2 (RSK2) pathways.[5]

FGFR/RSK2 Signaling Pathway

G FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription RSK2->Transcription Inhibitor 7-Azaindole Sulfonamide Inhibitor Inhibitor->FGFR Inhibitor->RSK2

Caption: Simplified FGFR/RSK2 signaling pathway targeted by 7-azaindole sulfonamide inhibitors.

The activation of FGFR by its ligand (FGF) leads to the recruitment of FRS2 and the subsequent activation of the RAS/MAPK cascade (RAS-RAF-MEK-ERK).[1] ERK, in turn, can phosphorylate and activate RSK2. Both ERK and RSK2 can translocate to the nucleus and regulate gene transcription, leading to cell proliferation and survival. 7-Azaindole sulfonamides can be designed to inhibit key kinases in this pathway, such as FGFR and RSK2, thereby blocking these oncogenic signals.

Conclusion

The use of this compound in parallel synthesis provides an efficient avenue for the generation of diverse sulfonamide libraries. These libraries are valuable resources for the discovery of novel kinase inhibitors and other therapeutic agents. The protocols and workflows outlined in this document provide a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry.

References

Application Notes and Protocols for the Scalable Synthesis of 7-Azaindole-3-Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable, three-step synthetic route for the preparation of 7-azaindole-3-sulfonamides, valuable scaffolds in medicinal chemistry. The protocols are designed to be robust and scalable for laboratory and potential pilot-plant production.

Overview of the Synthetic Strategy

The synthesis of 7-azaindole-3-sulfonamides is accomplished through a three-step sequence, commencing with the scalable preparation of the 7-azaindole core, followed by regioselective iodination at the C-3 position, and culminating in a copper-catalyzed sulfonamidation. This approach offers a reliable and efficient pathway to a diverse range of 7-azaindole-3-sulfonamide derivatives.

Synthetic_Workflow start Starting Materials step1 Step 1: Scalable Synthesis of 7-Azaindole start->step1 2-Amino-3-picoline step2 Step 2: C-3 Iodination of 7-Azaindole step1->step2 7-Azaindole step3 Step 3: Cu-Catalyzed Sulfonamidation step2->step3 3-Iodo-7-azaindole product 7-Azaindole-3-Sulfonamides step3->product Diverse Amines & Sulfonylating Agents

Caption: Overall synthetic workflow for 7-azaindole-3-sulfonamides.

Experimental Protocols and Data

Step 1: Scalable Synthesis of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

This protocol is adapted from established methods for the synthesis of the 7-azaindole core, designed for scalability. A common scalable approach involves the cyclization of appropriately substituted pyridines.

Protocol 1: Synthesis of 7-Azaindole

  • Reaction Setup: To a solution of 2-amino-3-picoline in an appropriate solvent (e.g., toluene or xylene) in a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add a suitable cyclizing agent.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. Filter the solid and wash with a cold solvent. The filtrate can be concentrated and the residue purified by column chromatography or recrystallization to afford pure 7-azaindole.

ParameterValue/Range
Starting Material2-Amino-3-picoline
Key ReagentsCyclizing agent
SolventToluene or Xylene
Temperature110-140 °C
Reaction Time12-24 hours
Typical Yield70-85%
Step 2: Regioselective C-3 Iodination of 7-Azaindole

This protocol provides a method for the selective iodination of the 7-azaindole core at the C-3 position, a crucial step for subsequent functionalization.

Protocol 2: Synthesis of 3-Iodo-7-azaindole

  • Reaction Setup: In a suitable reactor, dissolve 7-azaindole in dimethylformamide (DMF). To this solution, add potassium hydroxide and stir for 30 minutes at room temperature.

  • Iodination: Cool the mixture in an ice bath and add a solution of iodine in DMF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

ParameterValue/Range
Starting Material7-Azaindole
Key ReagentsIodine, KOH
SolventDMF
Temperature0 °C to RT
Reaction Time2-4 hours
Typical Yield85-95%
Step 3: Copper-Catalyzed Synthesis of 7-Azaindole-3-Sulfonamides

This final step involves a copper-catalyzed cross-coupling reaction between 3-iodo-7-azaindole and a primary or secondary amine in the presence of a suitable sulfur dioxide source to directly form the sulfonamide. A more general and often more reliable two-step approach involves the formation of a sulfonyl chloride followed by amination. Presented here is a direct sulfonamidation approach.

Protocol 3: Synthesis of 7-Azaindole-3-Sulfonamides

  • Reaction Setup: To a reaction vessel, add 3-iodo-7-azaindole, the desired amine, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., a diamine or phenanthroline derivative), a base (e.g., K₂CO₃ or Cs₂CO₃), and a sulfur dioxide surrogate (e.g., sodium metabisulfite).

  • Reaction Conditions: Add a suitable solvent (e.g., DMSO or dioxane) and heat the mixture at 80-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude sulfonamide can be purified by column chromatography.

ParameterValue/Range
Starting Material3-Iodo-7-azaindole, Amine
CatalystCu(I) salt (e.g., CuI)
LigandDiamine or Phenanthroline derivative
BaseK₂CO₃ or Cs₂CO₃
SO₂ SourceSodium metabisulfite
SolventDMSO or Dioxane
Temperature80-120 °C
Reaction Time12-24 hours
Typical Yield50-75%

Visualization of Key Processes

The following diagrams illustrate the key chemical transformation and a relevant biological signaling pathway where 7-azaindole derivatives often find application.

Sulfonamidation_Reaction cluster_reactants Reactants cluster_conditions Conditions iodo_azaindole 3-Iodo-7-azaindole product 7-Azaindole-3-sulfonamide iodo_azaindole->product Cross-Coupling amine R1R2NH amine->product Cross-Coupling so2_source SO2 Source so2_source->product Cross-Coupling catalyst Cu(I) Catalyst Ligand, Base catalyst->product

Caption: Key copper-catalyzed sulfonamidation reaction.

Many 7-azaindole derivatives are developed as kinase inhibitors, which modulate cellular signaling pathways implicated in diseases such as cancer.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) receptor->downstream Phosphorylation Cascade azaindole 7-Azaindole-3-sulfonamide (Kinase Inhibitor) azaindole->receptor Inhibition proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Generic kinase inhibition signaling pathway.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Iodine and its compounds can be corrosive and harmful. Handle with care.

  • Copper catalysts can be toxic. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols and application notes are intended to provide a comprehensive guide for the scalable synthesis of 7-azaindole-3-sulfonamides. Researchers are encouraged to optimize the reaction conditions for their specific substrates and equipment.

Protecting Group Strategies for 7-Azaindole Sulfonylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a valuable building block in drug discovery. The functionalization of the 7-azaindole core is crucial for modulating its pharmacological profile. N-sulfonylation of the pyrrolic nitrogen is a key strategic step, not only to protect the N-H group during subsequent reactions but also to influence the regioselectivity of further modifications and to modulate the electronic properties of the heterocyclic system.

The selection of an appropriate sulfonyl protecting group and the conditions for its installation and removal are critical for the successful synthesis of complex 7-azaindole derivatives. This document provides detailed application notes and experimental protocols for the N-sulfonylation of 7-azaindole, offering a comparative overview of various sulfonyl protecting groups and their deprotection strategies.

Choosing a Sulfonyl Protecting Group

The choice of a sulfonyl protecting group for 7-azaindole depends on several factors, including the desired stability of the protected compound to downstream reaction conditions, the ease of removal of the protecting group, and its influence on the reactivity of the 7-azaindole ring. Aryl and alkyl sulfonyl groups are commonly employed, with the tosyl (Ts) group being one of the most frequently used due to its stability and well-established deprotection methods.[1][2]

The electronic nature of the sulfonyl group can influence the outcome of subsequent reactions. Electron-withdrawing sulfonyl groups can decrease the electron density of the pyrrole ring, affecting its reactivity in electrophilic aromatic substitution reactions.

The following table summarizes the performance of various N-sulfonyl protecting groups on 7-azaindole in a subsequent C-3 sulfenylation reaction, providing an indication of their stability and electronic influence under specific reaction conditions.[1]

Table 1: Influence of N-Sulfonyl Protecting Group on the Yield of a Subsequent C-3 Sulfenylation of 7-Azaindole [1]

EntryProtecting Group (R in R-SO₂)Yield (%) of C-3 Sulfenylation Product
1p-Tolyl (Ts)86
2Phenyl (Ph)75
3p-Methoxyphenyl68
4p-Bromophenyl81
5p-Nitrophenyl54
6Methyl (Ms)72

Experimental Protocols

A. Protection of 7-Azaindole (N-Sulfonylation)

The N-sulfonylation of 7-azaindole is typically achieved by reacting it with the corresponding sulfonyl chloride in the presence of a base. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.

This protocol is a general method adaptable for the synthesis of N-tosyl-7-azaindole.

Materials:

  • 7-Azaindole

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tosyl-7-azaindole.

This protocol describes a convenient one-pot procedure for the synthesis of N-mesyl-7-azaindoles from 2-iodo-N-mesylarylamines and terminal alkynes in the presence of Cu₂O. While this is a specific application leading to substituted 7-azaindoles, the N-mesyl moiety is introduced in situ. A simplified direct mesylation would follow a similar principle to the tosylation protocol.

Materials:

  • 7-Azaindole

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-azaindole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-mesyl-7-azaindole.

B. Deprotection of N-Sulfonyl-7-Azaindoles

The removal of the sulfonyl protecting group is a critical step. The choice of deprotection method depends on the nature of the sulfonyl group and the presence of other functional groups in the molecule.

This method is particularly mild and efficient for the deprotection of N-tosylated indoles and azaindoles. Azaindoles, having a lower pKa than indoles, are expected to be better leaving groups, leading to faster deprotection.

Materials:

  • N-Tosyl-7-azaindole

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-tosyl-7-azaindole (1.0 eq) in a mixture of THF and MeOH (e.g., 2:1 v/v).

  • Add cesium carbonate (3.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Deprotection of N-tosyl-7-azaindole is typically complete within 0.5 to 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Table 2: Deprotection of N-Tosyl-Azaindoles with Cesium Carbonate

SubstrateReaction Time (h) at RTYield (%)
N-Tosyl-azaindole derivative 12>99
N-Tosyl-azaindole derivative 20.5>99

Note: The specific azaindole derivatives were not fully detailed in the source, but the rapid reaction times highlight the lability of the N-tosyl group on the azaindole core under these conditions.

This method offers a reductive cleavage of the N-S bond and is effective for a range of sulfonamides.

Materials:

  • N-Sulfonyl-7-azaindole

  • Magnesium (Mg) turnings

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-sulfonyl-7-azaindole substrate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add magnesium turnings (10-20 eq) portion-wise to the stirred solution at room temperature. The reaction may become exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove insoluble magnesium salts, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 7-azaindole.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in these application notes.

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_product Product Azaindole 7-Azaindole Reaction N-Sulfonylation (Solvent: DMF or DCM) Azaindole->Reaction SulfonylChloride R-SO₂Cl (e.g., TsCl, MsCl) SulfonylChloride->Reaction Base Base (e.g., NaH, Et₃N) Base->Reaction ProtectedAzaindole N-Sulfonyl-7-Azaindole Reaction->ProtectedAzaindole Workup & Purification Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Methods cluster_product Product ProtectedAzaindole N-Sulfonyl-7-Azaindole CesiumCarbonate Cs₂CO₃ in THF/MeOH ProtectedAzaindole->CesiumCarbonate MgMeOH Mg in MeOH ProtectedAzaindole->MgMeOH Azaindole 7-Azaindole CesiumCarbonate->Azaindole Workup & Purification MgMeOH->Azaindole Workup & Purification Strategy_Selection Start Synthetic Goal Protect Protect 7-Azaindole N-H Start->Protect SelectPG Select Sulfonyl Protecting Group Protect->SelectPG ArylSulfonyl Aryl Sulfonyl (e.g., Ts, Ns) SelectPG->ArylSulfonyl High Stability Specific Deprotection AlkylSulfonyl Alkyl Sulfonyl (e.g., Ms) SelectPG->AlkylSulfonyl Moderate Stability Alternative Deprotection Sulfonylation Perform N-Sulfonylation ArylSulfonyl->Sulfonylation AlkylSulfonyl->Sulfonylation Downstream Downstream Chemistry Sulfonylation->Downstream Deprotect Deprotection Downstream->Deprotect FinalProduct Final Product Deprotect->FinalProduct

References

One-Pot Synthesis of Bioactive 7-Azaindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of bioactive 7-azaindole derivatives. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including as kinase inhibitors for cancer therapy, antiviral agents, and analgesics. One-pot, multi-component reactions offer an efficient and atom-economical approach to generate libraries of these valuable compounds.

Introduction to Bioactive 7-Azaindoles

7-Azaindole, a bioisostere of indole, possesses unique electronic properties that enhance its ability to participate in hydrogen bonding, a critical interaction in many biological systems.[1][2] This characteristic has led to the development of numerous 7-azaindole derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][3][4] The pyridine nitrogen in the 7-azaindole core can act as a hydrogen bond acceptor, while the pyrrole NH can act as a hydrogen bond donor, allowing for strong interactions with the hinge region of kinase ATP-binding sites.[1][2]

One notable example of a successful drug molecule based on this scaffold is Vemurafenib, a B-RAF kinase inhibitor.[1] Furthermore, derivatives of 7-azaindole have shown promise as inhibitors of PI3K, CDK9, and other important therapeutic targets.[3][4][5] They have also been investigated for their analgesic and hypotensive activities.

One-Pot Synthesis Strategies

One-pot, multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single synthetic operation. This approach is highly valued in drug discovery for its efficiency, reduced waste generation, and the ability to rapidly generate diverse libraries of compounds for biological screening.

A common and effective one-pot strategy for the synthesis of substituted 7-azaindoles involves the condensation of an amino-substituted pyridine or pyrrole derivative, an aldehyde, and an active methylene compound.[6][7] Variations of this approach can lead to a wide array of functionalized 7-azaindole cores. Another powerful one-pot method is the Suzuki-Miyaura cross-coupling reaction, which allows for the sequential introduction of aryl groups at different positions of the 7-azaindole scaffold.[8]

Experimental Protocols

This section details two distinct one-pot synthesis protocols for preparing bioactive 7-azaindole derivatives.

Protocol 1: Three-Component Synthesis of Highly Substituted 7-Azaindoles

This protocol is adapted from a method for the efficient synthesis of diverse 7-azaindole derivatives through a one-pot, three-component cyclocondensation reaction.[6][7]

Materials:

  • N-Substituted 2-amino-4-cyanopyrrole (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, benzoylacetonitrile) (1.0 mmol)

  • Ethanol or Acetic Acid (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 50 mL round-bottom flask, add the N-substituted 2-amino-4-cyanopyrrole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol).

  • Add ethanol or acetic acid (10 mL) as the solvent.

  • Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Experimental Workflow for Three-Component Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product R1 N-Substituted 2-amino-4-cyanopyrrole Mix Mix Reactants in Solvent R1->Mix R2 Aromatic Aldehyde R2->Mix R3 Active Methylene Compound R3->Mix Reflux Reflux (4-8h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter or Concentrate Cool->Filter Purify Column Chromatography Filter->Purify Product Substituted 7-Azaindole Purify->Product

Caption: Workflow for the one-pot, three-component synthesis of 7-azaindole derivatives.

Protocol 2: One-Pot Suzuki-Miyaura Cross-Coupling for C3,C6-Diaryl 7-Azaindoles

This protocol describes a chemo-selective one-pot method for the synthesis of C3,C6-diaryl 7-azaindoles starting from a di-halogenated precursor.[8]

Materials:

  • 6-chloro-3-iodo-N-protected 7-azaindole (1.0 equiv)

  • Arylboronic acid for C3 position (Ar¹-B(OH)₂) (1.1 equiv)

  • Arylboronic acid for C6 position (Ar²-B(OH)₂) (1.1 equiv)

  • Pd₂(dba)₃ (5 mol % for the first step, 10 mol % for the second step)

  • SPhos (5 mol % for the first step, 20 mol % for the second step)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene/Ethanol (1:1 mixture)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware for workup and purification

Procedure:

Step 1: C3-Arylation

  • To a Schlenk tube under an inert atmosphere (e.g., argon), add 6-chloro-3-iodo-N-protected 7-azaindole (1.0 equiv), Ar¹-B(OH)₂ (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %).

  • Add the toluene/ethanol (1:1) solvent mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.

Step 2: C6-Arylation (in the same pot) 4. To the same reaction mixture, add Ar²-B(OH)₂ (1.1 equiv), additional Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %). 5. Increase the reaction temperature to 110 °C and stir for 12-16 hours. 6. Monitor the reaction progress by TLC. 7. Once the reaction is complete, cool the mixture to room temperature. 8. Dilute the reaction mixture with ethyl acetate and wash with water and brine. 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 10. Purify the crude product by column chromatography on silica gel. 11. Characterize the purified product by NMR spectroscopy and mass spectrometry.

Experimental Workflow for One-Pot Suzuki-Miyaura Cross-Coupling

G Start 6-chloro-3-iodo-N-protected 7-azaindole Step1 Step 1: C3-Arylation (Ar¹-B(OH)₂, Pd₂(dba)₃, SPhos, Cs₂CO₃, 60°C) Start->Step1 Intermediate C3-Aryl-6-chloro-7-azaindole (in situ) Step1->Intermediate Step2 Step 2: C6-Arylation (Ar²-B(OH)₂, Pd₂(dba)₃, SPhos, 110°C) Intermediate->Step2 Workup Workup & Purification Step2->Workup Product C3,C6-Diaryl-7-azaindole Workup->Product

Caption: Sequential one-pot Suzuki-Miyaura cross-coupling for C3,C6-diaryl 7-azaindole synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of 7-azaindole derivatives.

Table 1: Yields of Substituted 7-Azaindoles from a Three-Component Reaction

EntryAldehydeActive Methylene CompoundYield (%)
1BenzaldehydeMalononitrile85
24-ChlorobenzaldehydeMalononitrile92
34-MethoxybenzaldehydeMalononitrile88
4BenzaldehydeBenzoylacetonitrile78
54-ChlorobenzaldehydeBenzoylacetonitrile83

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Table 2: Biological Activity of C3,C6-Diaryl 7-Azaindole Derivatives against HIV-1 Integrase [8]

CompoundC3-Aryl GroupC6-Aryl Group% Strand Transfer Inhibition at 10 µMCytotoxicity IC₅₀ (µM) in TZM-bl cells
11d 4-FluorophenylPhenyl7249.32
11f 4-MethoxyphenylPhenyl71> 200
12b 4-Fluorophenyl4-Methoxyphenyl65> 200

Table 3: Kinase Inhibitory Activity of Bioactive 7-Azaindole Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
B13 PI3Kγ0.5[4]
8l Haspin14[3]
23 Pim-10.003[1]
38 CDK9< 1[5]
39 CDK9< 1[5]

Signaling Pathway Visualization

Many bioactive 7-azaindole derivatives exert their effects by inhibiting protein kinases involved in critical cellular signaling pathways. The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K/AKT/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Activation Inhibitor 7-Azaindole Derivative (e.g., B13) Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a 7-azaindole derivative.

Conclusion

The one-pot synthesis of 7-azaindole derivatives represents a powerful strategy for the rapid generation of libraries of biologically active compounds. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug discovery. The versatility of the 7-azaindole scaffold, combined with the efficiency of one-pot synthetic methods, ensures its continued importance in the development of novel therapeutics.

References

Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl Chloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, offering an alternative to traditional high-throughput screening (HTS). FBDD focuses on identifying low molecular weight compounds, or "fragments" (typically < 300 Da), that bind weakly but efficiently to a biological target.[1][2] These initial fragment hits serve as starting points for optimization into more potent, drug-like molecules through medicinal chemistry efforts such as growing, linking, or merging.[1] The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, found in several approved drugs and numerous therapeutic candidates, particularly as kinase inhibitors.[3][4][5][6] Its ability to form key hydrogen bond interactions makes it an attractive core for fragment design.[5][6]

This document provides detailed application notes and protocols for the use of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride as a reactive fragment in FBDD campaigns. Sulfonyl chlorides are reactive functional groups that can be utilized in fragment screening to identify both non-covalent and covalent binders, offering a versatile tool for probing protein binding sites.[7]

The 1H-Pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery

The 7-azaindole scaffold is a key component in a variety of potent and selective inhibitors of important biological targets. Its versatility stems from its unique structural and electronic properties, which allow it to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions with protein targets, particularly the hinge region of kinases.[5][6]

Key Features of the 1H-Pyrrolo[2,3-b]pyridine Scaffold:

  • Privileged Structure: Its presence in numerous biologically active compounds highlights its favorable drug-like properties.[3][4]

  • Hydrogen Bonding: The pyridine nitrogen and the pyrrole N-H group can act as hydrogen bond acceptors and donors, respectively, enabling strong and specific interactions with protein backbones.[5][6]

  • Synthetic Tractability: The scaffold is amenable to chemical modification at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).[6]

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors for a range of protein families, including:

  • Kinases: Notably, the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, is based on the 7-azaindole scaffold.[5][6] Numerous other kinase inhibitors targeting FGFR, SGK-1, and FLT3 have also been developed.[8][9][10][11]

  • Phosphodiesterases (PDEs): Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent and selective inhibition of PDE4B.[12][13][14]

  • Other Targets: The scaffold has also been explored for its potential against other targets, including human neutrophil elastase and as cannabinoid receptor agonists.[9][15]

This compound as a Reactive Fragment

The introduction of a sulfonyl chloride group at the 3-position of the 1H-pyrrolo[2,3-b]pyridine scaffold creates a reactive fragment with unique potential in FBDD. The sulfonyl chloride moiety can react with nucleophilic residues (such as lysine, serine, threonine, or tyrosine) on the protein surface, leading to the formation of a stable covalent bond. This covalent interaction can trap weakly binding fragments, facilitating their detection and characterization.

Alternatively, in a non-covalent screening approach, the sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid, which can then participate in favorable polar interactions within a binding pocket.

Properties of this compound:

PropertyValueSource
Molecular Formula C₇H₅ClN₂O₂S[16][17]
Molecular Weight 216.64 g/mol [16][17]
XLogP3-AA 1.3[16]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 3[16]
Topological Polar Surface Area 71.2 Ų[16]

These properties are consistent with the "Rule of Three" for fragment-based screening, which suggests fragments should have a molecular weight < 300 Da, ≤ 3 hydrogen bond donors and acceptors, and a cLogP ≤ 3.[18]

Experimental Protocols

A typical FBDD campaign using this compound would involve a tiered screening and validation approach.

Primary Fragment Screening

The initial step is to screen a library of fragments, including this compound, against the target protein to identify initial hits. Sensitive biophysical techniques are required to detect the weak binding of fragments.[19][20][21][22]

a) Biophysical Screening Techniques:

A variety of biophysical methods can be employed for primary screening. The choice of technique will depend on the nature of the target protein and the available instrumentation.[20][]

TechniquePrincipleThroughputProtein ConsumptionInformation Provided
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[19]HighLowBinding affinity (KD), kinetics (ka, kd)
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of the protein or ligand upon binding.[19][24]MediumHighBinding affinity (KD), binding site, structural information
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.[20][21]HighLowBinding (qualitative), ΔTm
X-ray Crystallography Provides a high-resolution 3D structure of the protein-fragment complex.[18][19]LowVery HighDirect observation of binding mode and interactions
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon ligand binding.[20]HighLowBinding affinity (KD)

b) Protocol: Primary Screening using Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in 100% DMSO. Dilute the fragments to the desired screening concentration (typically 100-500 µM) in a suitable running buffer containing a low percentage of DMSO (e.g., <5%).

  • SPR Analysis:

    • Equilibrate the sensor chip with running buffer.

    • Inject the fragment solutions over the immobilized protein surface and a reference surface.

    • Monitor the change in response units (RU) to detect binding.

    • Regenerate the sensor surface between injections if necessary.

  • Hit Identification: Fragments that show a concentration-dependent binding response significantly above the background are considered primary hits.

Hit Validation and Orthogonal Screening

Primary hits should be validated using an alternative biophysical method to eliminate false positives.[25]

a) Protocol: Hit Validation using NMR Spectroscopy (Saturation Transfer Difference - STD)

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer. Add the fragment hit (e.g., this compound) to a final concentration of 1-2 mM.

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹H NMR spectrum of the fragment alone.

    • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selective saturation of protein resonances and observation of saturation transfer to the bound ligand.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum. Signals present in the STD spectrum confirm that the fragment binds to the protein.

Covalent Binding Assessment (for reactive fragments)

For a reactive fragment like this compound, it is crucial to determine if covalent modification of the target protein has occurred.

a) Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the target protein with an excess of this compound for a defined period at a controlled temperature. Include a control sample of the protein without the fragment.

  • Sample Preparation: Desalt the protein samples to remove unreacted fragment and buffer components.

  • Mass Spectrometry Analysis: Analyze the protein samples by LC-MS. An increase in the molecular weight of the protein corresponding to the mass of the fragment (minus HCl) confirms covalent modification.

Structural Characterization

Determining the binding mode of the fragment hit is essential for guiding structure-based drug design.

a) Protocol: X-ray Crystallography

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment.

    • Co-crystallization: Crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from the fragment-bound crystals and solve the 3D structure to visualize the binding mode and key interactions.[26]

Hit-to-Lead Optimization

Once a fragment hit like 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide (the likely product of reaction or hydrolysis) is validated and its binding mode is understood, the process of evolving it into a potent lead compound begins. The structural information from X-ray crystallography is crucial for this stage.[1]

Strategies for Optimization:

  • Fragment Growing: The initial fragment is extended to make additional favorable interactions with the protein, thereby increasing its potency.

  • Fragment Linking: If two or more fragments are found to bind in adjacent sites, they can be linked together to create a larger, higher-affinity molecule.

  • Fragment Merging: Two or more overlapping fragments can be merged into a single compound that incorporates the key binding features of each.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a fragment-based drug design campaign and a hypothetical signaling pathway that could be targeted.

FBDD_Workflow cluster_0 1. Fragment Screening cluster_1 2. Hit Validation cluster_2 3. Structural Biology cluster_3 4. Hit-to-Lead a Fragment Library c Biophysical Screen (SPR, NMR, TSA) a->c b Target Protein b->c d Primary Hits c->d e Orthogonal Screen (e.g., NMR, MST) d->e f Validated Hits e->f g X-ray Crystallography f->g h Fragment Binding Mode g->h i Structure-Based Design (Growing, Linking, Merging) h->i j Synthesis of Analogs i->j k SAR Studies j->k l Lead Compound k->l

Caption: A typical workflow for a fragment-based drug design campaign.

Kinase_Signaling_Pathway cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by 7-Azaindole Fragment a Growth Factor b Receptor Tyrosine Kinase a->b c Downstream Signaling (e.g., RAS-MEK-ERK) b->c d Cell Proliferation, Survival c->d e 1H-pyrrolo[2,3-b]pyridine Derivative e->b Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a 7-azaindole based inhibitor.

Conclusion

This compound represents a valuable and versatile tool for fragment-based drug design. Its privileged 7-azaindole core provides a well-validated starting point for engaging with a variety of protein targets, while the reactive sulfonyl chloride moiety offers opportunities for both covalent and non-covalent fragment screening approaches. By following the detailed protocols for screening, validation, and structural characterization outlined in these application notes, researchers can effectively leverage this reactive fragment to identify novel starting points for the development of potent and selective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Azaindole-3-Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-azaindole-3-sulfonamide synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the preparation of 7-azaindole-3-sulfonamide?

A1: A prevalent method involves a two-step process: the chlorosulfonation of N-protected 7-azaindole to form the key intermediate, 7-azaindole-3-sulfonyl chloride, followed by the reaction of this intermediate with ammonia or a primary/secondary amine to yield the desired sulfonamide. Direct C-3 sulfonamidation methods are less common and often require specific catalysts or directing groups.

Q2: Why is N-protection of the 7-azaindole nitrogen important during synthesis?

A2: The pyrrolic nitrogen of the 7-azaindole ring is nucleophilic and can react with electrophilic reagents. Protecting this nitrogen, typically with a sulfonyl group like tosyl (Ts), prevents side reactions at the N1-position and can improve the regioselectivity of the reaction at the C3-position. Studies on related C3-functionalization reactions have shown that the choice of protecting group can significantly influence the reaction yield.[1]

Q3: My reaction yield is consistently low. What are the most likely causes?

A3: Low yields in sulfonamide synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in the 7-azaindole or the sulfonating agent can lead to side reactions. The intermediate sulfonyl chloride is particularly sensitive to moisture.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: Competing reactions, such as polysulfonation or reaction at other positions of the azaindole ring, can reduce the yield of the desired product.

  • Product Degradation: The product may be unstable under the reaction or work-up conditions.

  • Inefficient Purification: Loss of product during the purification process.

Q4: What are some common side products in the synthesis of 7-azaindole-3-sulfonamide?

A4: Potential side products include:

  • Di-sulfonated products: Sulfonation at other positions on the aromatic ring.

  • Hydrolysis of the sulfonyl chloride: If moisture is present, the 7-azaindole-3-sulfonyl chloride intermediate can hydrolyze back to the sulfonic acid.

  • N-Sulfonated starting material: If the N1-position is not protected, the sulfonating agent may react there.

  • Products from ring-opening or rearrangement: Although less common under controlled conditions, harsh reagents or temperatures can lead to degradation of the azaindole core.

Q5: How can I purify the final 7-azaindole-3-sulfonamide product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific sulfonamide derivative. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., moisture-sensitive chlorosulfonic acid).2. Reaction temperature is too low.3. Insufficient reaction time.4. Inappropriate solvent or base.1. Use freshly opened or purified reagents. Ensure all glassware is dry.2. Gradually increase the reaction temperature while monitoring for product formation and decomposition.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.4. Screen different aprotic solvents (e.g., DCM, THF, MeCN). If a base is used in the amination step, consider stronger, non-nucleophilic bases.
Multiple Spots on TLC (Side Product Formation) 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Incorrect stoichiometry of reagents.3. Presence of moisture leading to hydrolysis of the sulfonyl chloride intermediate.4. Lack of N-protection on the 7-azaindole.1. Run the reaction at a lower temperature. Consider adding the sulfonating agent dropwise at 0 °C.2. Carefully control the stoichiometry. An excess of the amine in the second step can be used to drive the reaction to completion.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.4. Protect the 7-azaindole nitrogen with a suitable protecting group (e.g., tosyl).
Difficulty in Isolating the Product 1. Product is highly soluble in the work-up solvents.2. Formation of an emulsion during aqueous work-up.3. Product is unstable on silica gel.1. Use a different extraction solvent or concentrate the aqueous layer and extract multiple times.2. Add brine to the aqueous layer to break the emulsion.3. Consider alternative purification methods like preparative HPLC or recrystallization. Neutralize the silica gel with a small amount of triethylamine in the eluent if the compound is acid-sensitive.
Low Yield after Purification 1. Loss of product during column chromatography.2. Product co-elutes with impurities.3. Decomposition of the product during solvent evaporation.1. Use a less polar eluent system to improve separation and reduce band broadening.2. Optimize the eluent system for better separation.3. Evaporate the solvent at a lower temperature (rotary evaporator with a water bath at room temperature).

Experimental Protocols

A plausible synthetic route for 7-azaindole-3-sulfonamide is a two-step process. The following protocols are proposed based on general organic synthesis principles and reactivity of related heterocyclic compounds.

Step 1: Synthesis of N-Tosyl-7-azaindole-3-sulfonyl Chloride

This step involves the protection of the 7-azaindole nitrogen followed by chlorosulfonation at the C3 position.

  • Materials:

    • 7-Azaindole

    • Tosyl chloride (TsCl)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Chlorosulfonic acid (ClSO₃H)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure for N-protection:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 7-azaindole (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of tosyl chloride (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-tosyl-7-azaindole.

  • Procedure for Chlorosulfonation:

    • To a solution of N-tosyl-7-azaindole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add chlorosulfonic acid (3.0 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude N-tosyl-7-azaindole-3-sulfonyl chloride, which should be used immediately in the next step.

Step 2: Synthesis of N-Tosyl-7-azaindole-3-sulfonamide

This step involves the reaction of the sulfonyl chloride intermediate with an amine.

  • Materials:

    • N-Tosyl-7-azaindole-3-sulfonyl chloride (from Step 1)

    • Ammonia solution (aqueous or in a solvent like dioxane) or desired primary/secondary amine

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Triethylamine (optional, as a base)

  • Procedure:

    • Dissolve the crude N-tosyl-7-azaindole-3-sulfonyl chloride (1.0 eq) in anhydrous THF or DCM at 0 °C under an inert atmosphere.

    • Add the amine (e.g., aqueous ammonia, 2.0-3.0 eq) or a solution of the primary/secondary amine (2.0 eq) and triethylamine (1.5 eq) in the reaction solvent dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours, monitoring by TLC.

    • Quench the reaction with water and extract with ethyl acetate or DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-tosyl-7-azaindole-3-sulfonamide.

(Optional Step 3: Deprotection of the Tosyl Group) If the final product requires a free N-H at the 1-position, the tosyl group can be removed under basic conditions (e.g., NaOH or KOH in methanol/water).

Data Presentation

Table 1: Optimization of Reaction Conditions for C-3 Sulfenylation of N-Tosyl-7-azaindole [1]

EntryAdditiveSolventTemperature (°C)Time (h)Yield (%)
1TBAIDMF801835
2NaIDMF801825
3KIDMF801820
4I₂DMF8018<10
5TBAI1,4-Dioxane8018N.R.
6TBAIAcetonitrile8018N.R.
7TBAIToluene8018N.R.
8TBAIDMF1001852
9TBAIDMF1201879
10TBAIDMF1401875
11TBAIDMF1201270
12TBAIDMF120686
13TBAIDMF120365

N.R. = No Reaction; TBAI = Tetrabutylammonium iodide; DMF = Dimethylformamide.

Table 2: Effect of N-Protecting Group on C-3 Sulfenylation Yield [1]

EntryProtecting GroupYield (%)
1Ts (Tosyl)86
2Bs (Besyl)75
3Ns (Nosyl)68
4Ms (Mesyl)54
5SES (2-(Trimethylsilyl)ethanesulfonyl)62

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Chlorosulfonation cluster_step3 Step 3: Amination cluster_step4 Optional: Deprotection 7_Azaindole 7-Azaindole N_Protected N-Tosyl-7-azaindole 7_Azaindole->N_Protected TsCl, NaH / THF Sulfonyl_Chloride N-Tosyl-7-azaindole-3-sulfonyl Chloride N_Protected->Sulfonyl_Chloride ClSO3H / DCM Sulfonamide N-Tosyl-7-azaindole-3-sulfonamide Sulfonyl_Chloride->Sulfonamide R1R2NH / THF Final_Product 7-Azaindole-3-sulfonamide Sulfonamide->Final_Product Base / MeOH

Caption: Proposed synthetic pathway for 7-azaindole-3-sulfonamide.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Purity and Activity of Reagents Start->Check_Reagents Check_Reagents->Start Reagents Faulty Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Monitor_Time Monitor Reaction Over Time (TLC/LC-MS) Optimize_Temp->Monitor_Time Temp Optimized Check_Protection Is N-Protection Adequate? Monitor_Time->Check_Protection Reaction Incomplete End Improved Yield Monitor_Time->End Reaction Complete Check_Protection->Start Re-protect Side_Reactions Identify Side Products (NMR, MS) Check_Protection->Side_Reactions Protection OK Purification_Issues Investigate Purification Procedure Purification_Issues->End Purification Optimized Side_Reactions->Purification_Issues Side Products Identified

Caption: Troubleshooting workflow for low yield in synthesis.

References

Common side reactions with 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. The information is designed to help identify and resolve common side reactions and experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the use of this compound in sulfonamide synthesis and other coupling reactions.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Degradation of this compound The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive. Ensure all glassware is oven-dried, and use anhydrous solvents. It is recommended to use freshly opened or properly stored sulfonyl chloride. The purity of the starting material can be checked by 1H NMR.
Inefficient Reaction Conditions Optimize the reaction temperature. While room temperature is a common starting point, some reactions may require cooling to 0 °C to minimize side reactions, or gentle heating to proceed. The choice of base is also critical; non-nucleophilic bases like diisopropylethylamine (DIPEA) are often preferred over pyridine or triethylamine to avoid potential side reactions with the sulfonyl chloride.
Poor Nucleophilicity of the Substrate If reacting with a weakly nucleophilic amine or alcohol, a stronger base or a catalyst may be required to facilitate the reaction. Increasing the concentration of the nucleophile can also drive the reaction forward.

Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Possible Cause Suggested Solution
Hydrolysis of the Sulfonyl Chloride A polar spot corresponding to 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid may be observed. This arises from the reaction of the sulfonyl chloride with trace amounts of water. To minimize this, ensure all reagents and solvents are anhydrous. An aqueous work-up should be performed carefully and quickly, preferably at a low temperature.
Formation of a Bis-sulfonamide When using a primary amine as the nucleophile, a less polar spot corresponding to the bis-sulfonated amine may appear. This can be minimized by using an excess of the primary amine relative to the sulfonyl chloride (e.g., 1.5 to 2 equivalents).
Reaction at Other Positions of the Pyrrolopyridine Ring While the C3 position is the primary site of sulfonylation, side reactions involving the pyrrole nitrogen (N1) can occur, leading to N-sulfonated byproducts or oligomers. Using a protecting group on the pyrrole nitrogen, such as Boc or SEM, prior to sulfonylation can prevent this. However, this adds extra steps to the synthesis. Alternatively, carefully controlling the reaction conditions (low temperature, slow addition of reagents) can help favor the desired reaction.
Side Reactions with the Base Tertiary amine bases like pyridine or triethylamine can react with the sulfonyl chloride to form a reactive sulfonylammonium salt. While this can be a productive intermediate, it can also lead to other byproducts. Consider using a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).

Problem 3: Difficult Purification of the Final Product

Possible Cause Suggested Solution
Presence of Sulfonic Acid Byproduct The sulfonic acid formed from hydrolysis can be difficult to separate from the desired sulfonamide due to its polarity. An extraction with a basic aqueous solution (e.g., dilute sodium bicarbonate) can help remove the acidic sulfonic acid.
Residual Base Tertiary amine bases can be challenging to remove completely. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) during work-up will protonate the amine, allowing it to be extracted into the aqueous phase.
Co-elution of Byproducts during Chromatography If byproducts have similar polarities to the desired product, consider using a different solvent system or a different stationary phase (e.g., reverse-phase chromatography) for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound?

A1: The most common side reaction is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This occurs in the presence of water and can significantly reduce the yield of the desired product. It is crucial to use anhydrous conditions during the reaction.

Q2: Can the pyrrole nitrogen of the 1H-pyrrolo[2,3-b]pyridine ring interfere with the reaction?

A2: Yes, the pyrrole nitrogen (N-H) is nucleophilic and can compete with the intended nucleophile (e.g., an amine or alcohol) for reaction with the sulfonyl chloride. This can lead to the formation of N-sulfonylated byproducts. To prevent this, one can use a protecting group on the pyrrole nitrogen or carefully control the reaction conditions.

Q3: I am reacting this compound with a primary amine and see a second, less polar product. What could it be?

A3: This is likely the bis-sulfonamide, where two molecules of the sulfonyl chloride have reacted with one molecule of the primary amine. To minimize the formation of this byproduct, it is advisable to use an excess of the primary amine.

Q4: What is the recommended type of base to use in reactions with this sulfonyl chloride?

A4: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is often recommended. While more common bases like triethylamine or pyridine can be used, they have the potential to react with the sulfonyl chloride, leading to undesired side products.

Q5: How should I store this compound?

A5: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition due to moisture.

Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide using this compound:

  • To a solution of the amine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere, add a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Diagrams

Reaction_Pathway cluster_products Products This compound This compound Desired Sulfonamide Desired Sulfonamide This compound->Desired Sulfonamide + Nucleophile (R-NH2) + Base Nucleophile (R-NH2) Nucleophile (R-NH2) Nucleophile (R-NH2)->Desired Sulfonamide HCl HCl Base Base Base-HCl Base-HCl

Caption: Main reaction pathway for sulfonamide synthesis.

Side_Reactions cluster_start Starting Material cluster_byproducts Side Products Sulfonyl Chloride This compound Sulfonic Acid 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid Sulfonyl Chloride->Sulfonic Acid + H2O (Hydrolysis) Bis-sulfonamide Bis-sulfonated Amine Sulfonyl Chloride->Bis-sulfonamide + Primary Amine (Excess Sulfonyl Chloride) N-Sulfonylated Dimer N-Sulfonylated Dimer Sulfonyl Chloride->N-Sulfonylated Dimer + 7-Azaindole (N-attack)

Caption: Common side reaction pathways.

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, Impurities) Check_Reagents Check Purity and Anhydrousness of Reagents and Solvents Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Base, Time) Check_Reagents->Optimize_Conditions Reagents OK Success Problem Resolved Check_Reagents->Success Reagent Issue Identified Modify_Workup Modify Work-up and Purification (e.g., Acid/Base Wash, Chromatography) Optimize_Conditions->Modify_Workup Conditions Optimized Optimize_Conditions->Success Yield/Purity Improved Consider_Protecting_Group Consider N-Protecting Group for Pyrrole Modify_Workup->Consider_Protecting_Group Purification Issues Persist Modify_Workup->Success Pure Product Obtained Consider_Protecting_Group->Success Strategy Implemented

Caption: A general troubleshooting workflow.

Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low or No Yield of the Desired Product After Purification

  • Possible Cause: The primary reason for low or no yield is the hydrolysis of the sulfonyl chloride group. This compound is highly sensitive to moisture, which converts it to the corresponding sulfonic acid. This hydrolysis can occur during the workup or purification steps if anhydrous conditions are not strictly maintained.

  • Solutions:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents for all extractions, chromatography, and recrystallization.

    • Inert Atmosphere: Perform all manipulations, including solvent evaporation, under an inert atmosphere to minimize exposure to atmospheric moisture.

    • Rapid Purification: Minimize the time the compound is in solution, especially in protic solvents or on silica gel.

Problem 2: Product Degradation During Column Chromatography

  • Possible Cause: The acidic nature of standard silica gel can promote the degradation of the acid-sensitive this compound. The prolonged contact time on the column can also lead to hydrolysis if the solvents are not perfectly dry.

  • Solutions:

    • Deactivated Silica Gel: Use silica gel that has been deactivated by treatment with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent. This neutralizes the acidic sites on the silica surface.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina for chromatography.

    • Swift Elution: Employ a slightly more polar solvent system than initially determined by TLC to ensure rapid elution from the column, minimizing contact time.

Problem 3: Oily or Non-Crystalline Product After Purification

  • Possible Cause: The presence of residual solvent or persistent impurities can prevent the product from crystallizing. The inherent properties of the molecule might also favor an amorphous state.

  • Solutions:

    • High Vacuum Drying: Ensure the product is dried under a high vacuum for an extended period to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable.

    • Trituration: If the product is an oil, attempt to induce crystallization by triturating with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can help remove soluble impurities and provide nucleation sites for crystallization.

    • Recrystallization from a Different Solvent System: Experiment with various solvent systems for recrystallization. A solvent pair, such as ethyl acetate/hexanes, can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurity is the corresponding sulfonic acid (1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid), formed via hydrolysis. Other potential impurities include unreacted starting materials from the synthesis and byproducts from side reactions, depending on the synthetic route employed.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation. The sulfonyl chloride product will be less polar (higher Rf value) than the sulfonic acid byproduct. Staining with potassium permanganate can help visualize both the product and the sulfonic acid.

Q3: What are the recommended storage conditions for this compound?

A3: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, it is advisable to keep it in a desiccator at a low temperature (e.g., -20°C).

Q4: Can I use reverse-phase chromatography for purification?

A4: While possible, it is generally not recommended due to the use of protic solvents (water, methanol, acetonitrile) which can readily hydrolyze the sulfonyl chloride. If reverse-phase chromatography is necessary, it must be performed quickly with careful consideration of the mobile phase pH and temperature.

Data Presentation

Table 1: Suggested Starting Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)PolarityNotes
Flash ChromatographyHexanes / Ethyl Acetate (Gradient)Non-polar to MediumStart with a low percentage of ethyl acetate and gradually increase.
Dichloromethane / Methanol (Gradient)Medium to PolarUse with caution due to the protic nature of methanol. Ensure anhydrous conditions.
RecrystallizationEthyl Acetate / HexanesMedium / Non-polarDissolve in a minimum of hot ethyl acetate and add hexanes until turbidity is observed.
TolueneNon-polarCan be a good solvent for recrystallizing aryl sulfonyl chlorides.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Anhydrous Conditions)

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under a stream of nitrogen or argon.

    • Use freshly opened or distilled anhydrous solvents.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).

  • Column Packing:

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of anhydrous dichloromethane or the eluent.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Monitor the elution by TLC. The desired product should have a higher Rf than the sulfonic acid impurity.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions containing the product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure, maintaining an inert atmosphere.

    • Dry the final product under high vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethyl acetate/hexanes).

  • Dissolution:

    • In a flask equipped with a condenser and under an inert atmosphere, dissolve the crude product in the minimum amount of the hot solvent (e.g., ethyl acetate).

  • Decolorization (Optional):

    • If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

    • Hot filter the solution through a pad of Celite under an inert atmosphere to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If using a solvent pair, add the anti-solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

    • Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation and Drying:

    • Collect the crystals by filtration under an inert atmosphere, for example, using a Schlenk filter.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under high vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude this compound Flash_Chromatography Flash Column Chromatography (Anhydrous Conditions) Crude_Product->Flash_Chromatography Option 1 Recrystallization Recrystallization (Anhydrous Conditions) Crude_Product->Recrystallization Option 2 TLC_Analysis TLC Analysis Flash_Chromatography->TLC_Analysis Monitor Fractions Recrystallization->TLC_Analysis Check Purity NMR_Analysis NMR Spectroscopy TLC_Analysis->NMR_Analysis Confirm Structure LCMS_Analysis LC-MS Analysis NMR_Analysis->LCMS_Analysis Confirm Mass & Purity Pure_Product Pure this compound LCMS_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Hydrolysis Start Crude Product (Contains Sulfonyl Chloride) Moisture Presence of Water (Moisture, Protic Solvents) Start->Moisture Anhydrous Strict Anhydrous Conditions (Inert Atmosphere, Dry Solvents) Start->Anhydrous Solution Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis Causes Sulfonic_Acid Sulfonic Acid Byproduct Hydrolysis->Sulfonic_Acid Forms Low_Yield Low Purification Yield Sulfonic_Acid->Low_Yield Leads to Pure_Product Pure Sulfonyl Chloride Anhydrous->Pure_Product Prevents Hydrolysis

Caption: Logical relationship of hydrolysis issue and its solution.

Technical Support Center: 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and handling of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. It also includes troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is crucial to protect the compound from moisture, as it is water-reactive.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3] The material should be handled and stored under an inert gas atmosphere.

Q2: How stable is this compound at room temperature?

A: The compound is chemically stable under standard ambient conditions (room temperature) provided it is kept dry and protected from moisture. However, it is sensitive to moisture and will readily react with water.[2] Therefore, prolonged exposure to atmospheric moisture at room temperature should be avoided.

Q3: What are the known incompatibilities of this compound?

A: this compound is incompatible with water, moist air, and strong oxidizing agents.[2][3][4] It reacts violently with water, liberating toxic gas.[1]

Q4: What decomposition products can be expected?

A: Upon contact with water, this compound will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[5] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[1][2][3]

Q5: What are the signs of decomposition?

A: Decomposition of the compound may be indicated by a change in physical appearance (e.g., discoloration, clumping of the solid), the release of acidic fumes (smell of HCl), or a decrease in assay or purity over time. For experimental validation, a loss of reactivity or the appearance of unexpected byproducts in a reaction would be a strong indicator.

Data Presentation

Table 1: Storage and Stability Summary

ConditionRecommendationRationale
Temperature Long-term: 2-8°C.[3] Short-term: Room temperature is acceptable if kept dry.Refrigeration minimizes degradation over time.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).Prevents reaction with atmospheric moisture.
Container Tightly closed, sealed container.Prevents ingress of moisture and air.
Light Store in a dark place.While not explicitly stated as light-sensitive, it is good practice for complex organic molecules.
Incompatibilities Avoid water, moist air, and strong oxidizing agents.[2][3][4]Reacts violently with water and can be oxidized.

Troubleshooting Guide

Table 2: Common Experimental Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or no reactivity in a sulfonylation reaction. Decomposition of the sulfonyl chloride due to improper storage or handling.- Use a fresh bottle of the reagent. - Ensure all reaction glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere.
Presence of water in the reaction solvent or on the glassware.- Use anhydrous solvents. - Dry all glassware in an oven and cool under a stream of inert gas.
Formation of unexpected byproducts. Reaction with nucleophilic impurities in the starting material or solvent.- Purify starting materials and use high-purity anhydrous solvents.
Side reactions due to elevated temperatures.- Perform the reaction at the recommended temperature, often starting at low temperatures (e.g., 0°C).
Difficulty in handling the solid reagent. The solid has become clumpy or sticky due to moisture absorption.- Handle the reagent in a glove box or under a stream of inert gas. - If clumping is minor, the reagent may still be usable, but a purity check is advised.

Experimental Protocols

Recommended Handling Procedure

Given the moisture-sensitive nature of this compound, the following handling procedure is recommended for use in a typical sulfonylation reaction:

  • Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas (argon or nitrogen).

  • Inert Atmosphere: Assemble the reaction apparatus while flushing with inert gas. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Transfer: Transfer the required amount of this compound from its storage container to the reaction vessel in a glove box or under a positive flow of inert gas to minimize exposure to atmospheric moisture.

  • Solvent Addition: Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle stored over molecular sieves. Add the solvent to the reaction vessel via a syringe or cannula.

  • Reaction Execution: Perform the reaction at the desired temperature, closely monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Quench the reaction carefully, considering the reactivity of any remaining sulfonyl chloride. A typical quench might involve the slow addition of a saturated aqueous solution, but the specific procedure will depend on the reaction scale and conditions.

Visualizations

TroubleshootingWorkflow Problem Experimental Problem LowReactivity Low or No Reactivity Problem->LowReactivity Byproducts Unexpected Byproducts Problem->Byproducts HandlingDifficulty Handling Difficulty Problem->HandlingDifficulty Cause1 Reagent Decomposition LowReactivity->Cause1 Cause2 Water Contamination LowReactivity->Cause2 Cause3 Impure Reagents Byproducts->Cause3 Cause4 Incorrect Temperature Byproducts->Cause4 Cause5 Moisture Absorption HandlingDifficulty->Cause5 Solution1 Use Fresh Reagent Under Inert Atmosphere Cause1->Solution1 Solution2 Use Anhydrous Solvents & Dry Glassware Cause2->Solution2 Solution3 Purify Starting Materials Cause3->Solution3 Solution4 Optimize Reaction Temp. Cause4->Solution4 Solution5 Handle in Glove Box Cause5->Solution5

Caption: Troubleshooting logic for common experimental issues.

HandlingWorkflow Start Start: Prepare for Reaction DryGlassware 1. Oven-dry all glassware Start->DryGlassware InertAtmosphere 2. Assemble under inert gas DryGlassware->InertAtmosphere TransferReagent 3. Transfer sulfonyl chloride in glove box or under inert gas InertAtmosphere->TransferReagent AddSolvent 4. Add anhydrous solvent TransferReagent->AddSolvent RunReaction 5. Execute reaction at controlled temperature AddSolvent->RunReaction Workup 6. Careful reaction work-up RunReaction->Workup End End: Reaction Complete Workup->End

Caption: Recommended workflow for handling the reagent.

References

Technical Support Center: Handling Reactive Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What are the most critical immediate safety precautions when working with sulfonyl chlorides?

A1: Due to their reactivity, particularly with water, and their corrosive nature, several precautions are paramount:

  • Work in a certified chemical fume hood. This is non-negotiable to avoid inhalation of corrosive vapors that are often released.[1]

  • Wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene are often suitable), and splash-proof chemical goggles or a full-face shield.[2][3][4][5]

  • Ensure an eyewash station and safety shower are immediately accessible. [6]

  • Keep all sources of water away from the immediate work area. This includes ensuring all glassware is scrupulously dry.[7][8]

  • Have appropriate spill cleanup materials readily available. This should include an inert absorbent material like sand, dry lime, or soda ash, and a designated container for hazardous waste. Do not use water or combustible materials like paper towels to clean up a spill. [2][6][9]

Q2: How should I properly store reactive sulfonyl chlorides?

A2: Proper storage is crucial to maintain the integrity of the reagent and ensure safety:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[2]

  • Keep containers tightly sealed to prevent moisture from the air from causing hydrolysis.[2][10] For particularly sensitive sulfonyl chlorides, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]

  • Store in the original container or a compatible, properly labeled secondary container.[10] Floors in the storage area should ideally be made of or coated with acid-resistant material.[10]

Q3: My sulfonyl chloride has turned yellow and/or fumes in the air. Can I still use it?

A3: Discoloration and fuming are often signs of decomposition, likely due to hydrolysis from exposure to moist air. This process generates hydrochloric acid and the corresponding sulfonic acid.[2][10] While it may still be usable for some applications where purity is not critical, the presence of these impurities can significantly impact reaction yields and introduce side products. It is generally recommended to use a fresh, pure sample for reactions sensitive to stoichiometry or impurities.

Q4: How do I safely quench a reaction containing an unreacted sulfonyl chloride?

A4: Quenching must be done carefully to control the exothermic reaction with the quenching agent. A common and safe method is the slow, controlled addition of the reaction mixture to a cold, stirred basic solution.

  • Never add water or a quenching solution directly to the reaction vessel containing the sulfonyl chloride. This can cause a rapid, uncontrolled exotherm and splashing of corrosive material.[10]

  • A detailed protocol for quenching is provided in the "Experimental Protocols" section below.

Q5: What is the proper procedure for disposing of waste sulfonyl chloride and contaminated materials?

A5: Unreacted sulfonyl chlorides and materials contaminated with them are considered hazardous waste.

  • Bulk quantities should be disposed of as halogenated organic waste without attempting neutralization.[9]

  • Small, residual quantities (e.g., in glassware) can be neutralized by carefully following the quenching protocol provided below before being disposed of as aqueous hazardous waste.[1][9]

  • Contaminated solid materials (e.g., spill absorbents, used gloves) should be collected in a sealed, labeled hazardous waste container.[1][9]

Troubleshooting Guides

Troubleshooting Sulfonamide Synthesis

Problem 1: Low or no yield of the desired sulfonamide.

Possible Cause Troubleshooting Steps
Degraded Sulfonyl Chloride The sulfonyl chloride may have hydrolyzed due to improper storage. Use a fresh bottle or purify the existing material if possible. Hydrolysis to the sulfonic acid is a common issue.[12]
Insufficiently Reactive Amine Amines with electron-withdrawing groups can be poor nucleophiles.[12] Consider using a stronger base, a higher reaction temperature, or a more polar solvent to facilitate the reaction.
Incorrect Stoichiometry Ensure accurate measurement of both the sulfonyl chloride and the amine. Using a slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion.
Inappropriate Base or Solvent The base should be strong enough to neutralize the HCl generated but not so strong that it promotes side reactions. The solvent must be anhydrous and inert to the reactants.[12]
Low Reaction Temperature While some reactions are initiated at 0°C to control the initial exotherm, they may require warming to room temperature or gentle heating to go to completion.[12]

Problem 2: Formation of significant side products.

Possible Cause Troubleshooting Steps
Hydrolysis of Sulfonyl Chloride The primary side product is often the corresponding sulfonic acid from the reaction of the sulfonyl chloride with trace water.[12] Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.
Reaction with Solvent Protic solvents (e.g., alcohols, water) will react with the sulfonyl chloride. Ensure the chosen solvent is aprotic and inert (e.g., dichloromethane, acetonitrile).[12]
Dimerization/Polymerization This can occur at elevated temperatures.[12] Try adding the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control the initial exotherm.
Over-reduction (in specific reactions) In reactions aiming for sulfinamides where a reducing agent is used, over-reduction can lead to the sulfonamide as a byproduct.[9] Careful control of stoichiometry and addition sequence is critical.

Problem 3: Difficulty in product purification.

Possible Cause Troubleshooting Steps
Presence of Sulfonic Acid Byproduct The sulfonic acid byproduct can often be removed by a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the workup. The sulfonamide product is typically soluble in the organic layer, while the sodium sulfonate salt will move to the aqueous layer.
Product is an Oil Instead of a Solid This can sometimes be caused by residual chlorinated solvents.[13] Try co-evaporation with a non-chlorinated solvent like toluene or hexanes under reduced pressure.
Streaking on TLC Streaking on TLC plates can indicate the presence of acidic or basic impurities. Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase to improve separation.
Difficulty with Chromatography If the product is difficult to purify by standard silica gel chromatography, consider alternative purification methods such as recrystallization or reverse-phase chromatography.

Data Presentation

Table 1: Hydrolysis Rates of Common Sulfonyl Chlorides in Water
Sulfonyl ChlorideTemperature (°C)Rate Constant (k, s⁻¹)Reference
Methanesulfonyl Chloride201.568 x 10⁻⁴ (in D₂O)[14]
Benzenesulfonyl Chloride201.564 x 10⁻⁴ (in D₂O)[14]
p-Toluenesulfonyl Chloride25~3.2 x 10⁻⁵ (estimated)[15]
p-Nitrobenzenesulfonyl Chloride25~1.4 x 10⁻³ (estimated)[15]

Note: Direct comparison is challenging due to varying experimental conditions in the literature. These values are provided for relative comparison.

Table 2: General Chemical Compatibility
MaterialSulfonyl ChloridesComments
Plastics
Polytetrafluoroethylene (PTFE)A - ExcellentHighly resistant to most reactive chemicals.[7][11][16]
Polypropylene (PP)C - FairMay be attacked by chlorinated compounds.[3]
Polyvinyl Chloride (PVC)D - Severe EffectAttacked by chlorinated hydrocarbons.[3]
Elastomers
Viton® (FKM)B - GoodGood resistance to a wide range of chemicals, but testing is recommended.
Buna-N (Nitrile, NBR)D - Severe EffectPoor resistance to chlorinated hydrocarbons and strong acids.
NeopreneC - FairModerate resistance; swelling may occur.
EPDMD - Severe EffectPoor resistance to chlorinated hydrocarbons.
Metals
Stainless Steel (304, 316)B - GoodGenerally good resistance, but can be corroded by HCl generated from hydrolysis.
Hastelloy C-276A - ExcellentHigh resistance to corrosive environments.
AluminumD - Severe EffectAttacked by sulfonyl chlorides and the resulting HCl.

Rating Key: A = Excellent, B = Good, C = Fair, D = Severe Effect/Not Recommended.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the reaction of a sulfonyl chloride with a primary or secondary amine.

  • Preparation: In a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 mmol) in a small amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with the organic solvent.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and saturated sodium bicarbonate solution (to remove any sulfonic acid byproduct).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[10]

Protocol 2: Safe Quenching of a Sulfonyl Chloride Reaction

This protocol describes how to safely neutralize a reaction mixture containing a residual sulfonyl chloride.

  • Preparation: In a separate, large beaker (at least 5-10 times the volume of the reaction mixture), place a stir bar and a cold (0 °C) saturated aqueous solution of sodium bicarbonate or a 1-2 M solution of sodium hydroxide. Ensure you have at least 5-10 molar equivalents of base relative to the initial amount of sulfonyl chloride.[9]

  • Stirring: Begin vigorous stirring of the basic solution in the ice bath.

  • Slow Addition: Using a dropping funnel or by carefully pouring in small portions, add the reaction mixture containing the sulfonyl chloride slowly to the cold, stirred basic solution.[1][9]

  • Control Exotherm: Monitor the addition rate to control the exothermic reaction and any gas evolution (CO₂ if using bicarbonate).[9]

  • Complete Reaction: After the addition is complete, continue to stir the mixture for at least 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed.[9]

  • pH Check: Remove the beaker from the ice bath, allow it to warm to room temperature, and check the pH of the aqueous layer to ensure it is neutral or slightly basic.[9]

  • Disposal/Workup: The neutralized aqueous layer can now be separated and disposed of as aqueous hazardous waste, or the layers can be separated for further product extraction if desired.[9]

Mandatory Visualizations

SafeHandlingWorkflow start Start: Handling Sulfonyl Chloride ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood check_glassware Ensure All Glassware is Scrupulously Dry fume_hood->check_glassware run_reaction Perform Reaction Under Inert Atmosphere check_glassware->run_reaction quench Reaction Complete: Prepare to Quench run_reaction->quench prepare_quench Prepare Cold, Stirred Basic Solution (NaHCO3/NaOH) in a Separate, Large Beaker quench->prepare_quench slow_addition Slowly Add Reaction Mixture to Basic Solution prepare_quench->slow_addition monitor Monitor and Control Exotherm & Gas Evolution slow_addition->monitor stir_complete Stir for 30-60 min After Addition monitor->stir_complete check_ph Check pH of Aqueous Layer (Should be Neutral/Basic) stir_complete->check_ph workup Proceed with Aqueous Workup or Waste Disposal check_ph->workup end End: Safely Quenched workup->end

Caption: Workflow for the safe handling and quenching of reactive sulfonyl chlorides.

TroubleshootingSulfonamide start Low Yield or Side Products in Sulfonamide Synthesis check_reagents Are Starting Materials Pure? start->check_reagents reagents_no Sulfonyl chloride may be hydrolyzed. Use fresh or purified reagent. Check amine purity. check_reagents->reagents_no No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes reagents_no->check_conditions conditions_no Check solvent (anhydrous?), base, temperature, and stoichiometry. Consider more forcing conditions for unreactive amines. check_conditions->conditions_no No check_workup Is Workup Procedure Correct? check_conditions->check_workup Yes conditions_no->check_workup workup_no Ensure basic wash (e.g., NaHCO3) is used to remove sulfonic acid byproduct. check_workup->workup_no No success Problem Resolved check_workup->success Yes workup_no->success

Caption: Troubleshooting decision tree for sulfonamide synthesis from sulfonyl chlorides.

References

Technical Support Center: Sulfonylation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the sulfonylation of 7-azaindole. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section addresses common problems observed during the sulfonylation of 7-azaindole, focusing on the formation of byproducts and providing guidance on how to mitigate them.

Issue 1: Formation of Di-sulfonylated Byproducts

Question: My reaction is producing significant amounts of di-sulfonylated byproducts alongside the desired N-sulfonylated 7-azaindole. How can I minimize the formation of these impurities?

Answer: The formation of di-sulfonylated byproducts is a known issue in the sulfonylation of 7-azaindole. One of the major byproducts is the 1,3-di-sulfonylated 7-azaindole. The formation of these byproducts is highly dependent on the reaction conditions.

Key Factors Influencing Di-sulfonylation:

  • Stoichiometry of Reagents: Using an excess of the sulfonylating agent (e.g., benzenesulfonyl chloride) and the base (e.g., sodium hydride) can promote a second sulfonylation event at the C3 position.

  • Reaction Temperature: Higher reaction temperatures can provide the activation energy required for the less favorable C-sulfonylation.

  • Base Strength: Strong bases deprotonate the N-H of 7-azaindole, facilitating the initial N-sulfonylation. However, a strong excess of a powerful base might also facilitate deprotonation at the C3 position of the N-sulfonylated product, leading to the di-substituted byproduct.

Troubleshooting Recommendations:

StrategyRecommended Action
Control Stoichiometry Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride and the base. Carefully monitor the addition of reagents.
Optimize Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more reactive N-sulfonylation over C-sulfonylation.
Choice of Base Consider using a milder base or a stoichiometric amount of a strong base. The choice of base can significantly influence the selectivity of the reaction.
Monitor Reaction Progress Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time for the formation of the mono-sulfonylated product and minimize the formation of byproducts.

A review of the reactivity of 7-azaindoles has noted the formation of di-sulfonylated byproducts, with yields of a 1,3-di-sulfonylated product and another di-sulfonylated isomer reported as 8% and 46% respectively under certain conditions, highlighting the importance of controlling the reaction parameters.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the sulfonylation of 7-azaindole?

A1: The most frequently observed byproducts are di-sulfonylated 7-azaindoles. The primary species is often the 1,3-di-sulfonylated 7-azaindole, where the first sulfonyl group attaches to the nitrogen of the pyrrole ring, and the second attaches to the C3 position of the azaindole core.

Q2: Why is the C3 position susceptible to a second sulfonylation?

A2: After the initial N-sulfonylation, the electron-withdrawing nature of the sulfonyl group increases the acidity of the C-H protons on the pyrrole ring, particularly at the C3 position. In the presence of a strong base, this proton can be abstracted, leading to a nucleophilic carbon that can react with another equivalent of the sulfonylating agent.

Q3: Can C-sulfonylation occur directly on the 7-azaindole before N-sulfonylation?

A3: While N-sulfonylation is generally the kinetically favored reaction due to the higher acidity of the N-H proton compared to the C-H protons, direct C-sulfonylation is less common but can occur under specific conditions, particularly with highly reactive sulfonylating agents or in the presence of certain catalysts. However, the more prevalent pathway to C-sulfonylated byproducts is through the N-sulfonylated intermediate.

Q4: Are there alternative methods for sulfonylation that might reduce byproduct formation?

A4: Yes, alternative methods are being explored. For instance, a Cu(II)-catalyzed C-H sulfonylation of 7-azaindoles using DABSO as an SO2 source has been reported for direct C-sulfonylation.[2] While this method targets C-sulfonylation directly, careful optimization of traditional N-sulfonylation conditions as described in the troubleshooting guide is the first-line approach to obtaining the desired N-mono-sulfonylated product.

Experimental Protocols

Representative Protocol for N-Sulfonylation of a Substituted 7-Azaindole

Materials:

  • 3-Iodo-5-bromo-7-azaindole

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-iodo-5-bromo-7-azaindole in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-sulfonylated 7-azaindole.

Visualizations

Reaction Pathway: Sulfonylation of 7-Azaindole and Byproduct Formation

Sulfonylation_Pathway cluster_main Main Reaction cluster_byproduct Byproduct Formation 7_Azaindole 7-Azaindole N_Sulfonyl 1-Sulfonyl-7-azaindole (Desired Product) 7_Azaindole->N_Sulfonyl + RSO2Cl (1 equiv Base) Di_Sulfonyl 1,3-Di-sulfonyl-7-azaindole (Byproduct) N_Sulfonyl->Di_Sulfonyl + RSO2Cl (Excess Base)

Caption: Sulfonylation of 7-azaindole leading to the desired product and a di-sulfonylated byproduct.

Troubleshooting Workflow for Sulfonylation

Troubleshooting_Workflow Start Start: Sulfonylation of 7-Azaindole Check_Purity Check Purity of Product (TLC, LC-MS) Start->Check_Purity Desired_Product Desired Mono-sulfonylated Product Check_Purity->Desired_Product High Purity Byproduct_Detected Di-sulfonylated Byproduct Detected Check_Purity->Byproduct_Detected Low Purity Reduce_Stoichiometry Reduce Stoichiometry of Sulfonyl Chloride and Base Byproduct_Detected->Reduce_Stoichiometry Lower_Temp Lower Reaction Temperature Reduce_Stoichiometry->Lower_Temp Change_Base Consider Milder Base Lower_Temp->Change_Base Re-run Re-run Reaction Change_Base->Re-run

References

Technical Support Center: Overcoming Low Reactivity of Amines with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of sulfonamides, particularly when facing challenges with low reactivity between amines and sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide reaction is showing low or no product formation. What are the initial checks I should perform?

A1: When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup:

  • Reagent Quality: Ensure the purity and dryness of your amine and sulfonyl chloride. Sulfonyl chlorides are particularly moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1] It is recommended to use a freshly opened bottle or to purify the sulfonyl chloride before use. Amines can absorb atmospheric CO₂.[1]

  • Solvent: Use anhydrous (dry) solvents. Water will hydrolyze the sulfonyl chloride.[1]

  • Base: Ensure any tertiary amine base (e.g., triethylamine, pyridine) is pure and dry.[1]

  • Stoichiometry: Carefully re-check the molar ratios of your reactants. A common starting point is a 1:1 to 1:1.05 ratio of amine to sulfonyl chloride, with 1.1-1.5 equivalents of a base.[2]

  • Temperature: Reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2] If reactivity is low, gentle heating may be required, but be aware that this can also promote side reactions.[2]

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from atmospheric moisture.[1]

Q2: I am working with a weakly nucleophilic (electron-deficient) or sterically hindered amine. What strategies can I employ to improve the reaction rate?

A2: Low reactivity due to electronic effects or steric hindrance is a common challenge. Consider the following approaches:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor closely for byproduct formation.[2]

  • Use a More Forcing Solvent: Switching to a higher-boiling point solvent may be beneficial if higher temperatures are required.

  • Catalytic Methods: Employing a catalyst can significantly enhance reactivity. Lewis acids like indium[3][4] or calcium triflimide (for sulfonyl fluorides)[5][6] are effective. Transition metal-catalyzed methods using palladium have also been developed.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by activating the sulfonyl chloride.[7]

Q3: How can I prevent the di-sulfonylation of my primary amine?

A3: Di-sulfonylation occurs when the initially formed mono-sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[8] To prevent this:

  • Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1:1).[8]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.[8]

  • Temperature Control: Perform the reaction at lower temperatures (0 °C or below) to disfavor the second sulfonylation step.[8]

  • Choice of Base: A less hindered or weaker base may be less efficient at deprotonating the mono-sulfonamide.

Q4: My TLC plate shows a polar byproduct that isn't my starting material or product. What could it be?

A4: A common polar byproduct is the sulfonic acid, which results from the hydrolysis of the sulfonyl chloride by trace amounts of water in the reaction mixture.[2] To avoid this, ensure all glassware is oven-dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere will also help.[1]

Troubleshooting Guides

Issue 1: Low Yield with Electron-Deficient or Sterically Hindered Amines

This guide provides a logical workflow for addressing low reactivity in challenging sulfonamide syntheses.

start Low Reactivity Observed (Weakly Nucleophilic or Sterically Hindered Amine) check_reagents Verify Reagent & Solvent Purity (Anhydrous Conditions) start->check_reagents increase_temp Increase Reaction Temperature (e.g., Reflux in THF/DCM) check_reagents->increase_temp If purity is confirmed catalysis Employ a Catalytic Method increase_temp->catalysis If still low yield failure Persistent Low Yield (Consider Alternative Route) increase_temp->failure If decomposition occurs indium Indium Catalysis (Base-Free) catalysis->indium Option 1 calcium Ca(NTf2)2 Catalysis (For Sulfonyl Fluorides) catalysis->calcium Option 2 microwave Consider Microwave Assisted Synthesis catalysis->microwave Alternative Activation catalysis->failure If catalysts are ineffective success Reaction Successful indium->success calcium->success microwave->success

Caption: Troubleshooting workflow for low amine reactivity.
Issue 2: Formation of Di-Sulfonylated Byproduct with Primary Amines

This diagram outlines the competing reaction pathways and the key intervention points to favor mono-sulfonylation.

amine Primary Amine (R-NH2) mono_product Desired Mono-Sulfonamide (R-NHSO2R') amine->mono_product + R'-SO2Cl sulfonyl_chloride Sulfonyl Chloride (R'-SO2Cl) sulfonyl_chloride->mono_product di_product Undesired Di-Sulfonamide (R-N(SO2R')2) anion Sulfonamide Anion (R-N⁻SO2R') mono_product->anion control Control Points: - Low Temperature (0°C) - Slow SO2Cl Addition - Amine:SO2Cl Ratio > 1 mono_product->control anion->di_product + R'-SO2Cl base Base

Caption: Competing pathways for mono- vs. di-sulfonylation.

Data Presentation: Comparison of Methods

The following tables summarize quantitative data for various methods to overcome low amine reactivity.

Table 1: Catalytic Methods for Sulfonamide Synthesis

Catalyst SystemAmine SubstrateSulfonylating AgentTemp (°C)Time (h)Yield (%)Reference
10 mol% IndiumCyclohexylaminep-Toluenesulfonyl chlorideRT398[4]
10 mol% IndiumAnilinep-Toluenesulfonyl chlorideRT395[4]
10 mol% Indium2,6-Diisopropylanilinep-Toluenesulfonyl chloride120 (DMF)1281[4]
1 equiv Ca(NTf₂)₂AnilinePhenylsulfonyl fluoride602475[6]
1 equiv Ca(NTf₂)₂Piperidine4-Cyanobenzenesulfonyl fluoride602485[6]

Table 2: Microwave-Assisted Sulfonamide Synthesis

Amine SubstrateSulfonylating AgentPower (W)Temp (°C)Time (min)Yield (%)Reference
Various aminesSulfonic acids (via TCT)-501085-98[7]
p-HydrazinobenzenesulfonamideChalcone derivative3002007High[9]
Various aminesN-(tert-butoxycarbonyl) sulfamoyl chloride-805Good[10]

Experimental Protocols

Protocol 1: Indium-Catalyzed Sulfonylation of a Hindered Amine[3][4]

This protocol describes a general procedure for the sulfonylation of less reactive or sterically hindered anilines.

Materials:

  • Sterically hindered amine (e.g., 2,6-diisopropylaniline) (0.5 mmol, 1 equiv)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (0.5 mmol, 1 equiv)

  • Indium powder (0.05 mmol, 0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (1 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the amine, sulfonyl chloride, and indium powder.

  • Add anhydrous DMF (1 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter to recover the indium catalyst. The catalyst can be washed with diethyl ether, dried, and reused.[4]

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

Protocol 2: Calcium Triflimide-Catalyzed Reaction of a Weakly Nucleophilic Amine with a Sulfonyl Fluoride[5][6]

This method is particularly useful for activating stable but less reactive sulfonyl fluorides.

Materials:

  • Sulfonyl fluoride (e.g., phenylsulfonyl fluoride) (1 equiv)

  • Weakly nucleophilic amine (e.g., aniline) (2 equiv)

  • Calcium triflimide [Ca(NTf₂)₂] (1 equiv)

  • tert-Amyl alcohol (to make a 0.2 M solution)

Procedure:

  • To a dry oven-dried vial, add the sulfonyl fluoride (1 equiv) and calcium triflimide (1 equiv).

  • Add the amine (2 equiv) to the vial.

  • Add enough tert-amyl alcohol to achieve a 0.2 M concentration of the sulfonyl fluoride.

  • Seal the vial and place it in a preheated heating block or oil bath at 60 °C.

  • Stir the reaction for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Protocol 3: Microwave-Assisted Synthesis from a Sulfonic Acid[7]

This two-step, one-pot microwave protocol avoids the isolation of the sulfonyl chloride intermediate.

Materials:

  • Sulfonic acid (e.g., p-toluenesulfonic acid) (1 mmol, 1 equiv)

  • 2,4,6-trichloro-[3][4][11]-triazine (TCT) (0.4 mmol)

  • Triethylamine (1.2 mmol)

  • Amine (e.g., benzylamine) (1.2 mmol)

  • Sodium hydroxide (1.2 mmol)

  • Acetone (anhydrous)

Procedure: Step 1: Activation of Sulfonic Acid

  • In a microwave process vial, combine the sulfonic acid (1 mmol), TCT (0.4 mmol), and triethylamine (1.2 mmol) in anhydrous acetone.

  • Seal the vial and irradiate in a microwave reactor at 80 °C for 20 minutes.

  • Cool the vial to room temperature.

Step 2: Amination 4. To the same vial containing the activated intermediate, add the amine (1.2 mmol) and a solution of sodium hydroxide (1.2 mmol) in a minimum amount of water. 5. Reseal the vial and irradiate in the microwave reactor at 50 °C for 10 minutes. 6. After cooling, acidify the reaction mixture with 1 M HCl. 7. Extract the product with ethyl acetate (3 x 20 mL). 8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 9. Purify by column chromatography or recrystallization as needed.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole Sulfonylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonylation of 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

N-Sulfonylation of 7-Azaindole

Q1: I am trying to perform an N-sulfonylation of 7-azaindole, but I am getting low to no yield of the desired product. What are the common causes and how can I improve the reaction?

A1: Low yields in N-sulfonylation of 7-azaindole can arise from several factors. Here are some common issues and troubleshooting steps:

  • Incomplete Deprotonation: The N-H of 7-azaindole needs to be deprotonated to facilitate the reaction with the sulfonyl chloride.

    • Base Selection: Stronger bases are often required. While weaker bases like pyridine can be used, stronger bases like sodium hydride (NaH) are generally more effective. When using NaH, ensure it is fresh and the reaction is performed under anhydrous conditions to prevent quenching of the base.

    • Reaction Temperature: The deprotonation step is often carried out at 0°C and then allowed to warm to room temperature to ensure complete formation of the anion before adding the sulfonyl chloride.

  • Poor Solubility: 7-azaindole or its salt may have poor solubility in the chosen solvent, leading to a sluggish reaction.

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. If solubility is an issue in THF, consider switching to DMF.

  • Side Reactions: The sulfonyl chloride can react with moisture or other nucleophiles present in the reaction mixture.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride. Use anhydrous solvents.

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Temperature Adjustment: If the reaction is slow at room temperature, gentle heating may be required after the addition of the sulfonyl chloride.

Q2: I am observing the formation of multiple products in my N-sulfonylation reaction. What are the likely side products and how can I improve selectivity?

A2: The formation of multiple products often points to issues with regioselectivity or side reactions.

  • C-Sulfonylation: While N-sulfonylation is generally favored under basic conditions, competing C-sulfonylation, particularly at the C3 position, can occur.

    • Reaction Conditions: To favor N-sulfonylation, ensure complete deprotonation of the nitrogen before the addition of the sulfonyl chloride. Adding the sulfonyl chloride at a low temperature can also improve selectivity.

  • Di-sulfonylation: It is possible for both the nitrogen and a carbon atom to be sulfonylated, though this is less common.

    • Stoichiometry: Use a controlled amount of the sulfonylating agent (typically 1.0-1.2 equivalents).

  • Hydrolysis of Sulfonyl Chloride: If water is present, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, which will not react with the 7-azaindole.

    • Dry Conditions: As mentioned previously, maintaining anhydrous conditions is crucial.

Q3: What is a general protocol for the N-sulfonylation of 7-azaindole?

A3: A general procedure using sodium hydride as a base is as follows:

  • To a flame-dried flask under an inert atmosphere, add 7-azaindole (1.0 eq.).

  • Dissolve the 7-azaindole in anhydrous DMF or THF.

  • Cool the solution to 0°C.

  • Carefully add NaH (1.1-1.5 eq.) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

  • Cool the reaction mixture back to 0°C.

  • Add the desired sulfonyl chloride (1.0-1.2 eq.) dropwise.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Carefully quench the reaction at 0°C with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C3-Sulfenylation of N-Sulfonyl Protected 7-Azaindoles

Q1: I am attempting a C3-sulfenylation of an N-sulfonyl protected 7-azaindole and experiencing low yields. How can I optimize this reaction?

A1: Low yields in the C3-sulfenylation of N-sulfonylated 7-azaindoles can often be addressed by optimizing the reaction conditions. Based on published literature, a TBAI (tetrabutylammonium iodide)-promoted reaction is effective.[1][2][3][4]

  • Reaction Temperature: The reaction temperature has a significant impact on the yield. Increasing the temperature from 80°C to 120°C can dramatically improve the yield.[2]

  • Solvent: DMF has been shown to be the optimal solvent for this transformation. Other solvents such as DMAc, 1,4-dioxane, acetonitrile, toluene, and DCE have been reported to give lower yields or no product at all.[2]

  • Promoter/Additive: TBAI has been identified as a superior additive compared to NaI, KI, I₂, and TBAB.[2]

  • Reaction Time: A reaction time of 6 hours at 120°C has been found to be optimal.[4]

Q2: How does the N-sulfonyl protecting group affect the C3-sulfenylation reaction?

A2: The choice of the N-sulfonyl protecting group can influence the reaction yield. While both aryl and alkyl sulfonyl protected 7-azaindoles undergo the reaction, the tosyl (Ts) group has been identified as the optimal protecting group, providing the highest yields.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for C3-Sulfenylation of N-Tosyl-7-azaindole [2][4]

EntryAdditiveSolventTemperature (°C)Time (h)Yield (%)
1TBAIDMF801835
2NaIDMF801817
3KIDMF801814
4I₂DMF8018N.R.
5TBABDMF8018N.R.
6TBAIDMAc801823
7TBAI1,4-Dioxane8018N.R.
8TBAIAcetonitrile8018N.R.
9TBAIToluene8018N.R.
10TBAIDCE8018N.R.
11TBAIDMF1001872
12TBAIDMF1201879
13TBAIDMF1401882
14TBAIDMF1201284
15TBAIDMF120686
16TBAIDMF120380

N.R. = No Reaction

Table 2: Effect of N-Sulfonyl Protecting Group on C3-Sulfenylation Yield [2]

EntryProtecting Group (R)ProductYield (%)
1Ts3a86
2Bs3b75
3Ns3c68
44-F-Bs3d81
5Ms3e54
6Es3f62

Reaction conditions: N-sulfonyl-7-azaindole (0.15 mmol), tosyl chloride (0.45 mmol), TBAI (3 equiv.), DMF (1 mL), 120°C, 6 h, under air.

Experimental Protocols

To a reaction tube are added N-tosyl-7-azaindole (0.15 mmol, 1.0 equiv.), the desired sulfonyl chloride (0.45 mmol, 3.0 equiv.), and TBAI (0.45 mmol, 3.0 equiv.). The tube is then charged with DMF (1.0 mL). The reaction mixture is stirred at 120°C for 6 hours under an air atmosphere. Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 3-thio-7-azaindole product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: N-Tosyl-7-azaindole Sulfonyl Chloride TBAI add_solvent Add DMF start->add_solvent heat Stir at 120°C for 6h (under air) add_solvent->heat cool Cool to RT heat->cool dilute Dilute with EtOAc cool->dilute wash Wash with H₂O and Brine dilute->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography end_node Pure 3-Thio-7-azaindole chromatography->end_node

Caption: Experimental workflow for C3-sulfenylation.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions cluster_causes2 Potential Causes cluster_solutions2 Solutions q_yield Low/No Yield in N-Sulfonylation? cause1 Incomplete Deprotonation q_yield->cause1 cause2 Poor Solubility q_yield->cause2 cause3 Side Reactions (e.g., Hydrolysis) q_yield->cause3 cause4 Suboptimal Time/Temp q_yield->cause4 sol1 Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions cause1->sol1 sol2 Switch to DMF cause2->sol2 sol3 Use Anhydrous Solvents Inert Atmosphere cause3->sol3 sol4 Monitor by TLC/LC-MS Adjust Temperature cause4->sol4 q_selectivity Poor Selectivity? (Multiple Products) cause5 C-Sulfonylation Competition q_selectivity->cause5 cause6 Di-sulfonylation q_selectivity->cause6 sol5 Ensure Complete N-Deprotonation Low Temperature Addition cause5->sol5 sol6 Control Stoichiometry (1.0-1.2 eq.) cause6->sol6

Caption: Troubleshooting N-sulfonylation of 7-azaindole.

References

Removal of unreacted sulfonyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted sulfonyl chloride from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted sulfonyl chloride?

A1: Unreacted sulfonyl chloride can interfere with subsequent reaction steps and complicate product purification. Due to its similar polarity to many organic products, separation by chromatography can be challenging.[1] Furthermore, sulfonyl chlorides are reactive and hazardous compounds; their removal is crucial for the safety and purity of the final product.[1][2]

Q2: What are the most common methods for removing excess sulfonyl chloride?

A2: The most common strategies involve quenching the unreacted sulfonyl chloride to transform it into a more easily separable derivative, followed by an appropriate work-up and purification. Key methods include:

  • Aqueous Hydrolysis: Reaction with water, often facilitated by a base, to form a water-soluble sulfonic acid.[1][2][3]

  • Quenching with Amines: Reaction with a simple amine to form a polar sulfonamide that can be removed by extraction or chromatography.[1][3]

  • Scavenger Resins: Use of solid-supported reagents, such as polymer-bound amines, to react with the sulfonyl chloride, allowing for removal by simple filtration.[1][2][3][4][5][6]

  • Chromatography: Direct purification of the crude reaction mixture by column chromatography.[2][7]

Q3: How can I monitor the removal of sulfonyl chloride during the workup?

A3: Thin-Layer Chromatography (TLC) is an effective and convenient method for monitoring the presence of sulfonyl chloride.[1] A spot corresponding to the sulfonyl chloride should disappear as the quenching or removal procedure progresses.

Q4: What are the products of sulfonyl chloride hydrolysis?

A4: Sulfonyl chlorides react with water (hydrolysis) to form the corresponding sulfonic acid and hydrochloric acid (HCl).[2] Both of these byproducts are highly acidic and are typically removed with a basic aqueous wash.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Oily residue remains after aqueous workup. Unreacted sulfonyl chloride, which is often a viscous oil and hydrolyzes slowly in cold water.[8]1. Quench with an amine: Add a simple, water-soluble amine (e.g., aqueous ammonia) to the reaction mixture to form a water-soluble sulfonamide.[8] 2. Hydrolyze with aqueous base: Add an aqueous base like NaOH or NaHCO₃ to convert the sulfonyl chloride to its water-soluble sulfonic acid salt.[1][3][8] This is not suitable for base-sensitive products.
Quenching reaction is incomplete (sulfonyl chloride still present by TLC). - Insufficient amount of quenching agent. - Low temperature slowing the reaction. - Poor mixing, especially in biphasic systems.1. Increase excess of quenching agent: Ensure a sufficient molar excess of the amine or base is used.[1] 2. Allow for longer reaction time or warming: Continue stirring vigorously for a longer period or allow the mixture to warm to room temperature.[1] 3. Ensure vigorous stirring: Good mixing is crucial for efficient quenching.[1]
Product is contaminated with sulfonic acid after workup. Incomplete neutralization or extraction of the sulfonic acid byproduct.1. Perform additional basic washes: Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.[2][3][8] 2. Ensure complete phase separation: Allow adequate time for the organic and aqueous layers to separate fully before proceeding.
Product is sensitive to aqueous or basic conditions. The product contains base-labile functional groups (e.g., esters).1. Use a non-basic quenching agent: Quench with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or extraction.[1] 2. Use a scavenger resin: Employ a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is removed by filtration.[1]
Formation of unexpected byproducts during workup. The sulfonyl chloride is reacting with nucleophilic quenching agents or solvents.1. Use a simple quenching agent: Use water or ice to hydrolyze the sulfonyl chloride.[2] 2. Avoid reactive solvents: Avoid using alcohol-based solvents during the initial workup if unreacted sulfonyl chloride is present.[2]

Experimental Protocols

Protocol 1: Aqueous Basic Workup (Hydrolysis)

This method is suitable for products that are stable to basic conditions.

  • Cooling: Cool the reaction mixture to 0-10 °C in an ice bath.[1]

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue stirring for 15-30 minutes at room temperature.[1]

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent to facilitate separation.

  • Washing: Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Amine Scavenger Resin Purification

This method is ideal for base-sensitive products or when a non-extractive method is preferred.

  • Resin Addition: To the reaction mixture containing excess sulfonyl chloride, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).[1]

  • Stirring: Stir the suspension at room temperature. The reaction time can range from a few hours to overnight.[1]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the sulfonyl chloride spot.[1]

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Rinsing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.[1]

Data Presentation

Table 1: Comparison of Common Sulfonyl Chloride Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Basic Wash Hydrolysis to a water-soluble sulfonic acid salt.[1][2]Fast, inexpensive, scalable, removes large quantities of impurities.[3]Product must be stable to basic conditions; emulsions can form.[3]Removing large excesses of sulfonyl chloride and its acidic byproduct.[3]
Amine Quench Formation of a sulfonamide.[1]Can be performed under non-aqueous conditions.The resulting sulfonamide may require chromatography for removal.Products that are sensitive to aqueous base.
Scavenger Resins Covalent binding of the sulfonyl chloride to a solid support, followed by filtration.[1][3]High selectivity, simple filtration-based removal, can be used with sensitive substrates.[1][3]Resins can be expensive, may require longer reaction times.Final purification step, especially for sensitive or high-purity compounds.
Chromatography Separation based on polarity.[7]Can provide very pure product.Can be time-consuming and require large volumes of solvent; co-elution is possible.Small-scale reactions or when other methods fail.

Visualizations

experimental_workflow General Experimental Workflow for Sulfonyl Chloride Removal start Reaction Mixture with Excess Sulfonyl Chloride quench Quench Excess Reagent start->quench aqueous_workup Aqueous Workup (e.g., NaHCO3 wash) quench->aqueous_workup Product is base-stable scavenger_resin Add Scavenger Resin quench->scavenger_resin Product is base-sensitive extract Liquid-Liquid Extraction aqueous_workup->extract stir Stir (hours to overnight) scavenger_resin->stir filter Filter to Remove Resin stir->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography (Optional) filter->chromatography dry Dry Organic Layer extract->dry dry->concentrate concentrate->chromatography product Pure Product concentrate->product If pure chromatography->product

Caption: Workflow for Sulfonyl Chloride Removal.

decision_tree Troubleshooting Decision Tree for Sulfonyl Chloride Removal start Reaction Workup Complete check_purity Check Purity (TLC, NMR) start->check_purity is_sc_present Is Sulfonyl Chloride Present? check_purity->is_sc_present is_acid_present Is Sulfonic Acid Present? is_sc_present->is_acid_present No solution1 Re-subject to Quenching (e.g., Scavenger Resin) is_sc_present->solution1 Yes solution3 Consider Chromatography is_sc_present->solution3 Yes, and quenching is problematic solution2 Perform Additional Basic Washes (e.g., NaHCO3) is_acid_present->solution2 Yes is_acid_present->solution3 Yes, and washes are ineffective pure_product Product is Pure is_acid_present->pure_product No solution1->check_purity solution2->check_purity solution3->pure_product

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Troubleshooting Regioselectivity in 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on achieving desired regioselectivity in their chemical syntheses. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of functionalization on the 7-azaindole ring and what dictates this reactivity?

A1: The 7-azaindole ring system possesses distinct electronic properties in its two fused rings. The five-membered pyrrole ring is electron-rich, making it more susceptible to electrophilic attack, while the six-membered pyridine ring is electron-deficient. The typical order of reactivity for electrophilic substitution is C3 > C2. Functionalization of the pyridine ring (C4, C5, C6) is more challenging and generally requires specific strategies like metal-catalyzed C-H activation or the use of directing groups.[1][2][3]

Q2: How can I achieve selective functionalization at the C3 position?

A2: The C3 position is the most nucleophilic carbon and is the most common site for electrophilic substitution. Reactions such as halogenation, nitration, and sulfenylation often proceed with high regioselectivity at this position under relatively mild conditions. For example, iodine-catalyzed chalcogenation has been shown to be highly regioselective for the C3 position.[4][5]

Q3: What methods are available for selective functionalization at the C2 position?

A3: Selective C2 functionalization typically requires overcoming the inherent preference for C3 attack. A powerful strategy is the use of a "directed metalation group (DMG) dance".[6][7] This involves placing a directing group, such as a carbamoyl group, on the N1 nitrogen, which then directs lithiation to the adjacent C2 position. The resulting C2-lithiated species can be quenched with various electrophiles.[6][8] Palladium-catalyzed C-2 arylation has also been reported.[9]

Q4: How can I introduce substituents on the pyridine ring, specifically at the C6 position?

A4: Functionalizing the electron-deficient pyridine ring often requires more advanced techniques. One effective method is through directed ortho-metalation (DoM). By placing a carbamoyl directing group on the N7 nitrogen, deprotonation can be selectively directed to the C6 position.[6][10] Another approach involves the use of N-oxides; for instance, Pd-catalyzed C6 arylation can be achieved on N-methyl 7-azaindole N-oxide.[1]

Q5: Is it possible to perform iterative functionalization on the 7-azaindole core?

A5: Yes, iterative functionalization is achievable and is a key strategy for synthesizing complex 7-azaindole derivatives. The "directed metalation group dance" is a prime example of this, allowing for sequential functionalization at the C6 and C2 positions.[6][8] This is accomplished by first directing functionalization to C6 with an N7-carbamoyl group, followed by a migration of the carbamoyl group to N1 (the "dance"), which then directs a second functionalization to the C2 position.[7][11]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Electrophilic Substitution (Mixture of C2 and C3 isomers)
Potential Cause Troubleshooting Step
Reaction conditions are too harsh. Decrease the reaction temperature. Use a milder electrophile or a less acidic catalyst.
Steric hindrance at C3. If the C3 position is sterically encumbered by existing substituents, electrophilic attack at C2 may become more favorable. Consider a different synthetic route if C3 functionalization is desired.
N-H acidity. The acidity of the N1-H can interfere with some electrophilic reactions. Consider N-protection to block this site and potentially improve selectivity.
Issue 2: Low Yield or Failure in Directed ortho-Metalation (DoM)
Potential Cause Troubleshooting Step
Inefficient deprotonation. Ensure strictly anhydrous conditions. Use a stronger or more appropriate base (e.g., s-BuLi, t-BuLi, or LDA). The choice of base can be critical.
Incorrect directing group. The choice of directing group is crucial. Carbamoyl groups are well-documented for directing to C6 (from N7) and C2 (from N1).[6] Ensure the directing group is correctly installed.
Unstable lithiated intermediate. Maintain a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps to prevent decomposition.
Poorly reactive electrophile. Some electrophiles require warming to react, which can lead to the decomposition of the lithiated intermediate. If possible, use a more reactive electrophile.
Issue 3: Lack of Reactivity in Metal-Catalyzed C-H Functionalization
Potential Cause Troubleshooting Step
Catalyst deactivation. The nitrogen atoms in the 7-azaindole ring can coordinate to the metal catalyst and inhibit its activity.[12] Screen different ligands that can modulate the catalyst's electronic properties and steric environment.
Incorrect oxidant or additive. Many C-H activation cycles require a specific oxidant or additive to regenerate the active catalyst.[12] Review the literature for the optimal conditions for the desired transformation. For example, silver additives are often crucial in Rh(III)-catalyzed reactions.[12]
Substrate incompatibility. The electronic nature of the substituents already on the 7-azaindole ring can impact the C-H activation step. Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.

Experimental Protocols

Protocol 1: Regioselective C6-Functionalization via Directed ortho-Metalation

This protocol is adapted from the work of Snieckus and co-workers.[6]

  • N7-Carbamoylation:

    • To a solution of 7-azaindole in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C.

    • After stirring for 30 minutes, add the desired carbamoyl chloride (e.g., diethylcarbamoyl chloride).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction and purify the N7-carbamoyl-7-azaindole.

  • C6-Lithiation and Electrophilic Quench:

    • Dissolve the N7-carbamoyl-7-azaindole in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of a strong base (e.g., s-BuLi or LDA) and stir for 1 hour at -78 °C.

    • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and continue stirring at -78 °C for a specified time.

    • Quench the reaction with a saturated aqueous solution of NH4Cl and allow it to warm to room temperature.

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

Protocol 2: Iterative C6 and C2 Functionalization via DMG Dance

This protocol is a continuation of Protocol 1, as described by Snieckus and co-workers.[6][8]

  • DMG Dance (N7 to N1 Migration):

    • To a solution of the C6-functionalized N7-carbamoyl-7-azaindole in an anhydrous solvent, add a catalytic amount of the corresponding carbamoyl chloride.

    • Heat the reaction mixture (e.g., to reflux) and monitor the migration of the carbamoyl group from N7 to N1 by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure to obtain the C6-functionalized N1-carbamoyl-7-azaindole.

  • C2-Lithiation and Electrophilic Quench:

    • Follow the procedure for C6-lithiation (Protocol 1, step 2), using the C6-functionalized N1-carbamoyl-7-azaindole as the starting material. This will result in deprotonation at the C2 position, directed by the N1-carbamoyl group.

    • Quench with a second electrophile to obtain the 2,6-disubstituted 7-azaindole.

Data Presentation

Table 1: Regioselectivity in the Metalation of N-Carbamoyl-7-azaindole

Directing Group PositionBaseTemperature (°C)Major ProductReference
N7s-BuLi-78C6-functionalized[6]
N1LDA-78C2-functionalized[6]

Visualizations

troubleshooting_regioselectivity start Starting 7-Azaindole c3_functionalization C3 Functionalization (Electrophilic Substitution) start->c3_functionalization Inherent Reactivity n_protection N-Protection / N-Oxidation start->n_protection dom_strategy Directed ortho-Metalation (DoM) c2_functionalization C2 Functionalization dom_strategy->c2_functionalization DMG at N1 c6_functionalization C6 Functionalization dom_strategy->c6_functionalization DMG at N7 n_protection->dom_strategy Enables DoM iterative_functionalization Iterative Functionalization (e.g., C6 then C2) c6_functionalization->iterative_functionalization DMG 'Dance' to N1

Caption: Decision pathway for regioselective 7-azaindole functionalization.

dmg_dance_workflow start 7-Azaindole step1 1. N7-Carbamoylation start->step1 step2 2. C6-Lithiation & Quench (s-BuLi, -78°C, then E¹) step1->step2 product1 C6-Functionalized N7-Carbamoyl-7-Azaindole step2->product1 step3 3. DMG 'Dance' (Catalytic ClCONR₂, Heat) product1->step3 product2 C6-Functionalized N1-Carbamoyl-7-Azaindole step3->product2 step4 4. C2-Lithiation & Quench (LDA, -78°C, then E²) product2->step4 final_product 2,6-Disubstituted 7-Azaindole step4->final_product

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to the adenine fragment of ATP, making it a valuable core for kinase inhibitors.[1] 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride serves as a key intermediate for synthesizing 3-sulfonamide derivatives, which are integral components of numerous biologically active compounds, particularly inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.[2][3][4]

This guide provides a comparative analysis of alternative reagents and synthetic strategies to this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore diverse chemical space and optimize structure-activity relationships (SAR) for novel therapeutics. The comparison focuses on substituted sulfonyl chlorides and other functionalized 7-azaindole building blocks, supported by experimental data on their synthesis and biological performance.

Structural Comparison of Core Scaffolds

The following diagram illustrates the core 1H-pyrrolo[2,3-b]pyridine scaffold and highlights the 3-position where the sulfonyl chloride or alternative functional groups are introduced. Variations often involve substitutions on the phenyl ring of the sulfonyl group or modifications to the azaindole core itself to modulate potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Scaffold and Analogs cluster_1 Modification Strategy Core This compound (Reference Compound) A Reference Scaffold Alt1 Substituted Aryl Sulfonyl Chlorides B Vary Sulfonyl Group (R') - Modulate interactions in solvent-exposed regions Alt2 Alternative Core Scaffolds (e.g., Pyrrolo[2,3-d]pyrimidine) C Vary Core Scaffold (X, Y, Z) - Alter hinge-binding, physicochemical properties

Caption: Structural relationship between the reference sulfonyl chloride and alternative strategies.

Performance Comparison of Alternative Sulfonylating Agents and Scaffolds

The development of potent and selective kinase inhibitors often involves modifying the sulfonylating agent or the core heterocyclic scaffold. The following tables summarize quantitative data for the synthesis and biological activity of various 7-azaindole derivatives and related analogs, providing a basis for comparison.

Table 1: Synthesis and Performance of 3-Substituted 7-Azaindole Analogs

This table compares the synthesis of different 3-substituted 7-azaindoles, focusing on reaction yields and conditions. This highlights alternatives to direct sulfonylation, such as C-H sulfenylation.

EntryStarting MaterialReagentProductConditionsYield (%)Reference
1N-Ts-7-azaindoleBenzenesulfonyl chloride3-(Phenylthio)-7-azaindoleTBAI, ClCH₂CH₂Cl, 100 °C, 12 h91%[5]
2N-Ts-7-azaindole4-Methylbenzenesulfonyl chloride3-(p-Tolylthio)-7-azaindoleTBAI, ClCH₂CH₂Cl, 100 °C, 12 h85%[5]
3N-Ts-7-azaindole4-Methoxybenzenesulfonyl chloride3-((4-Methoxyphenyl)thio)-7-azaindoleTBAI, ClCH₂CH₂Cl, 100 °C, 12 h82%[5]
4N-Ts-7-azaindole4-(tert-Butyl)benzenesulfonyl chloride3-((4-(tert-Butyl)phenyl)thio)-7-azaindoleTBAI, ClCH₂CH₂Cl, 100 °C, 12 h73%[5]

Note: TBAI = Tetrabutylammonium iodide, Ts = Tosyl. The reaction described is a C-3 sulfenylation, which provides an alternative functionalization at the target position.

Table 2: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

This table showcases the biological potency of various derivatives, demonstrating how modifications to the core scaffold and its substituents impact target inhibition. These compounds are often synthesized from functionalized intermediates like sulfonyl chlorides.

CompoundTarget Kinase(s)IC₅₀ (nM)Target Cell Line(s)Antiproliferative IC₅₀ (µM)Reference
4h FGFR1, FGFR2, FGFR37, 9, 254T1 (Breast Cancer)Not Specified[6][7]
11h PDE4B110Macrophages (TNF-α release)Not Applicable[8]
14c JAK33.5Rat T-cells (IL-2 stimulated)0.12[9]
17 Mcl-1 (anti-apoptotic protein)430 (Kᵢ)K562, PC-3, MDA-MB-2316.62, 12.3, 10.6[10]
11e JAK1, JAK2>90% inhibitionRAW264.7 (Macrophages)Not Specified[11]

Signaling Pathway Context

Derivatives of 1H-pyrrolo[2,3-b]pyridine are frequently designed as inhibitors of critical signaling pathways in disease. The diagrams below illustrate two such pathways, JAK-STAT and FGFR, which are common targets for these compounds.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Inhibitor 7-Azaindole-based Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by 7-azaindole derivatives.

FGFR_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR 1. Ligand Binding & Dimerization PLCg PLCγ FGFR->PLCg 2. Autophosphorylation & Downstream Activation PI3K PI3K FGFR->PI3K 2. Autophosphorylation & Downstream Activation RAS RAS FGFR->RAS 2. Autophosphorylation & Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Proliferation ERK->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway, a key target in oncology for pyrrolo[2,3-b]pyridine inhibitors.[6][7]

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of functionalized 7-azaindoles.

Protocol 1: General Procedure for Regioselective C-3 Sulfenylation of N-Tosyl-7-azaindole

This protocol provides an alternative to direct sulfonylation, yielding 3-thio-7-azaindoles.[5]

Experimental_Workflow A 1. Combine Reactants - N-Ts-7-azaindole (0.2 mmol) - Sulfonyl chloride (0.3 mmol) - TBAI (0.4 mmol) B 2. Add Solvent - 1,2-dichloroethane (2.0 mL) A->B C 3. Reaction - Stir at 100 °C for 12 hours - Monitor by TLC B->C D 4. Work-up - Cool to room temperature - Concentrate under vacuum C->D E 5. Purification - Column chromatography (Petroleum ether/Ethyl acetate) D->E F 6. Characterization - Yield determination - NMR, HRMS E->F

Caption: Workflow for the synthesis of 3-thio-7-azaindoles.

Detailed Steps:

  • A mixture of N-tosyl-7-azaindole (0.2 mmol, 1.0 equiv.), the corresponding sulfonyl chloride (0.3 mmol, 1.5 equiv.), and TBAI (0.4 mmol, 2.0 equiv.) is added to a sealed tube.

  • 1,2-dichloroethane (2.0 mL) is added to the mixture.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • Upon completion (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel (using a petroleum ether/ethyl acetate gradient) to afford the desired 3-thio-7-azaindole product.[5]

Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

This protocol describes a multi-step synthesis for creating carboxamide derivatives, which are alternatives to sulfonamides, starting from a common 7-azaindole intermediate.[8]

Step A: Chan-Lam Coupling

  • To a solution of the starting 1H-pyrrolo[2,3-b]pyridine intermediate (1 equiv.) in CH₂Cl₂, add the desired aryl boronic acid (2 equiv.), copper (II) acetate (1.5 equiv.), and pyridine (2 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion, filter the mixture and concentrate the filtrate to obtain the coupled product.

Step B: Saponification

  • Dissolve the product from Step A in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH) and stir until the ester is fully hydrolyzed.

  • Acidify the mixture to precipitate the carboxylic acid, which is then filtered and dried.

Step C: Amide Coupling

  • To a solution of the carboxylic acid from Step B (1 equiv.) in DMF, add the desired amine (1.2 equiv.), DIPEA (3 equiv.), and T3P (1.5 equiv.).

  • Stir the reaction at room temperature for 30 minutes to 4 hours.

  • Perform an aqueous work-up and purify the crude product by chromatography to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.[8]

While this compound remains a valuable reagent, the exploration of alternatives is critical for expanding the accessible chemical space and improving drug properties. Substituted sulfonyl chlorides allow for fine-tuning interactions with the target protein, potentially enhancing potency and selectivity. Furthermore, alternative synthetic routes, such as the C-H sulfenylation of the 7-azaindole core, and the development of entirely different core scaffolds like pyrrolo[2,3-d]pyrimidines, provide broader strategies for lead optimization.[5][11] The choice of reagent and synthetic strategy should be guided by the specific therapeutic target and the desired physicochemical properties of the final compound, with the data presented here serving as a guide for informed decision-making in drug discovery programs.

References

A Researcher's Guide to Sulfonylating Agents for Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective sulfonylation of heterocyclic amines is a critical step in the synthesis of a vast array of biologically active compounds. The choice of the appropriate sulfonylating agent is paramount to the success of these reactions. This guide provides an objective comparison of common sulfonylating agents, supported by experimental data, to aid in the selection of the optimal reagent for your specific synthetic needs.

The introduction of a sulfonyl group can significantly modulate the physicochemical and biological properties of a molecule, making the sulfonylation of heterocyclic amines a cornerstone of medicinal chemistry. This guide will delve into the reactivity, scope, and practical considerations of various sulfonylating agents, from classical sulfonyl chlorides to more modern alternatives.

Performance Comparison of Sulfonylating Agents

The selection of a sulfonylating agent is often a trade-off between reactivity, selectivity, and functional group tolerance. The following table summarizes quantitative data from various studies to provide a comparative overview of commonly used agents for the sulfonylation of different heterocyclic amines.

Heterocyclic AmineSulfonylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-Aminopyridinep-Toluenesulfonyl chloridePyridineDichloromethaneRT1285[1]
2-AminopyridineBenzenesulfonyl chloridePyridineDichloromethaneRT1282[1]
4-Aminopyridinep-Toluenesulfonyl chlorideTriethylamineDichloromethane0 - RT492[2]
2-AminothiazoleBenzenesulfonyl chlorideNa2CO3DichloromethaneRT-85[3][4]
2-Aminothiazole4-Fluorobenzenesulfonyl chlorideNa2CO3DichloromethaneRT-82[4]
2-Aminothiazole4-Methoxybenzenesulfonyl chlorideNa2CO3DichloromethaneRT-34[4]
2-Aminothiazole4-Nitrobenzenesulfonyl chlorideNa2CO3DichloromethaneRT-78[3]
2-Aminothiazole2,4-Dinitrobenzenesulfonyl chlorideNa2CO3DichloromethaneRT-75[3]
3-AminopyridinePyridine-3-sulfonyl chloride-THF/DioxaneRT171[5][6]
Aniline (for comparison)Benzenesulfonyl chloridePyridine-0 - 25-100[1]
Aniline (for comparison)p-Toluenesulfonyl chloridePyridine-0 - 25-100[1]
Various AminesMethanesulfonyl chlorideTriethylamineDCM, THF, or DMF0 - 40-75-90 (Industrial)[7]
Various AminesDansyl chlorideNaHCO3Acetone/Water371-2-[8]

Note: Yields can be highly dependent on the specific substrate and reaction conditions. The data presented here is for comparative purposes. "RT" denotes room temperature. "-" indicates that the information was not specified in the cited source.

Key Sulfonylating Agents: A Closer Look

Arylsulfonyl Chlorides (e.g., TsCl, BsCl)

p-Toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are the most traditional and widely used sulfonylating agents.[1][9] They are readily available and generally provide good yields with a variety of heterocyclic amines. The reaction typically proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[1] While effective, these reagents can sometimes require harsh conditions for their preparation and may not be suitable for substrates with sensitive functional groups.

Alkylsulfonyl Chlorides (e.g., MsCl)

Methanesulfonyl chloride (MsCl) is a common alkylsulfonylating agent. It is often more reactive than its aryl counterparts and can be advantageous for less nucleophilic amines.[7] The resulting methanesulfonamides (mesylates) are also valuable intermediates in organic synthesis.

Activated Sulfonyl Chlorides (e.g., Dansyl Chloride, 2,4-Dinitrobenzenesulfonyl Chloride)

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent sulfonylating agent primarily used for the derivatization of amines for analytical purposes, such as in protein sequencing and amino acid analysis.[8][10] The resulting sulfonamides are highly fluorescent, allowing for sensitive detection.[8]

2,4-Dinitrobenzenesulfonyl chloride is a highly reactive sulfonylating agent due to the presence of two electron-withdrawing nitro groups on the aromatic ring.[11][12] This increased reactivity makes it suitable for the sulfonylation of weakly nucleophilic amines.

Heteroarylsulfonyl Chlorides (e.g., Pyridine-3-sulfonyl chloride)

The use of heteroarylsulfonyl chlorides , such as pyridine-3-sulfonyl chloride, allows for the introduction of a heterocyclic moiety as part of the sulfonyl group. This can be particularly useful in drug discovery for modulating properties like solubility and receptor binding.[5][6][13]

Experimental Protocols

General Procedure for the Synthesis of 2-Aminothiazole Sulfonamides

This protocol is adapted from the synthesis of 2-aminothiazole sulfonamide derivatives.[3]

Materials:

  • 2-Aminothiazole

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Sodium carbonate (Na2CO3)

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, combine 2-aminothiazole (2.0 mmol), the desired sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL).

  • Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, add distilled water (20 mL) to the flask.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis of Pyridine-3-sulfonamide

This protocol describes the synthesis of pyridine-3-sulfonamide from pyridine-3-sulfonyl chloride hydrochloride.[5]

Materials:

  • Pyridine-3-sulfonyl chloride hydrochloride

  • Ammonia solution (7N in Methanol)

  • Dichloromethane (DCM)

Procedure:

  • Suspend pyridine-3-sulfonyl chloride hydrochloride (647.2 mg, 3.023 mmol) in dichloromethane (9.0 mL).

  • Add a 7N solution of ammonia in methanol (5 mL, 35 mmol).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 50 minutes.

  • Filter the resulting suspension and wash the solid with dichloromethane.

  • Concentrate the filtrate and dry under high vacuum to yield pyridine-3-sulfonamide.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the sulfonylation of heterocyclic amines and the logical relationship between different synthetic strategies.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Heterocyclic Amine & Sulfonylating Agent dissolve Dissolve in Appropriate Solvent reagents->dissolve add_base Add Base/Catalyst dissolve->add_base stir Stir at Specified Temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization or Chromatography evaporate->purify logical_relationship cluster_methods Sulfonylation Strategies start Heterocyclic Amine + Sulfonyl Source classical Classical Method: Sulfonyl Chlorides start->classical alternative Alternative Reagents: - Sodium Sulfinate - Sulfonyl Hydrazides - DABSO start->alternative catalyzed Catalyzed Reactions: - Metal Catalysis (e.g., Cu) - Organocatalysis start->catalyzed electrochemical Electrochemical Synthesis start->electrochemical product Sulfonamide Product classical->product alternative->product catalyzed->product electrochemical->product

References

A Comparative Guide to the Reactivity of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride and Benzenesulfonyl Chloride for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the choice of sulfonating agent is a critical step in the synthesis of novel therapeutics. This guide provides an objective comparison of the reactivity of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride and the more conventional benzenesulfonyl chloride, supported by available experimental data and theoretical considerations.

This document delves into the chemical reactivity, experimental protocols for sulfonamide synthesis, and the biological relevance of the resulting scaffolds, offering a comprehensive resource for medicinal chemists and drug development professionals.

Executive Summary

Comparative Reactivity and Electronic Effects

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions, such as the formation of sulfonamides with amines, is primarily governed by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic nature of the aromatic ring to which the sulfonyl chloride group is attached.

Benzenesulfonyl Chloride: The phenyl ring in benzenesulfonyl chloride is a relatively neutral aromatic system. The reactivity of substituted benzenesulfonyl chlorides is well-described by the Hammett equation, where electron-withdrawing groups on the phenyl ring increase the reaction rate with nucleophiles, and electron-donating groups decrease it.

This compound: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is an electron-rich heteroaromatic system. The fusion of the electron-rich pyrrole ring with the pyridine ring leads to a net electron-donating effect compared to a simple benzene ring. This increased electron density on the aromatic scaffold is expected to be relayed to the sulfonyl group, thereby reducing the partial positive charge on the sulfur atom and making it slightly less electrophilic than the sulfur in benzenesulfonyl chloride. Consequently, this compound is predicted to be slightly less reactive towards nucleophiles than benzenesulfonyl chloride under identical conditions.

Data on Sulfonamide Synthesis

While a direct kinetic comparison is not available, a review of the literature for the synthesis of N-phenylsulfonamides from both sulfonyl chlorides provides some insight into typical reaction conditions and yields.

Sulfonyl ChlorideAmineReaction ConditionsYieldReference
Benzenesulfonyl chlorideAnilineNot specified74%[1]
Benzenesulfonyl chlorideAnilinePyridine, 0-25 °C~100%[2]
Benzenesulfonyl chlorideAnilineDiethyl ether, 0 °C85%[2]
Benzenesulfonyl chlorideAnilineDCM, TEA85%[2]
This compoundAnilineNo direct synthesis of this specific compound was found. However, related sulfonamides from this scaffold are synthesized in good yields.Not Available

Note: The yields reported are for illustrative purposes and can vary significantly based on the specific reaction conditions, stoichiometry, and purification methods.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of sulfonamides using either sulfonyl chloride. These protocols are based on common laboratory practices and should be optimized for specific substrates.

General Protocol for the Synthesis of N-Aryl Sulfonamides

Materials:

  • Aryl amine (e.g., aniline)

  • Sulfonyl chloride (benzenesulfonyl chloride or this compound)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA) or Pyridine)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl amine (1.0 equivalent) in the chosen aprotic solvent.

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 to 1.1 equivalents) in the aprotic solvent and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired sulfonamide.

Visualization of Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Aryl Amine in Aprotic Solvent ReactionMix Reaction Mixture Amine->ReactionMix Base Base (e.g., TEA) Base->ReactionMix SulfonylChloride Sulfonyl Chloride (Benzenesulfonyl chloride or This compound) SulfonylChloride->ReactionMix Quench Quench with Water ReactionMix->Quench Wash_HCl Wash with 1M HCl Quench->Wash_HCl Wash_NaHCO3 Wash with NaHCO3 Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with Na2SO4 Wash_Brine->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification FinalProduct Pure Sulfonamide Purification->FinalProduct

Caption: A generalized workflow for the synthesis of sulfonamides.

Biological Relevance and Signaling Pathways

Sulfonamides derived from both benzenesulfonyl chloride and 1H-pyrrolo[2,3-b]pyridine are of significant interest in drug discovery due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine scaffold, in particular, is a privileged structure found in numerous kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Signaling

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4] The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers.

FGFR_signaling FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Sulfonamide Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) Signaling

The 1H-pyrrolo[2,3-b]pyridine scaffold is also found in inhibitors of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), a member of the AGC kinase family.[5] SGK1 is involved in regulating various cellular processes, including ion transport, cell growth, and survival.[6] Dysregulation of SGK1 signaling is associated with conditions like diabetes and cancer.[6]

SGK1_signaling GrowthFactors Growth Factors, Insulin PI3K PI3K GrowthFactors->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 phosphorylates mTORC2->SGK1 phosphorylates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 inhibits FOXO3a FOXO3a SGK1->FOXO3a inhibits ENaC ENaC Nedd4_2->ENaC degrades IonTransport Ion Transport ENaC->IonTransport CellSurvival Cell Survival FOXO3a->CellSurvival promotes apoptosis Inhibitor 1H-pyrrolo[2,3-b]pyridine Sulfonamide Inhibitor Inhibitor->SGK1

References

Confirming the Structure of 7-Azaindole-3-Sulfonamides by NMR and MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of 7-azaindole-3-sulfonamides, a class of compounds with significant interest in medicinal chemistry.

The 7-azaindole scaffold is a privileged structure in drug discovery, and its sulfonamide derivatives are explored for a wide range of therapeutic applications.[1][2] Accurate structural characterization is a critical step in the synthesis and development of these compounds.[1] This guide outlines the principles of using ¹H NMR, ¹³C NMR, and mass spectrometry for this purpose, presenting experimental data for representative compounds and offering a comparison of the strengths and limitations of each technique.

Comparative Analysis of Spectroscopic Data

The structural confirmation of 7-azaindole-3-sulfonamides relies on the complementary information provided by NMR and MS. While MS provides information about the molecular weight and elemental composition, NMR spectroscopy reveals the chemical environment of individual atoms, allowing for the assembly of the molecular structure.

For a representative 7-azaindole-3-sulfonamide, N-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, the expected data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are summarized below.

Technique Parameter Expected Value/Observation Information Gained
¹H NMR Chemical Shift (δ)11.5-12.0 ppm (s, 1H, indole NH), 8.0-8.5 ppm (m, 2H, pyridine ring), 7.0-7.5 ppm (m, 5H, aromatic rings), 2.3 ppm (s, 3H, methyl group)Number of protons, their chemical environment, and neighboring protons.
¹³C NMR Chemical Shift (δ)145-155 ppm (pyridine C), 110-140 ppm (aromatic and indole C), 20-25 ppm (methyl C)Number of unique carbon atoms and their chemical environment.
HRMS (ESI+) m/z ([M+H]⁺)Calculated exact mass for C₁₄H₁₃N₃O₂S + H⁺Confirms molecular formula and provides high-accuracy molecular weight.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are typical experimental protocols for acquiring NMR and MS data for 7-azaindole-3-sulfonamides.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 or 600 MHz spectrometer.[2][3]

  • Sample Preparation: Dissolve approximately 5-10 mg of the 7-azaindole-3-sulfonamide derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard.[2]

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz

    • Solvent: DMSO-d₆

    • Data reported as: chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constant (J) in Hz, and integration.[4]

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 or 151 MHz[2]

    • Solvent: DMSO-d₆

    • Proton decoupling is used to simplify the spectrum.

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[2]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A quadrupole-orbitrap (Q-Exactive) or similar high-resolution mass spectrometer is commonly used.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typical for these compounds to observe the [M+H]⁺ ion.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000). The high mass accuracy of the instrument allows for the determination of the elemental composition.

Visualization of the Confirmation Workflow

The logical flow for confirming the structure of a synthesized 7-azaindole-3-sulfonamide is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 7-Azaindole-3-Sulfonamide Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse Leads to Inhibitor 7-Azaindole-3-Sulfonamide Inhibitor->Kinase Inhibits

References

A Comparative Guide to the Spectroscopic Analysis of N-Protected 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1] The strategic protection of the indole nitrogen (N1) is a critical step in the synthesis of complex 7-azaindole derivatives, enabling regioselective functionalization.[2] The choice of the N-protecting group not only influences the reactivity of the heterocyclic system but also systematically alters its spectroscopic properties. This guide provides a comparative analysis of commonly used N-protected 7-azaindole derivatives, supported by experimental data and protocols, to aid researchers in their structural characterization efforts.

Spectroscopic Characterization: A Multi-Faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of N-protected 7-azaindole derivatives. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups and overall electronic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : NMR is the most powerful tool for determining the detailed molecular structure in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. N-protection significantly impacts the chemical shifts of the pyrrole ring protons (H1, H2, H3) and carbons, offering clear evidence of successful protection.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 7-azaindole, the disappearance of the characteristic N-H stretching vibration upon protection is a key diagnostic indicator. New bands corresponding to the protecting group (e.g., carbonyl stretch for Boc) will also appear.

  • UV-Visible (UV-Vis) Spectroscopy : This technique probes the electronic transitions within the molecule's chromophore.[3][4] The 7-azaindole core is a UV-active chromophore, and its absorption spectrum is sensitive to substitution and the electronic influence of the N-protecting group.[5][6]

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.[7] The detection of the correct molecular ion peak confirms the addition of the protecting group, and characteristic fragment ions can further validate the structure.[8]

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for 7-azaindole and its derivatives protected with common groups: tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and tosyl (Ts). These values serve as a benchmark for comparison.

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

ProtonUnprotected 7-AzaindoleN-Boc-7-AzaindoleN-SEM-7-AzaindoleN-Ts-7-Azaindole
H2 ~7.49~7.65~7.55~7.70
H3 ~6.49~6.60~6.55~6.75
H4 ~7.97~8.15~8.05~8.20
H5 ~7.08~7.20~7.15~7.30
H6 ~8.28~8.40~8.35~8.50
Protecting Group N-H: ~11.70 (broad)C(CH₃)₃: ~1.65 (s, 9H)CH₂: ~5.70 (s, 2H), CH₂: ~3.60 (t, 2H), Si(CH₃)₃: ~0.00 (s, 9H), CH₂: ~0.95 (t, 2H)CH₃: ~2.40 (s, 3H), Ar-H: ~7.40 & 7.90 (d, 4H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)

CarbonUnprotected 7-AzaindoleN-Boc-7-AzaindoleN-SEM-7-AzaindoleN-Ts-7-Azaindole
C2 ~128.9~126.5~127.0~125.8
C3 ~100.5~103.0~102.5~105.0
C3a ~142.3~140.0~141.0~139.5
C4 ~127.8~129.0~128.5~130.0
C5 ~115.8~117.5~117.0~118.5
C6 ~148.9~147.0~147.5~146.0
C7a ~121.2~123.5~123.0~124.5
Protecting Group C -C=O: ~149.5, C(CH₃)₃: ~84.0, C(CH₃)₃: ~28.0OCH₂N: ~75.0, OCH₂CH₂: ~66.0, CH₂Si: ~17.5, Si(CH₃)₃: ~-1.5SO₂-C: ~145.0, Ar-C: ~127-136, CH₃: ~21.5

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional Group VibrationUnprotected 7-AzaindoleN-Boc-7-AzaindoleN-SEM-7-AzaindoleN-Ts-7-Azaindole
N-H Stretch (Pyrrole) ~3100-3400 (broad)AbsentAbsentAbsent
C=O Stretch Absent~1730-1750 (strong)AbsentAbsent
S=O Stretch (Asymmetric) AbsentAbsentAbsent~1360-1380 (strong)
S=O Stretch (Symmetric) AbsentAbsentAbsent~1170-1190 (strong)
C-H Aromatic Stretch ~3000-3100~3000-3100~3000-3100~3000-3100
C=C, C=N Aromatic Stretch ~1400-1600~1400-1600~1400-1600~1400-1600

Table 4: Comparative UV-Vis Absorption Maxima (λmax)

Derivativeλmax (nm)SolventComments
Indole (for reference) ~270, ~278, ~288EthanolExhibits fine structure.[6]
7-Azaindole ~288MethanolAbsorption is red-shifted compared to indole.[3]
N-Protected 7-Azaindoles ~290-300EthanolThe exact λmax can be subtly influenced by the electronic nature of the protecting group.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the N-protected 7-azaindole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., PENDANT, APT) is used. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and acquisition of 1024-4096 scans.

  • Data Processing : Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation : For solid samples, either create a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr for pellets) is collected and automatically subtracted from the sample spectrum.

3. UV-Visible Spectroscopy

  • Sample Preparation : Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition : Record the spectrum over a range of 200-400 nm using a matched pair of quartz cuvettes (1 cm path length), with one containing the pure solvent as a reference.

4. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation : Prepare a dilute solution (e.g., 10-50 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote ionization.

  • Instrumentation : Use a mass spectrometer capable of high resolution, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Acquisition : Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis : Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the calculated exact mass to confirm the elemental composition.

Visualizing the Analytical Process

Diagrams created using Graphviz illustrate the workflow and logical connections in the spectroscopic analysis of these compounds.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of N-Protected 7-Azaindole purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uv UV-Vis Spectroscopy purification->uv structure Structure Confirmation nmr->structure ir->structure ms->structure uv->structure purity Purity Assessment structure->purity

Caption: General workflow for the spectroscopic analysis of N-protected 7-azaindole derivatives.

G target Confirmed Structure N-Protected 7-Azaindole ms Mass Spectrometry Molecular Weight Elemental Composition ms->target:f0 ir IR Spectroscopy Functional Groups Present (e.g., C=O, SO₂) N-H Absent ir->target:f0 nmr NMR (¹H & ¹³C) C-H Framework Atom Connectivity Regiochemistry nmr->target:f0 uv UV-Vis Spectroscopy Chromophore System Electronic Properties uv->target:f0

Caption: Logical relationship of data from different spectroscopic techniques for structure elucidation.

Conclusion

The N-protection of 7-azaindole induces predictable and diagnostic shifts in its spectroscopic signatures. ¹H and ¹³C NMR provide definitive evidence of protection and its location through changes in the chemical shifts of the pyrrole moiety. The disappearance of the N-H stretch in the IR spectrum is a crucial confirmation, complemented by the appearance of bands from the protecting group itself. Mass spectrometry confirms the expected molecular weight, while UV-Vis spectroscopy reveals subtle electronic perturbations of the chromophore. By systematically applying this suite of analytical techniques and comparing the resulting data to established values, researchers can confidently characterize novel N-protected 7-azaindole derivatives, a critical step in the advancement of medicinal chemistry and drug discovery.

References

Navigating the Synthesis of 7-Azaindole Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 7-azaindole sulfonamides represents a critical step in the creation of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comparative analysis of two primary synthetic routes to this important scaffold, offering detailed experimental protocols, quantitative data for comparison, and insights into the biological context of these molecules.

The 7-azaindole core is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine of ATP and interact with the hinge region of kinases. The addition of a sulfonamide moiety can further enhance binding affinity and modulate physicochemical properties, making 7-azaindole sulfonamides a sought-after class of compounds. This guide will explore two distinct and effective strategies for their synthesis: Route 1: N-Sulfonylation followed by C-3 Functionalization and Route 2: Direct C-3 Sulfenylation of N-Protected 7-Azaindole .

Comparative Analysis of Synthetic Routes

The choice of synthetic route can significantly impact the overall efficiency, yield, and accessibility of specific derivatives. The following table summarizes the key quantitative data for the two primary routes discussed in this guide.

ParameterRoute 1: N-SulfonylationRoute 2: C-3 Sulfenylation of N-Tosyl-7-azaindole
Key Transformation Protection of the azaindole nitrogen with a sulfonyl group.Direct introduction of a thioether at the C-3 position.
Starting Material 7-AzaindoleN-Tosyl-7-azaindole
Primary Reagent Benzenesulfonyl chlorideTosyl chloride
Catalyst/Promoter Phase-transfer catalyst (e.g., TBAB)Tetrabutylammonium iodide (TBAI)
Base Strong base (e.g., NaOH)Not required
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature 0 °C to room temperature120 °C
Reaction Time 1 hour6 hours
Reported Yield Up to 99%[1]35% (initial) to 86% (optimized for similar substrates)[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of 7-azaindole sulfonamides.

Route 1: N-Sulfonylation of 7-Azaindole

This route focuses on the initial protection of the 7-azaindole nitrogen with a sulfonyl group, which can then be followed by further functionalization at other positions of the ring system.

Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine [1]

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve 7-azaindole (1.01 g, 8.58 mmol), tetrabutylammonium bromide (TBAB, 81 mg, 0.25 mmol), and finely ground sodium hydroxide (1.02 g, 25.41 mmol) in dichloromethane (20 mL).

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath with stirring. Slowly add benzenesulfonyl chloride (1.35 mL, 10.59 mmol) dropwise.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

  • Workup: Quench the reaction with water (20 mL) and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify by silica gel column chromatography (eluent: cyclohexane/ethyl acetate = 7:3) to yield the desired product as a white solid.

Route 2: Regioselective C-3 Sulfenylation of N-Tosyl-7-azaindole

Synthesis of 3-(p-tolylthio)-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine [2][3]

  • Reaction Setup: In a reaction vessel, combine N-tosyl-7-azaindole (0.15 mmol), tosyl chloride (0.45 mmol), and tetrabutylammonium iodide (TBAI, 3 equivalents).

  • Reaction: Add dimethylformamide (DMF, 1 mL) and heat the mixture at 120 °C for 6 hours under an air atmosphere.

  • Workup and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-thio-7-azaindole.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.

Route1 start 7-Azaindole reagents1 Benzenesulfonyl chloride, NaOH, TBAB, DCM product1 N-Phenylsulfonyl-7-azaindole reagents1->product1 N-Sulfonylation functionalization Further C-H Functionalization final_product Functionalized 7-Azaindole Sulfonamide functionalization->final_product e.g., Metalation

Route 1: N-Sulfonylation and Subsequent Functionalization.

Route2 start N-Tosyl-7-azaindole reagents1 Tosyl chloride, TBAI, DMF product1 3-(p-tolylthio)-1-(tosyl)-7-azaindole reagents1->product1 C-3 Sulfenylation

Route 2: Direct C-3 Sulfenylation.

Biological Context: Targeting the PI3K/AKT/mTOR Signaling Pathway

7-Azaindole sulfonamides have emerged as potent inhibitors of various kinases, playing a crucial role in cancer therapy. A key signaling cascade often targeted is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[5]

The 7-azaindole scaffold is adept at forming hydrogen bonds with the hinge region of kinases, mimicking the binding of ATP. The sulfonamide group can form additional interactions within the active site, enhancing potency and selectivity. By inhibiting kinases such as PI3K, these compounds can block the downstream signaling cascade, ultimately leading to the suppression of tumor growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Azaindole 7-Azaindole Sulfonamide Azaindole->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole sulfonamides.

Conclusion

The synthesis of 7-azaindole sulfonamides can be effectively achieved through multiple routes, with the choice of method depending on the desired substitution pattern and available starting materials. The N-sulfonylation approach offers high yields for the initial protection step and allows for subsequent diverse functionalization of the azaindole core. The direct C-3 sulfenylation provides a more streamlined, albeit potentially lower-yielding, route to specific C-3 substituted analogs without the need for transition metals. Both pathways provide access to a class of compounds with significant therapeutic potential, particularly as kinase inhibitors targeting critical cancer signaling pathways.

References

A Comparative Guide to Validated Analytical Methods for 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key analytical methods for the quantitative determination of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, a critical intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount for ensuring the quality, purity, and stability of this compound, which directly impacts the integrity of downstream drug development processes. This document outlines a High-Performance Liquid Chromatography (HPLC) method with derivatization and a direct Ultraviolet-Visible (UV-Vis) Spectrophotometric method, presenting their experimental protocols, performance data, and a comparative analysis to aid researchers in selecting the most suitable technique for their specific needs.

Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method offers high specificity and sensitivity for the quantification of this compound, particularly in complex matrices where potential impurities might interfere with direct analysis. The highly reactive sulfonyl chloride moiety is first derivatized to form a stable, more readily detectable compound.

Experimental Protocol

1. Derivatization:

  • Accurately weigh approximately 25 mg of the this compound sample and transfer to a 25 mL volumetric flask.

  • Add 10 mL of acetonitrile to dissolve the sample.

  • Add an excess of a suitable derivatizing agent, such as aniline or a primary amine, to the solution. The reaction proceeds at room temperature with gentle stirring for 15 minutes to form the corresponding stable sulfonamide derivative.

  • Dilute the solution to the mark with acetonitrile.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 60:40 (aqueous:organic), adjusted as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance of the sulfonamide derivative, typically determined by a UV scan of a standard solution. A wavelength of 230 nm is often a suitable starting point.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of calibration standards of the derivatized this compound in the expected concentration range of the samples.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

4. Sample Analysis:

  • Filter the derivatized sample solution through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Performance Data
ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Analysis Time ~15 - 20 minutes per sample

Method 2: Direct UV-Vis Spectrophotometry

This method provides a rapid and straightforward approach for the quantification of this compound, leveraging its inherent ultraviolet absorbance. This technique is particularly useful for the analysis of relatively pure samples where interfering substances with significant UV absorbance are absent.

Experimental Protocol

1. Standard and Sample Preparation:

  • Solvent: A suitable UV-grade solvent that does not react with the sulfonyl chloride and in which the compound is stable for the duration of the analysis (e.g., acetonitrile or dichloromethane).

  • Standard Solution: Prepare a stock solution of a reference standard of this compound of known purity in the chosen solvent. From this stock, prepare a series of calibration standards of varying concentrations.

  • Sample Solution: Accurately weigh a sample of 1H-pyrrolo[2,j]pyridine-3-sulfonyl chloride and dissolve it in the chosen solvent to a concentration that falls within the linear range of the calibration curve.

2. Spectrophotometric Measurement:

  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Scan the highest concentration standard solution across the UV range (e.g., 200-400 nm) to determine the λmax.

  • Measurement: Measure the absorbance of the blank (solvent), each calibration standard, and the sample solution at the determined λmax.

3. Calculation:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the sample solution from its absorbance using the calibration curve.

Performance Data
ParameterTypical Performance
Linearity (R²) > 0.995
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL
Analysis Time ~5 minutes per sample

Method Comparison

FeatureHPLC with DerivatizationDirect UV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Low (potential for interference from other UV-absorbing compounds)
Sensitivity High (low LOD and LOQ)Moderate
Analysis Time Longer (due to derivatization and chromatography)Very short
Cost & Complexity Higher (requires HPLC system and specialized columns)Lower (requires a standard UV-Vis spectrophotometer)
Sample Throughput LowerHigher
Robustness High (less susceptible to matrix effects)Lower (more susceptible to matrix effects)

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve derivatize Add Derivatizing Agent dissolve->derivatize dilute Dilute to Volume derivatize->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the HPLC with derivatization method.

UV_Vis_Workflow cluster_prep_uv Sample Preparation cluster_analysis_uv Spectrophotometric Analysis weigh_uv Weigh Sample & Standard dissolve_uv Dissolve in UV-grade Solvent weigh_uv->dissolve_uv dilute_uv Prepare Calibrants & Sample Dilution dissolve_uv->dilute_uv scan Determine λmax dilute_uv->scan measure Measure Absorbance scan->measure calculate Calculate Concentration measure->calculate

Caption: Experimental workflow for the direct UV-Vis spectrophotometry method.

Conclusion

The choice between the HPLC with derivatization method and the direct UV-Vis spectrophotometry method for the analysis of this compound depends on the specific requirements of the analysis. For applications demanding high accuracy, specificity, and the ability to resolve the analyte from potential impurities, the HPLC method is superior. Conversely, for rapid, routine analysis of pure samples where high throughput is a priority, the direct UV-Vis spectrophotometric method offers a cost-effective and efficient alternative. It is recommended that the chosen method be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site makes it an ideal pharmacophore for targeting a wide range of kinases implicated in diseases such as cancer and inflammatory disorders. This guide provides a comparative analysis of the efficacy of various 7-azaindole-derived kinase inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Comparative Efficacy of 7-Azaindole Kinase Inhibitors

The following tables summarize the in vitro potency of several key 7-azaindole-derived kinase inhibitors against their primary targets and a selection of off-target kinases to illustrate their selectivity profiles.

Table 1: Potency of 7-Azaindole BRAF, CSF1R, and Aurora Kinase Inhibitors

Compound NamePrimary Target(s)IC50 (nM)Selectivity Notes
Vemurafenib BRAFV600E13-31Also inhibits C-Raf (IC50: 6.7-48 nM) and wild-type B-Raf (IC50: 100-160 nM).
Pexidartinib CSF1R13-20[1][2]Potent inhibitor of c-Kit (IC50: 10-27 nM)[1][3]. Exhibits 10- to 100-fold selectivity for CSF1R and c-Kit over other related kinases such as FLT3 (160 nM) and KDR (VEGFR-2) (350-440 nM)[1][3].
GSK1070916 Aurora B0.38[4]Highly selective for Aurora B over Aurora A (>250-fold)[4]. Also inhibits Aurora C with an IC50 of 1.5 nM[4].

Table 2: Comparative Potency of 7-Azaindole PI3K Inhibitors

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
Compound B13 --0.5[5]-
Compound B14 ----
Compound C1 ----
Compound C2 ----
FD274 0.65[6]1.57[6]0.65[6]0.42[6]

Note: Specific IC50 values for all isoforms were not always available in the cited literature.

Table 3: Potency of a 7-Azaindole JAK Inhibitor

Compound IDJAK2 IC50 (nM)JAK3 IC50 (nM)
Derivative 97 1[7]5[7]

Signaling Pathways and Mechanisms of Action

The kinase inhibitors detailed above exert their effects by interrupting key signaling cascades that are often dysregulated in disease. The 7-azaindole core is crucial for this activity, typically by forming two hydrogen bonds with the kinase hinge region, mimicking the binding of ATP.[8]

BRAF and the MAPK/ERK Pathway

Vemurafenib targets mutated BRAF, a key component of the MAPK/ERK signaling pathway.[9][10][11][12][13] Constitutive activation of this pathway due to BRAF mutations leads to uncontrolled cell proliferation and survival.[9][10] Vemurafenib inhibits the mutated BRAF kinase, thereby blocking downstream signaling to MEK and ERK and inhibiting tumor growth.[12]

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E)

BRAF-MEK-ERK Signaling Pathway Inhibition
PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[8][14][15][16][17] 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms, thereby blocking the downstream activation of AKT and mTOR and inducing apoptosis in cancer cells.[5][6][18]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->PI3K

PI3K-AKT-mTOR Signaling Pathway Inhibition
JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for immunity, cell division, and cell death.[19][20][21][22][23] Cytokines and growth factors activate receptors, leading to the phosphorylation and activation of JAKs and subsequently STATs, which then translocate to the nucleus to regulate gene transcription.[19][20] 7-azaindole inhibitors targeting JAKs can block this cascade.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P STAT Dimer STAT Dimer STAT->STAT Dimer Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Nucleus Nucleus 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->JAK

JAK-STAT Signaling Pathway Inhibition

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of 7-azaindole derivatives against a target kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • 7-azaindole inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the 7-azaindole inhibitor in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of 7-azaindole inhibitor B Add inhibitor and kinase to 96-well plate A->B C Initiate reaction with ATP/substrate mixture B->C D Incubate at 30°C C->D E Stop reaction and detect ADP (luminescence) D->E F Measure luminescence and calculate IC50 E->F

Workflow for a Luminescence-Based Kinase Assay
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a 7-azaindole inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 7-azaindole inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[24]

  • Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole inhibitor. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[24]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[25]

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[25]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis of Phosphorylated ERK (p-ERK)

This protocol is used to assess the effect of a 7-azaindole inhibitor on a specific signaling pathway by measuring the phosphorylation status of a key downstream protein, such as ERK.[26][27][28][29]

Materials:

  • Cell line of interest

  • 7-azaindole inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK and anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor, then lyse the cells on ice.[28]

  • Protein Quantification: Determine the protein concentration of the lysates.[28]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[29]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[29]

    • Detect the signal using a chemiluminescent substrate.[28]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.[27][29]

  • Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[29]

References

A Comparative Guide to Assessing the Purity of Synthesized 7-Azaindole-3-Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. For the promising class of 7-azaindole-3-sulfonamides, ensuring high purity is critical for accurate biological evaluation and safety profiling. This guide provides an objective comparison of key analytical techniques for purity determination, supported by illustrative experimental data and detailed protocols.

Executive Summary

The selection of an appropriate analytical method for purity assessment of 7-azaindole-3-sulfonamides hinges on a balance of factors including the required sensitivity, specificity, throughput, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) remains a robust and widely accessible technique for routine quality control. For higher throughput and enhanced resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advantage.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled specificity and sensitivity, making it ideal for impurity identification and quantification at trace levels.[4][5] As an orthogonal and primary quantitative method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a powerful tool for obtaining an absolute purity value without the need for a specific reference standard of the analyte.[6][7]

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the most common techniques employed for determining the purity of 7-azaindole-3-sulfonamides. The provided quantitative data is illustrative and representative of what can be expected for a typical 7-azaindole-3-sulfonamide derivative.

TechniquePrincipleInformation ObtainedIllustrative Limit of Quantification (LOQ)Illustrative Purity Result (% Area)Key AdvantagesLimitations
HPLC (UV) Differential partitioning between a stationary and mobile phase.Retention time, peak area, % purity.0.05%99.5%Robust, widely available, cost-effective.Lower throughput, potential for co-elution of impurities.
UPLC (UV) Similar to HPLC but with smaller particle size columns and higher pressures.Retention time, peak area, % purity.0.02%99.8%Faster analysis, higher resolution and sensitivity than HPLC.[3][8]Higher initial instrument cost, more sensitive to matrix effects.
LC-MS/MS Separation by chromatography followed by mass analysis of parent and fragment ions.Retention time, mass-to-charge ratio (m/z), structural information.<0.01%>99.9%High sensitivity and specificity, definitive identification of impurities.[4][5]Higher complexity, potential for ion suppression.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity, structural confirmation, quantification of impurities.~0.1%99.2% (absolute)Absolute quantification without a specific reference standard, non-destructive.[6][7]Lower sensitivity than chromatographic methods, requires specialized expertise.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques, adapted for a representative 7-azaindole-3-sulfonamide.

Stability-Indicating RP-HPLC Method

This method is designed to separate the main 7-azaindole-3-sulfonamide peak from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 7-azaindole-3-sulfonamide.

  • Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

Data Analysis:

  • Integrate the peak areas of the main component and all impurities.

  • Calculate the percentage purity using the area normalization method.

LC-MS/MS Method for Impurity Identification and Quantification

This protocol is for the definitive confirmation and sensitive quantification of known and unknown impurities.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions (UPLC):

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of specific impurities.

  • MRM Transitions: Specific precursor and product ion pairs for the main compound and known impurities would need to be determined.

Sample Preparation:

  • Prepare a stock solution of the 7-azaindole-3-sulfonamide at 1 mg/mL in a suitable solvent.

  • Further dilute to a concentration of 10 µg/mL for analysis.

Quantitative NMR (qNMR) for Absolute Purity Determination

This method provides an absolute purity value by comparing the integral of a signal from the analyte to that of a certified internal standard.[6][9]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: DMSO-d6

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).

  • Pulse Program: A quantitative pulse program with a sufficient relaxation delay (e.g., 5 x T1 of the slowest relaxing proton).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the 7-azaindole-3-sulfonamide (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the appropriate qNMR equation, taking into account the molar masses, number of protons for each signal, and the weights of the analyte and standard.[9]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the logical workflow for assessing the purity of synthesized 7-azaindole-3-sulfonamides and a conceptual signaling pathway where such a compound might act as an inhibitor.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_quantification Quantitative Purity Assessment cluster_validation Method Validation Synthesis Synthesized 7-Azaindole-3-Sulfonamide TLC Initial Purity Check (TLC) Synthesis->TLC HPLC HPLC/UPLC Analysis (% Area Purity) TLC->HPLC LCMS LC-MS/MS Analysis (Impurity ID & Quantification) TLC->LCMS qNMR qNMR Analysis (Absolute Purity) TLC->qNMR Stability_Indicating Stability-Indicating Method Validation HPLC->Stability_Indicating Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Forced_Degradation->Stability_Indicating

Purity Assessment Workflow for 7-Azaindole-3-Sulfonamides.

Signaling_Pathway_Example Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase (e.g., MEK) Receptor->Kinase Activates Effector Effector Protein (e.g., ERK) Kinase->Effector Phosphorylates Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor 7-Azaindole-3-Sulfonamide (Inhibitor) Inhibitor->Kinase

Conceptual Signaling Pathway with a 7-Azaindole-3-Sulfonamide Inhibitor.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, serves as a privileged scaffold in the design of potent kinase inhibitors. The addition of a 3-sulfonamide group can significantly influence the binding affinity and selectivity profile of these compounds. This guide provides a comparative analysis of the cross-reactivity of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide derivatives and related analogs, supported by experimental data and detailed protocols to aid in the evaluation of these promising therapeutic agents.

The successful development of targeted cancer therapies and other treatments often hinges on the ability of a drug candidate to selectively inhibit its intended molecular target while minimizing off-target effects. Kinases, due to the highly conserved nature of their ATP-binding site, present a significant challenge in achieving this selectivity. This guide delves into the cross-reactivity profiles of 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide derivatives, a class of compounds that has shown promise as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 3 (JAK3), and Ribosomal S6 Kinase 2 (RSK2).

Comparative Analysis of Kinase Inhibition

Compound ClassPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Target KinasesIC50 or % Inhibition vs. Off-TargetsReference
1H-pyrrolo[2,3-b]pyridine Derivatives FGFR1, FGFR2, FGFR37, 9, 25 (for compound 4h)FGFR4712 nM (for compound 4h)[1][2]
1H-pyrrolo[2,3-b]pyridine-5-carboxamides JAK3Potent (specific values vary)hERGWeak inhibition reported[3]
1H-pyrrolo[2,3-b]pyridine-2-carboxamides with phenyl sulfonamide RSK2As low as 1.7 nMNot specifiedNot specified[4]
7-Azaindole Isoindolinone-Based PI3KγPotent (specific values vary)mTORModerate inhibition reported[5]

Signaling Pathways

To understand the functional consequences of inhibiting these kinases, it is crucial to visualize their roles in cellular signaling. The following diagrams illustrate the key signaling pathways regulated by FGFR, JAK3, and RSK2.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 AKT AKT PI3K->AKT AKT->Transcription

FGFR Signaling Pathway

JAK_STAT_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 JAK1 JAK1 Receptor->JAK1 STAT STAT JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Transcription Gene Transcription (Immune Response)

JAK-STAT Signaling Pathway

RSK_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Binds RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Activates CREB CREB RSK2->CREB Phosphorylates c_Fos c-Fos RSK2->c_Fos Phosphorylates Transcription Gene Transcription (Cell Growth, Proliferation) CREB->Transcription c_Fos->Transcription

RSK Signaling Pathway

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of any comparative analysis. Below are detailed methodologies for key in vitro assays used to determine the cross-reactivity of kinase inhibitors.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory potency of a compound against a panel of purified kinases.

1. Radiometric Assay (Example: ³³P-ATP Filter Binding Assay):

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (e.g., a peptide or protein)

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³³P]ATP

    • Test compound serially diluted in DMSO

    • Stop solution (e.g., 3% phosphoric acid)

    • Filter plates (e.g., P81 phosphocellulose plates)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its substrate in the reaction buffer.

    • Add the test compound at various concentrations (typically in a 10-point dose-response format) or DMSO as a vehicle control.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.

    • Stop the reaction by adding the stop solution.

    • Transfer the reaction mixture to the filter plate, allowing the phosphorylated substrate to bind to the filter.

    • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

2. Fluorescence-Based Assay (Example: ADP-Glo™ Kinase Assay):

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate

    • Kinase reaction buffer

    • ATP

    • Test compound serially diluted in DMSO

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Luminometer

  • Procedure:

    • Set up the kinase reaction as described in the radiometric assay, but with non-radiolabeled ATP.

    • After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for a specified time (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate for another specified time (e.g., 30 minutes at room temperature).

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition and IC50 values as described above.

Cellular Kinase Assays

Objective: To assess the inhibitory activity of a compound on a specific kinase within a cellular context.

1. Cellular Phosphorylation Assay (Example: Western Blotting):

  • Materials:

    • Cell line expressing the target kinase and its substrate

    • Cell culture medium and supplements

    • Test compound serially diluted in DMSO

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (total and phospho-specific for the substrate)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO for a specified duration.

    • If necessary, stimulate the cells with a growth factor or other agonist to activate the target kinase.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane and probe with the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the total protein antibody to normalize for protein loading.

    • Quantify the band intensities and calculate the percentage of inhibition of substrate phosphorylation.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Selectivity_Workflow Compound Test Compound (1H-pyrrolo[2,3-b]pyridine -3-sulfonamide derivative) PrimaryAssay Primary Biochemical Assay (vs. Target Kinase) Compound->PrimaryAssay Potency Determine IC50 PrimaryAssay->Potency KinomeScan Broad Kinase Panel Screen (e.g., >400 kinases) Potency->KinomeScan If potent CellularAssay Cellular Assays (On-target and off-target pathways) Potency->CellularAssay SelectivityData Generate Selectivity Profile (% Inhibition at a fixed concentration) KinomeScan->SelectivityData HitConfirmation Secondary Assays (Dose-response for off-targets) SelectivityData->HitConfirmation Identify significant off-targets SAR Structure-Activity Relationship (SAR) Analysis SelectivityData->SAR HitConfirmation->CellularAssay CellularAssay->SAR

Kinase Selectivity Profiling Workflow

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-3-sulfonamide scaffold represents a promising starting point for the development of selective kinase inhibitors. The available data on related analogs suggest that careful structural modifications can lead to potent and selective compounds targeting kinases such as FGFR, JAK3, and RSK2. However, comprehensive cross-reactivity profiling against a broad panel of kinases is essential to fully characterize the selectivity of any new derivative and to anticipate potential off-target effects. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct these critical studies, ultimately facilitating the discovery and development of safer and more effective targeted therapies.

References

Safety Operating Guide

1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

The following guide provides essential safety and logistical information for the proper handling and disposal of this compound. This compound is a reactive sulfonyl chloride and a pyridine derivative, requiring careful procedures to mitigate risks. All operations should be performed in a certified chemical fume hood by trained personnel.

Immediate Safety and Handling

Before beginning any procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Sulfonyl chlorides are corrosive, moisture-sensitive, and can cause severe skin burns and eye damage.[1][2][3] Pyridine and its derivatives are often toxic and irritant.[4]

In case of a spill:

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[4][5] Collect the contaminated material into a designated, sealed, and clearly labeled hazardous waste container.[4][6]

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[4]

Chemical Incompatibilities: Store this compound and its waste away from incompatible materials.[7]

  • Strong Oxidizing Agents[7][8]

  • Strong Bases (e.g., sodium hydroxide)[8]

  • Acids (especially nitric acid)[7]

  • Water/Moisture (reacts to form hydrochloric acid and sulfonic acid)[9]

  • Alcohols and Amines (reacts readily)[9]

Personal Protective Equipment (PPE) Summary

A summary of required PPE is provided in the table below. Always consult the manufacturer's glove compatibility chart for proper glove selection.[7]

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)To prevent skin contact, absorption, and severe burns.[4][7]
Eye Protection Safety glasses with side-shields and a face shieldTo protect eyes and face from splashes of corrosive material.[4][8]
Body Protection Standard laboratory coat; acid-resistant apron recommendedTo protect clothing and skin from contamination.[4]
Respiratory Protection Use exclusively within a certified chemical fume hoodTo avoid inhalation of corrosive and toxic vapors.[4][7][10]

Step-by-Step Disposal Protocol

The primary hazard of this compound is its reactivity. The disposal procedure focuses on the controlled deactivation (quenching) of the sulfonyl chloride group before collection as hazardous waste.

Experimental Protocol: Deactivation of Sulfonyl Chloride
  • Prepare Quenching Solution: In a suitably sized beaker or flask equipped with a magnetic stirrer, prepare a dilute aqueous solution of a weak base. A 5-10% solution of sodium bicarbonate is recommended. Prepare a volume roughly 10-20 times the volume of the sulfonyl chloride waste to be quenched.

  • Cool the Solution: Place the beaker/flask containing the quenching solution in an ice-water bath and stir until the temperature is below 10°C. This is to control the exothermic reaction.

  • Controlled Addition: Slowly and carefully, add the this compound waste to the center of the stirred, cold basic solution using a pipette or dropping funnel. WARNING: The reaction can be vigorous and may produce gas. Add the material dropwise to maintain control. Do not add water to the sulfonyl chloride.

  • Stir and Equilibrate: After the addition is complete, allow the mixture to stir while slowly warming to room temperature for at least 2 hours to ensure the reaction is complete.

  • Neutralization Check: Check the pH of the resulting solution using a pH meter or pH paper. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

  • Waste Collection: Transfer the neutralized aqueous solution to a designated hazardous waste container that is properly sealed and clearly labeled.[4][7]

  • Labeling: The waste container must be labeled as hazardous waste. The label should include:

    • The words "Hazardous Waste."

    • Contents: "Deactivated this compound solution (contains Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfonate and sodium salts)."

    • Associated Hazards: "Toxic," "Irritant."[4]

  • Dispose of Contaminated Solids: All contaminated materials, including gloves, absorbent pads, and pipette tips, must be collected in a separate, sealed, and labeled container for solid hazardous waste.[4]

  • Final Disposal: Store the waste container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department in accordance with all local, state, and federal regulations.[4][7][11]

G Disposal Workflow for this compound A Assess Waste & Review SDS B Don Appropriate PPE (Fume Hood, Gloves, Goggles, Face Shield, Lab Coat) A->B C Prepare Cold 5% Sodium Bicarbonate Quenching Solution B->C H Collect Contaminated Solids (Gloves, Absorbent) Separately B->H D Slowly Add Sulfonyl Chloride Waste to Stirred Bicarbonate Solution C->D E Stir for 2 Hours Allow to Warm to Room Temp D->E F Verify Neutralization (pH 7-9) E->F G Collect Aqueous Waste in Designated Container F->G I Label Waste Containers (Contents, Hazards, Date) G->I H->I J Store in Satellite Accumulation Area for EHS Pickup I->J

Caption: Disposal workflow for reactive sulfonyl chlorides.

References

Personal protective equipment for handling 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 1001412-59-4). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is also harmful if swallowed.[1][3] Due to its reactivity, particularly with moisture, stringent safety measures must be implemented.[2] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory. A face shield should be worn in conjunction with goggles to provide maximum protection against splashes.[2][4]
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves. Nitrile or neoprene gloves are recommended, but the specific glove type should be chosen based on the breakthrough time for the substance.[4][5]
Lab Coat/Protective ClothingA chemical-resistant lab coat or coveralls should be worn to prevent skin exposure.[2][4][6] Ensure clothing provides full body coverage.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when handling the solid form to avoid dust inhalation, or if working outside of a fume hood.[2] A full-face respirator offers a higher level of protection.[4]
Foot Protection Closed-toe ShoesChemical-resistant, closed-toe shoes are required to protect against spills.[5]

Operational Plan: Step-by-Step Handling Procedure

This compound is moisture-sensitive and requires careful handling, preferably under an inert atmosphere.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.[2]

    • Have an emergency eyewash station and safety shower readily accessible.[7]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Ensure a spill kit with appropriate absorbent materials (e.g., sand, vermiculite) is nearby.[8]

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[2]

    • If transferring the solid, use spark-proof tools and techniques to prevent dust formation.[9]

    • Avoid all personal contact with the substance, including inhalation of any dust or vapors.[8]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[8]

    • Decontaminate all equipment used.

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[7][8]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][10]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect waste material in its original container or a suitable, labeled, and tightly sealed container.[8]

    • Do not mix with other waste materials.

  • Disposal Protocol:

    • Dispose of the chemical waste through an approved waste disposal plant.[2][7]

    • Follow all national and local regulations for hazardous waste disposal.

    • Handle uncleaned, empty containers as you would the product itself.

Chemical Handling Workflow

The following diagram illustrates the key steps and decision points for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_fume_hood Verify Fume Hood Operation prep_emergency_eq Check Emergency Equipment (Eyewash, Shower) prep_fume_hood->prep_emergency_eq prep_ppe Don Required PPE prep_emergency_eq->prep_ppe prep_spill_kit Prepare Spill Kit prep_ppe->prep_spill_kit handle_in_hood Handle Compound in Fume Hood prep_spill_kit->handle_in_hood handle_avoid_contact Avoid Personal Contact handle_in_hood->handle_avoid_contact handle_container Keep Container Tightly Closed handle_avoid_contact->handle_container post_wash Wash Hands and Exposed Skin handle_container->post_wash post_decontaminate Decontaminate Equipment post_wash->post_decontaminate post_clothing Handle Contaminated Clothing post_decontaminate->post_clothing disp_collect Collect Waste in Labeled Container post_clothing->disp_collect disp_dispose Dispose via Approved Waste Facility disp_collect->disp_dispose end_op End of Operation disp_dispose->end_op start Start start->prep_fume_hood

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.